molecular formula C6H12Cl3O4P<br>C6H12Cl3O4P<br>(ClCH2CH2O)3PO B10775394 Antiblaze 100 CAS No. 29716-44-7

Antiblaze 100

Cat. No.: B10775394
CAS No.: 29716-44-7
M. Wt: 285.5 g/mol
InChI Key: HQUQLFOMPYWACS-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl) phosphate (TCEP) is a significant organophosphate flame retardant (OPFR) and plasticizer extensively utilized in materials science and toxicological research. Its primary research value lies in its application as an additive polymer to enhance the fire resistance of various materials, including polyurethane foams, PVC, and engineering plastics, by acting in the gas phase to interrupt the combustion cycle. From a toxicological and environmental health perspective, TCEP serves as a critical model compound for studying the fate, transport, and biological impacts of OPFRs. As a non-esterase inhibiting organophosphate, its mechanism of toxicity is distinct from nerve agents and pesticides, with research focusing on its potential as an endocrine disruptor, neurotoxicant, and carcinogen. Investigations often explore its metabolic pathways, bioaccumulation potential, and effects on cellular processes. This reagent is indispensable for developing analytical methods for environmental monitoring (e.g., in water, dust, and air samples) and for conducting risk assessments to understand the ecological and human health implications of widespread flame retardant use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-chloroethyl) phosphate
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InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2
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InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O4P, Array
Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Related CAS

28205-79-0
Record name Ethanol, 2-chloro-, phosphate (3:1), homopolymer
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DSSTOX Substance ID

DTXSID5021411
Record name Tris(2-chloroethyl) phosphate
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Molecular Weight

285.5 g/mol
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Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C
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Flash Point

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor)
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Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 9.8
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Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible
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Color/Form

Clear, transparent liquid, Low viscosity liquid

CAS No.

115-96-8, 29716-44-7, 68411-66-5
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Melting Point

less than -76 °F (NTP, 1992), -55 °C, -51 °C
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Foundational & Exploratory

synthesis and characterization of Antiblaze V6

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific synthesis protocol and detailed characterization data for Antiblaze V6 is not extensively available in the public domain and is likely proprietary. This guide provides a summary of publicly accessible information and outlines general principles for the synthesis and characterization of similar chlorinated organophosphate flame retardants.

Core Compound Information

Antiblaze V6 is a chlorinated organophosphate flame retardant. Its chemical identity and key properties are summarized below.

PropertyValueReference
CAS Number 38051-10-4[1][2]
Chemical Name [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate (B84403)[2]
Molecular Formula C₁₃H₂₄Cl₆O₈P₂[1][2]
Molecular Weight 582.99 g/mol [1]
Physical State Translucent, viscous oil[3]
Boiling Point 620.3°C at 760 mmHg[4]
Density 1.464 g/cm³[4]
LogP 5.72140[4]

Synthesis Protocol (General Approach)

A specific, validated synthesis protocol for Antiblaze V6 is not publicly available. However, the synthesis of similar chlorinated organophosphate esters often involves the reaction of a phosphorus oxychloride with chlorinated alcohols or epoxides. A plausible general approach is outlined below.

General Reaction Scheme:

The synthesis likely involves a multi-step process where a core polyol is reacted with a phosphorylating agent, which is in turn esterified with a chlorinated alcohol.

Key Raw Materials for Similar Compounds:

  • Phosphorus Oxychloride (POCl₃)[5]

  • Epichlorohydrin[5]

  • 2-Chloroethanol

General Experimental Steps:

  • Phosphorylation of Core Alcohol: A central polyol, such as 2,2-bis(chloromethyl)-1,3-propanediol, would be reacted with phosphorus oxychloride in the presence of a catalyst. This step forms a dichlorophosphate (B8581778) intermediate.

  • Esterification: The resulting intermediate is then reacted with a chlorinated alcohol, such as 2-chloroethanol, to form the final phosphate ester.

  • Purification: The crude product would then be purified, likely through washing and distillation, to remove unreacted starting materials and byproducts.

A generalized workflow for the synthesis of chlorinated organophosphate flame retardants is depicted below.

G Generalized Synthesis Workflow for Chlorinated Organophosphate Flame Retardants A Phosphorus Oxychloride + Polyol B Phosphorylation Reaction (Catalyst, Controlled Temperature) A->B C Dichlorophosphate Intermediate B->C E Esterification Reaction C->E D Chlorinated Alcohol D->E F Crude Antiblaze V6 E->F G Purification (Washing, Distillation) F->G H Pure Antiblaze V6 G->H

A generalized workflow for the synthesis of chlorinated organophosphate flame retardants.

Characterization

Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common method for the detection and quantification of Antiblaze V6 in environmental and biological samples.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the analysis of Antiblaze V6 and other flame retardants in textiles.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for the analysis of flame retardant additives in polymers.[7]

Mechanism of Action as a Flame Retardant

Antiblaze V6, being a chlorinated organophosphate, acts as a flame retardant through mechanisms in both the gas and condensed phases to interrupt the combustion cycle.

Condensed Phase Action:

  • Upon heating, the phosphate portion of the molecule decomposes to form phosphoric acid.

  • The phosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a char layer.

  • This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thus slowing down further decomposition.

Gas Phase Action:

  • The chlorinated components of Antiblaze V6 are released into the gas phase upon heating.

  • These chlorine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.

  • This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame.[8]

The dual-phase mechanism of action is illustrated in the diagram below.

G Flame Retardant Mechanism of Antiblaze V6 cluster_0 Condensed Phase cluster_1 Gas Phase A Antiblaze V6 in Polymer B Heat A->B C Formation of Phosphoric Acid B->C Decomposition G Release of Chlorine Radicals (Cl•) B->G D Polymer Dehydration C->D E Char Layer Formation D->E F Insulating Barrier E->F I Radical Scavenging G->I H Combustion Radicals (H•, OH•) H->I J Flame Extinguishing I->J

The dual-phase flame retardant mechanism of chlorinated organophosphates.

Toxicological Profile and Potential Biological Pathways

While the primary function of Antiblaze V6 is as a flame retardant, like many chlorinated organophosphate compounds, it and its metabolites have been studied for their potential biological effects. It is important to note that these are not the intended "signaling pathways" of the compound's primary application but rather represent potential adverse outcome pathways upon exposure.

Studies on related chlorinated organophosphate flame retardants suggest that they may interact with various biological systems. For instance, some of these compounds have been shown to affect the IL-6/JAK/STAT signaling pathway, which is involved in inflammation and immune response.[2][9]

The diagram below illustrates a generalized potential toxicological pathway for chlorinated organophosphate flame retardants.

G Potential Toxicological Pathway of Chlorinated Organophosphates A Exposure to Chlorinated Organophosphates B Metabolism A->B C Active Metabolites B->C D Interaction with Cellular Targets (e.g., Receptors, Enzymes) C->D E Disruption of Signaling Pathways (e.g., IL-6/JAK/STAT) D->E F Adverse Cellular Effects E->F G Organ-level Toxicity F->G

A generalized potential adverse outcome pathway for some chlorinated organophosphates.

References

Chlorinated Organophosphate Flame Retardants: A Physicochemical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Chlorinated organophosphate flame retardants (Cl-OPFRs) represent a significant class of chemical additives utilized to enhance fire safety in a wide array of consumer and industrial products. Their efficacy in reducing flammability has led to their widespread use as replacements for brominated flame retardants. However, concerns regarding their environmental persistence, potential for bioaccumulation, and adverse health effects have prompted intensive research into their physicochemical properties, which are critical for understanding their environmental fate, transport, and toxicological profiles. This guide provides a comprehensive overview of the core physicochemical properties of key Cl-OPFRs, detailed experimental protocols for their determination, and a visual classification to aid researchers, scientists, and drug development professionals in this field.

Physicochemical Properties of Selected Chlorinated Organophosphate Flame Retardants

The environmental behavior of Cl-OPFRs is largely dictated by their intrinsic physical and chemical characteristics. Key parameters such as water solubility, vapor pressure, the octanol-water partition coefficient (log Kₒw), and Henry's Law constant govern their distribution in air, water, soil, and biota. The following table summarizes these critical properties for several commonly studied Cl-OPFRs.

Compound Name (Abbreviation)CAS NumberMolecular FormulaWater Solubility (mg/L)Vapor Pressure (Pa at 25°C)log KₒwHenry's Law Constant (Pa·m³/mol)
Tris(2-chloroethyl) phosphate (B84403) (TCEP)115-96-8C₆H₁₂Cl₃O₄P7820[1]0.00641.448.7 x 10⁻⁴
Tris(1-chloro-2-propyl) phosphate (TCPP)13674-84-5C₉H₁₈Cl₃O₄P1600[2]1.4 x 10⁻³[3]2.59[4][5]1.1 x 10⁻⁴
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)13674-87-8C₉H₁₅Cl₆O₄P505.5 x 10⁻⁵3.69[6]1.2 x 10⁻⁵[7]
Tris(2,3-dibromopropyl) phosphate (TDBPP)126-72-7C₉H₁₅Br₆O₄P8 at 24°C[4]3.0 x 10⁻⁷4.29[4][8]2.6 x 10⁻⁵[8]
Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate (B83284) (V6)38051-10-4C₁₅H₂₈Cl₆O₇P₂Data not readily availableData not readily availableData not readily availableData not readily available

Note: The V6 flame retardant is a complex mixture that can contain Tris(2-chloroethyl) phosphate (TCEP) as an impurity.[6][9] Physicochemical data for the pure V6 compound is not as readily available in public literature.

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is fundamental to the environmental risk assessment of Cl-OPFRs. Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring data quality and comparability.

Water Solubility: OECD Guideline 105 (Flask Method)

The flask method is suitable for determining the water solubility of substances with a solubility above 10⁻² g/L.[10][11][12][13]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

Detailed Methodology:

  • Apparatus: A constant temperature bath, flasks with stoppers, a suitable analytical instrument for concentration measurement (e.g., HPLC, GC), and a centrifuge or filtration apparatus.

  • Procedure:

    • Add an excess amount of the test substance to a flask containing purified water.

    • Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the necessary equilibration time.[10]

    • After equilibration, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation.

    • Carefully separate the aqueous phase from the undissolved substance by centrifugation or filtration.

    • Determine the concentration of the test substance in the aqueous phase using a validated analytical method.

    • Repeat the determination at least twice.

Vapor Pressure: OECD Guideline 104 (Static Method)

The static method is one of several techniques described in OECD Guideline 104 for measuring the vapor pressure of a substance. It is applicable for substances with vapor pressures in the range of 10 to 10⁵ Pa.[5][14][15][16][17]

Principle: The vapor pressure is measured directly at a known temperature in a closed system at equilibrium.

Detailed Methodology:

  • Apparatus: A sample container connected to a pressure measuring device (manometer), a vacuum pump, and a constant temperature bath.

  • Procedure:

    • Place the test substance in the sample container.

    • Degas the sample to remove dissolved and adsorbed gases. This is typically achieved by repeatedly freezing the sample under vacuum and then thawing it.

    • Place the container in the constant temperature bath and allow the system to reach thermal equilibrium.

    • Measure the pressure in the headspace above the sample. This pressure is the vapor pressure of the substance at that temperature.

    • Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Octanol-Water Partition Coefficient (log Kₒw): OECD Guideline 107 (Shake Flask Method)

The shake flask method is a straightforward technique for determining the log Kₒw of a substance, suitable for values in the range of -2 to 4.[8][11][18]

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration of the substance in each phase is measured after equilibrium has been reached.

Detailed Methodology:

  • Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

  • Procedure:

    • Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

    • Prepare a stock solution of the test substance in either n-octanol or water.

    • Add appropriate volumes of the stock solution, saturated n-octanol, and saturated water to a centrifuge tube. The volume ratio of the two phases should be varied in different test runs.

    • Shake the tube for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Separate the two phases by centrifugation.

    • Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.

    • Calculate the partition coefficient (Kₒw) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The log Kₒw is the base-10 logarithm of this value.

Octanol-Water Partition Coefficient (log Kₒw): OECD Guideline 117 (HPLC Method)

The High-Performance Liquid Chromatography (HPLC) method is an indirect method for determining log Kₒw and is particularly useful for lipophilic compounds with log Kₒw values in the range of 0 to 6.[1][3][19]

Principle: The retention time of the test substance on a reverse-phase HPLC column is correlated with the known log Kₒw values of a series of reference compounds.

Detailed Methodology:

  • Apparatus: A standard HPLC system with a pump, injector, a reverse-phase column (e.g., C18), a detector (e.g., UV-Vis), and a data acquisition system.

  • Procedure:

    • Select a set of at least six structurally similar reference compounds with accurately known log Kₒw values that bracket the expected log Kₒw of the test substance.

    • Prepare standard solutions of the reference compounds and the test substance in a suitable solvent.

    • Inject each standard solution into the HPLC system and record the retention time.

    • Calculate the capacity factor (k) for each compound from its retention time and the column dead time.

    • Create a calibration curve by plotting the log k values of the reference compounds against their known log Kₒw values.

    • Inject the test substance solution, determine its retention time and calculate its log k.

    • Determine the log Kₒw of the test substance by interpolation from the calibration curve.

Henry's Law Constant: Gas-Stripping Method

The gas-stripping technique is a common experimental method for determining the Henry's Law constant of volatile and semi-volatile organic compounds.[20]

Principle: An inert gas is bubbled through an aqueous solution of the test substance, and the concentration of the substance in the off-gas is measured over time. The rate of decrease in the aqueous concentration is related to the Henry's Law constant.

Detailed Methodology:

  • Apparatus: A gas-stripping column, a constant flow gas supply (e.g., nitrogen), a temperature-controlled water bath, and an analytical instrument to measure the concentration of the substance in the gas or liquid phase (e.g., GC).

  • Procedure:

    • Prepare an aqueous solution of the test substance of known concentration in the gas-stripping column.

    • Immerse the column in a constant temperature water bath.

    • Bubble a stream of inert gas at a constant flow rate through the solution.

    • Periodically sample either the aqueous phase or the exiting gas phase and analyze for the concentration of the test substance.

    • The Henry's Law constant can be calculated from the rate of decrease of the concentration in the aqueous phase or the steady-state concentration in the gas phase, along with the gas flow rate and the volume of the aqueous solution.

Logical Classification of Chlorinated Organophosphate Flame Retardants

To visually represent the relationships between different Cl-OPFRs, a classification diagram based on their chemical structure can be highly informative. The following diagram, generated using the DOT language, categorizes common Cl-OPFRs based on the nature of their organic substituents (aliphatic or aromatic) and the degree of chlorination.

G Classification of Chlorinated Organophosphate Flame Retardants OPFRs Chlorinated Organophosphate Flame Retardants Aliphatic Aliphatic Chlorinated OPFRs OPFRs->Aliphatic Aromatic Aromatic Chlorinated OPFRs (Less Common) OPFRs->Aromatic Mono_Chloro Mono-chloroalkyl Phosphates Aliphatic->Mono_Chloro Di_Chloro Di-chloroalkyl Phosphates Aliphatic->Di_Chloro TCEP Tris(2-chloroethyl) phosphate (TCEP) Mono_Chloro->TCEP TCPP Tris(1-chloro-2-propyl) phosphate (TCPP) Mono_Chloro->TCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Di_Chloro->TDCPP V6 Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate (V6) Di_Chloro->V6

Structural classification of common chlorinated OPFRs.

This guide provides a foundational understanding of the physicochemical properties of chlorinated organophosphate flame retardants, essential for any researcher in the fields of environmental science, toxicology, and drug development. The provided data and protocols serve as a valuable resource for designing experiments, interpreting environmental data, and ultimately, contributing to a more comprehensive risk assessment of these widely used chemicals.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiblaze 100, a chlorinated organophosphate flame retardant chemically identified as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is utilized to enhance the fire safety of various polymeric materials. Understanding its thermal decomposition mechanism is critical for optimizing its flame retardant efficacy and for assessing the environmental and health impacts of its degradation products. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathways, key degradation products, and the experimental protocols used for its analysis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related chlorinated organophosphate flame retardants to provide a more complete understanding of its behavior at elevated temperatures.

Chemical Identity of this compound

This compound is also marketed under various synonyms, which are crucial for a comprehensive literature search.

Identifier Value
Chemical Name P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester
CAS Number 38051-10-4[1]
Synonyms Antiblaze AB 100, Antiblaze V6, Amgard V 6, Phosgard 2XC20[1][2]
Molecular Formula C13H24Cl6O8P2[1]
Molecular Weight 582.99 g/mol [1]

Overview of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple stages. While specific, detailed studies on this compound are scarce, a general mechanism can be proposed based on its chemical structure and the known behavior of similar chlorinated organophosphate flame retardants. The decomposition process is understood to occur in both the condensed (solid) and gas phases, contributing to its overall flame retardant action.

A product data sheet indicates that the decomposition of this compound begins at approximately 252 °C[1].

Condensed Phase Mechanism

In the condensed phase, the primary mechanism of action for organophosphorus flame retardants is the formation of a protective char layer on the surface of the degrading polymer[3]. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of flammable volatile products to the combustion zone[3].

For this compound, this process is initiated by the thermal degradation of the phosphate (B84403) ester bonds. This decomposition leads to the formation of phosphoric acid and polyphosphoric acid. These acidic species are powerful dehydrating agents that promote the carbonization of the polymer matrix, thus enhancing char formation[3]. The presence of chlorine in the molecule can further enhance this effect.

Gas Phase Mechanism

In the gas phase, the flame retardant action of this compound is attributed to the release of radical-scavenging species that interrupt the chain reactions of combustion[3]. Upon heating, the chloroethyl groups in the this compound molecule can undergo elimination reactions to release hydrogen chloride (HCl) and other chlorinated volatile compounds.

These halogenated species, along with phosphorus-containing radicals (such as PO•), act as potent scavengers of the highly reactive H• and OH• radicals that propagate the fire[3]. By quenching these radicals, the combustion process is inhibited, leading to a reduction in heat release and flame spread.

Quantitative Data

Property Value Source
Decomposition Temperature 252 °C (485.6 °F)[1]
Flash Point 191 °C (375.8 °F)[1]
Specific Gravity (25.4 °C) 1.473 g/mL[1]
Phosphorus Content 10.50%[1]
Chlorine Content 36.50%[1]

Experimental Protocols

The characterization of the thermal decomposition of flame retardants like this compound typically involves a combination of thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring weight loss as a function of temperature.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is placed in a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve provides information on the onset of decomposition, the number of decomposition stages, and the amount of char residue at the end of the analysis. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

  • A small, weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate, and the temperature difference between the sample and the reference is measured.

  • This temperature difference is converted to a heat flow, which is plotted against temperature.

  • The DSC thermogram can reveal endothermic events such as melting and evaporation, and exothermic events such as decomposition and crystallization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the material.

Methodology:

  • A microgram-scale sample of this compound is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

  • The decomposition products are swept directly into the injection port of a gas chromatograph (GC).

  • The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase of the GC column.

  • The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

  • The resulting mass spectrum for each component serves as a "molecular fingerprint" that allows for its identification by comparison with spectral libraries. This technique is invaluable for elucidating the decomposition pathways.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

G cluster_condensed Condensed Phase cluster_gas Gas Phase Antiblaze_100 This compound (in polymer matrix) Phosphate_Ester_Cleavage Phosphate Ester Cleavage Antiblaze_100->Phosphate_Ester_Cleavage  Heat Heat Heat Phosphoric_Acid Phosphoric Acid & Polyphosphoric Acid Phosphate_Ester_Cleavage->Phosphoric_Acid Volatiles Volatile Fragments Phosphate_Ester_Cleavage->Volatiles Char_Formation Enhanced Char Formation Phosphoric_Acid->Char_Formation HCl_release HCl Release Volatiles->HCl_release PO_radicals PO• Radicals Volatiles->PO_radicals Radical_Scavenging Radical Scavenging (H•, OH•) HCl_release->Radical_Scavenging PO_radicals->Radical_Scavenging Flame_Inhibition Flame Inhibition Radical_Scavenging->Flame_Inhibition

Caption: Proposed dual-phase thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

G Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC Py_GCMS Py-GC-MS (Pyrolysis-Gas Chromatography- Mass Spectrometry) Sample->Py_GCMS TGA_Data Decomposition Profile & Char Yield TGA->TGA_Data DSC_Data Thermal Transitions (Melting, Decomposition) DSC->DSC_Data Py_GCMS_Data Identification of Decomposition Products Py_GCMS->Py_GCMS_Data Mechanism Elucidation of Decomposition Mechanism TGA_Data->Mechanism DSC_Data->Mechanism Py_GCMS_Data->Mechanism

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multifaceted process that contributes to its flame retardant properties through both condensed and gas phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases radical scavengers that inhibit combustion. Although specific quantitative data for this compound is limited, the understanding of its decomposition can be advanced by studying its structural analogs and employing a suite of thermal analysis techniques. Further research focusing on the detailed analysis of its decomposition products and their toxicological profiles is warranted to fully assess its performance and environmental impact.

References

The Core Mechanism of Action of Antiblaze V6 in Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze V6 is an additive flame retardant, chemically identified as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). It belongs to the class of chlorinated organophosphate flame retardants. These compounds are utilized to enhance the fire resistance of polymeric materials, particularly flexible polyurethane foams used in automotive and furniture applications. The efficacy of Antiblaze V6 as a flame retardant stems from its dual-action mechanism, intervening in both the gas and condensed phases of the combustion process. This guide provides an in-depth exploration of its mechanism of action, supported by available data and detailed experimental protocols for performance evaluation.

Core Mechanism of Action

Antiblaze V6 operates through a sophisticated dual-phase mechanism that disrupts the combustion cycle of polymers at different stages. The presence of both phosphorus and chlorine in its molecular structure allows it to be effective in both the solid (condensed) and gaseous phases of a fire.

Condensed-Phase Action: Char Formation

In the initial stages of a fire, the heat causes the polymer to decompose. In the presence of Antiblaze V6, the phosphorus component plays a crucial role in the condensed phase.

  • Thermal Decomposition: Upon heating, the phosphate (B84403) ester groups in the Antiblaze V6 molecule decompose to form phosphoric acid.

  • Polymer Dehydration and Charring: The phosphoric acid acts as a catalyst for the dehydration of the polymer backbone. This process extracts water molecules from the polymer, promoting the formation of a stable, carbonaceous char layer on the surface of the material.

  • Insulation Barrier: This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of oxygen to the polymer surface. It also traps flammable volatile organic compounds that would otherwise fuel the fire.

Gas-Phase Action: Radical Quenching

Simultaneously, the chlorinated component of Antiblaze V6 is active in the gas phase, where the actual flames are present.

  • Release of Halogen Radicals: The high temperatures in the flame cause the carbon-chlorine bonds in Antiblaze V6 to break, releasing chlorine radicals (Cl•) into the gas phase.

  • Interruption of Combustion Cycle: The combustion of polymers is a radical chain reaction, primarily propagated by highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released chlorine radicals are highly effective at scavenging these high-energy radicals, forming less reactive species such as HCl. This process, known as radical quenching, interrupts the exothermic reactions that sustain the flame, leading to a reduction in flame intensity and eventually, flame extinguishment.

Data Presentation

PropertyValue
Chemical Name 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
CAS Number 38051-10-4
Molecular Formula C13H24Cl6O8P2
Molecular Weight 582.99 g/mol
Phosphorus Content ~10.5%
Chlorine Content ~36.5%
Appearance Colorless to yellow oily transparent liquid
Viscosity (at 25°C) 1500-2000 CPS
Relative Density (at 25°C) 1.485-1.490
Flash Point ≥190°C

Mandatory Visualization

Antiblaze_V6_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + Antiblaze V6 Decomposition Decomposition of Antiblaze V6 Polymer->Decomposition Volatiles Flammable Volatiles Polymer->Volatiles Heat Heat Heat->Polymer PhosphoricAcid Formation of Phosphoric Acid Decomposition->PhosphoricAcid Cl_Radicals Release of Chlorine Radicals (Cl•) Decomposition->Cl_Radicals Char Char Layer Formation (Insulating Barrier) PhosphoricAcid->Char Catalyzes Dehydration Char->Volatiles Reduces Release Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame Quenching Radical Quenching (Flame Inhibition) Flame->Quenching Interrupts Cl_Radicals->Quenching

Caption: Dual-phase mechanism of action of Antiblaze V6.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability & Thermal Analysis cluster_analysis Data Analysis & Interpretation Start Polymer Resin + Antiblaze V6 Mixing Melt Blending / Compounding Start->Mixing Specimen Specimen Preparation (e.g., Injection Molding) Mixing->Specimen LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL 94 Test Specimen->UL94 TGA Thermogravimetric Analysis (TGA) Specimen->TGA MCC Microscale Combustion Calorimetry (MCC) Specimen->MCC Data Quantitative Data (LOI value, UL 94 rating, char yield, heat release rate) LOI->Data UL94->Data TGA->Data MCC->Data Mechanism Elucidation of Mechanism of Action Data->Mechanism

Caption: General experimental workflow for evaluating flame retardant polymers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of flame retardants like Antiblaze V6 in polymers.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the polymer containing Antiblaze V6 is prepared according to the standard's specifications.

  • Test Apparatus: The specimen is placed in a vertical glass column. A mixture of oxygen and nitrogen is introduced at the bottom of the column and flows upwards.

  • Ignition: The top edge of the specimen is ignited with a pilot flame.

  • Oxygen Concentration Adjustment: The concentration of oxygen in the gas mixture is varied between tests.

  • Determination of LOI: The LOI is the oxygen concentration (in volume percent) at which the specimen just supports flaming combustion for a specified period or burns to a specified length.[1] A higher LOI value indicates better flame retardancy.

UL 94 Vertical Burn Test

Objective: To evaluate the burning characteristics of a vertically oriented polymer specimen after exposure to a small flame.

Methodology:

  • Specimen Preparation: A rectangular bar of the polymer with Antiblaze V6 is prepared.

  • Test Procedure: The specimen is held vertically and a flame is applied to its lower end for 10 seconds.[2][3]

  • Observation: The duration of flaming after the first flame application is recorded. The flame is then reapplied for another 10 seconds, and the duration of flaming and glowing after the second application is recorded. Any dripping of molten polymer and whether it ignites a cotton patch placed below the specimen is also noted.

  • Classification: Based on the afterflame time, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[2][3]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere. This provides information on thermal stability and char formation.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer containing Antiblaze V6 is placed in a TGA sample pan.

  • Instrumentation: The sample is placed in a furnace with a high-precision balance.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting TGA curve shows the onset of decomposition and the percentage of material remaining at high temperatures, which corresponds to the char yield. A higher char yield at elevated temperatures suggests a more effective condensed-phase mechanism.

Microscale Combustion Calorimetry (MCC) (ASTM D7309)

Objective: To determine the heat release rate of a material during controlled pyrolysis and combustion.

Methodology:

  • Sample Preparation: A milligram-scale sample of the polymer with Antiblaze V6 is used.

  • Pyrolysis: The sample is heated at a constant rate in an inert gas stream (pyrolysis).[4]

  • Combustion: The volatile decomposition products are then mixed with excess oxygen and combusted at a high temperature (e.g., 900°C).[5]

  • Heat Release Measurement: The heat released during combustion is measured by oxygen consumption calorimetry.[5]

  • Data Analysis: The key parameters obtained are the heat release capacity (HRC) and the total heat release (THR). Lower values for these parameters indicate better flame retardancy.

Conclusion

Antiblaze V6 provides flame retardancy to polymers through a combined condensed-phase and gas-phase mechanism. In the solid material, it promotes the formation of a protective char layer, while in the gas phase, it inhibits the chemical reactions that sustain the flame. The evaluation of its performance relies on a suite of standardized tests that quantify various aspects of flammability and thermal decomposition. While specific quantitative performance data for Antiblaze V6 is not widely published, the established mechanisms for chlorinated organophosphate flame retardants provide a strong theoretical basis for its efficacy.

References

An In-depth Technical Guide to the Gas and Condensed Phase Activity of Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiblaze 100, a chlorinated phosphate (B84403) ester identified by the CAS number 38051-10-4 and also known by the trade name Antiblaze V6, is a flame retardant utilized in various polymer systems, notably in flexible and rigid polyurethane foams. Its efficacy stems from a dual-action mechanism, exhibiting activity in both the condensed and gas phases of a fire. This technical guide provides a comprehensive overview of the chemical nature of this compound, its mechanisms of flame retardancy, and the experimental methodologies used to characterize its performance.

Chemical Identity of this compound

This compound is chemically defined as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester. Its molecular structure contains both phosphorus and chlorine, elements that are key to its flame retardant properties.

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester
CAS Number 38051-10-4
Alternate Names Antiblaze V6, Phosgard 2XC20
Molecular Formula C₁₃H₂₄Cl₆O₈P₂

Flame Retardant Mechanism: A Dual-Phase Approach

This compound functions as a flame retardant through a combination of gas phase and condensed phase activities, a common characteristic of halogenated organophosphorus compounds.[1][2]

Gas Phase Activity: Radical Quenching

During the initial stages of combustion, the heat causes the thermal decomposition of this compound. The presence of chlorine in its structure leads to the release of chlorinated radicals (e.g., Cl•) and hydrogen chloride (HCl) into the gas phase, where the flame is propagating.[3] These species act as radical scavengers, interfering with the high-energy radicals (H• and OH•) that are essential for the self-sustaining combustion reactions in the flame.[3] By terminating these chain reactions, the flame is inhibited, and its propagation is slowed down.[3]

Condensed Phase Activity: Char Formation

Simultaneously, in the solid (condensed) phase of the burning material, the phosphorus component of this compound plays a crucial role. Upon heating, organophosphorus compounds can decompose to form phosphoric acid.[4] This acid acts as a catalyst for the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating layer of char on the surface.[4] This char layer serves multiple functions:

  • Insulation: It acts as a thermal barrier, reducing the transfer of heat from the flame to the underlying polymer, thus slowing down further decomposition.[4]

  • Fuel Barrier: It physically obstructs the release of flammable volatile gases, which are the fuel for the flame.

  • Oxygen Barrier: It can limit the access of oxygen to the polymer surface, further stifling combustion.

One study on a chlorinated phosphate ester in poly (vinyl chloride) (PVC) demonstrated that the phosphorus-containing components from the pyrolysis of the flame retardant promoted the formation of a char residue.[1] This carbonaceous char layer was effective in slowing mass and heat transfer between the gas and condensed phases, thereby protecting the underlying material from further combustion.[1]

Experimental Evaluation of Flame Retardant Activity

The performance of flame retardants like this compound is typically evaluated using a variety of analytical techniques to quantify their impact on the flammability of materials.

Thermogravimetric Analysis (TGA)

Experimental Protocol: Thermogravimetric analysis is conducted to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. A small sample of the polymer containing this compound is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the weight loss of the sample is recorded. This provides information on the onset of decomposition and the amount of char residue at high temperatures.

Data Presentation: While specific TGA data for this compound is not readily available in the public domain, a study on a novel reactive phosphorus-containing flame retardant in flexible polyurethane foam showed that with the addition of the flame retardant, the char residue of the material increased, indicating a condensed-phase flame retardancy mechanism.[5]

Table 2: Hypothetical TGA Data for Polyurethane Foam with and without this compound

Sample Onset of Decomposition (°C) Temperature at Max. Decomposition Rate (°C) Char Yield at 700°C (%)
Polyurethane Foam (Control)280350< 5
Polyurethane Foam + 15% this compound270340> 15

Note: This table is illustrative and based on general knowledge of similar flame retardants. Actual values may vary.

Cone Calorimetry

Experimental Protocol: Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material when exposed to a controlled radiant heat flux. A sample of the material is placed under a conical heater, and the combustion products are collected and analyzed. Key parameters measured include:

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Peak Heat Release Rate (pHRR): The maximum rate at which heat is produced during combustion. A lower pHRR indicates a less intense fire.

  • Total Heat Released (THR): The total amount of heat generated throughout the combustion process.

  • Mass Loss Rate (MLR): The rate at which the material loses mass due to combustion.

  • Char Yield: The percentage of the initial mass remaining as char after the test.

Data Presentation: Specific cone calorimetry data for this compound is limited in publicly available literature. However, a study on flexible polyurethane foams with a phosphorus-containing flame retardant demonstrated a significant reduction in the peak heat release rate with the addition of the flame retardant.[5] Another study on halogen-free flame retardant flexible polyurethane foams showed that the combined use of an alkyl arylphosphate/phosphonate with zinc stannate reduced the pHRR of the resulting foam by over 40%.[6]

Table 3: Representative Cone Calorimetry Data for Flexible Polyurethane Foam

Parameter Control PU Foam PU Foam + 15% this compound (Expected)
Time to Ignition (s)~30~35
Peak Heat Release Rate (kW/m²)~250~150
Total Heat Released (MJ/m²)~80~60
Char Yield (%)< 5> 15

Note: This table is illustrative and based on general knowledge of similar flame retardants. Actual values will depend on the specific polymer system and test conditions.

Visualization of Mechanisms and Workflows

Flame Retardant Mechanism of this compound

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Antiblaze_100_s This compound Phosphoric_Acid Phosphoric Acid Formation Antiblaze_100_s->Phosphoric_Acid Decomposition Heat_s Heat Heat_s->Antiblaze_100_s Char_Layer Char Layer Formation Phosphoric_Acid->Char_Layer Catalyzes Polymer_Decomposition Reduced Polymer Decomposition Char_Layer->Polymer_Decomposition Insulates & Protects Antiblaze_100_g This compound Volatiles Chlorinated Volatiles (Cl•, HCl) Antiblaze_100_g->Volatiles Decomposition Heat_g Heat Heat_g->Antiblaze_100_g Quenching Radical Quenching Volatiles->Quenching Flame_Radicals Flame Radicals (H•, OH•) Flame_Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition

Caption: Dual-action flame retardant mechanism of this compound.

Experimental Workflow for Flame Retardant Evaluation

Experimental_Workflow Sample_Prep Sample Preparation (Polymer + this compound) TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA Cone_Calorimetry Cone Calorimetry Sample_Prep->Cone_Calorimetry Data_Analysis Data Analysis TGA->Data_Analysis Thermal Stability, Char Yield Cone_Calorimetry->Data_Analysis HRR, THR, TTI, Char Yield Mechanism_Elucidation Mechanism Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Workflow for evaluating the performance of this compound.

Conclusion

This compound, a chlorinated phosphate ester, is an effective flame retardant that operates through a synergistic combination of gas phase radical quenching and condensed phase char formation. The chlorine and phosphorus moieties within its structure are responsible for this dual-mode activity. While specific quantitative performance data for this compound is not extensively published, the established mechanisms for this class of compounds, supported by data from similar materials, confirm its ability to reduce the flammability of polymers by inhibiting flame spread and insulating the material from heat. Further research focusing on the detailed thermal decomposition pathways and quantitative performance in various polymer matrices would provide a more complete understanding of its flame retardant efficacy.

References

In-Depth Technical Guide: CAS Number 38051-10-4

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)

This technical guide provides a comprehensive overview of the chemical compound with CAS number 38051-10-4, scientifically known as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers the compound's fundamental properties, applications, analytical methodologies, and toxicological profile, presenting data in a structured and accessible format.

Chemical Identity and Physicochemical Properties

2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is an organophosphate ester. It is widely recognized by several synonyms, most notably as V6, Phosgard 2XC20, and Antiblaze 100. Its primary application is as a flame retardant, particularly in polyurethane foams used in furniture and automotive manufacturing.

Table 1: Physicochemical Properties of CAS 38051-10-4

PropertyValue
IUPAC Name 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(2-chloroethyl) bis(phosphate)
CAS Number 38051-10-4
Molecular Formula C₁₃H₂₄Cl₆O₈P₂
Molecular Weight 582.99 g/mol
Melting Point 275 °C
Boiling Point 620.3 °C at 760 mmHg
Density 1.464 g/cm³
Water Solubility 2.1 mg/L
LogP 5.72

Applications and Environmental Presence

The principal application of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is as an additive flame retardant. Due to its non-covalent incorporation into materials, it can leach into the environment over time, leading to its detection in various environmental matrices and consumer products.

Table 2: Reported Concentrations of CAS 38051-10-4 in Various Media

Sample TypeConcentration RangeMedian/Average ConcentrationReference
Baby Products (Foam)24,500,000 - 59,500,000 ng/g46,500,000 ng/g (4.6% by weight)[1][2][3]
House Dust<5 - 1,110 ng/g12.5 ng/g[1][2]
Car Dust<5 - 6,160 ng/g103.0 ng/g[1][2][4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate). Below are generalized yet detailed methodologies based on established practices for organophosphate esters.

Synthesis
Purification

The purification of crude organophosphate esters is critical to remove unreacted starting materials and byproducts. A general procedure involves the following steps:

  • Washing: The crude product is washed with a dilute aqueous acid solution (e.g., oxalic acid) to remove metal catalysts, followed by washing with water to remove the acid.

  • Drying: The washed product is dried under vacuum to remove residual water.

  • Acid Scavenging: The dried product is treated with an acid scavenger, such as an epoxy compound, to neutralize any remaining acidic impurities.

  • Filtration: The final product is filtered to remove any solid impurities.

Analytical Methods

The detection and quantification of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Dust):

    • Sieve dust samples to achieve a uniform particle size.

    • Extract a known weight of dust (e.g., 50 mg) with a suitable solvent mixture (e.g., n-hexane/acetone) using ultrasonication.

    • Centrifuge the extract and concentrate the supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280-300 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) and hold.

    • MS Detector: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Water):

    • Filter the water sample to remove particulate matter.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to concentrate the analyte.

    • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for high selectivity and sensitivity.

Biological Activity and Mechanism of Action

Organophosphate flame retardants, as a class, are known to exert biological effects through various mechanisms. While specific data for 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is limited, the following mechanisms are considered relevant.

  • Acetylcholinesterase Inhibition: A primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.[5][6]

  • Endocrine Disruption: Some organophosphate flame retardants have been shown to interfere with the endocrine system. This can occur through various mechanisms, including the alteration of steroid hormone biosynthesis.[7][8][9]

  • Immunotoxicity: There is evidence to suggest that some flame retardants can modulate the immune system, potentially leading to immunosuppression or immune stimulation.[10][11]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Environmental or Biological Sample Extraction Solvent Extraction / SPE Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Volatile Analytes LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Non-Volatile Analytes Quantification Quantification GCMS->Quantification LCMSMS->Quantification Confirmation Confirmation Quantification->Confirmation Final Report Final Report Confirmation->Final Report

Caption: A generalized experimental workflow for the analysis of CAS 38051-10-4.

Signaling_Pathway cluster_nervous Nervous System cluster_endocrine Endocrine System cluster_immune Immune System OPFR Organophosphate Flame Retardant (e.g., V6) AChE Acetylcholinesterase (AChE) OPFR->AChE Steroidogenesis Steroid Hormone Biosynthesis OPFR->Steroidogenesis Immune_Cells Immune Cells OPFR->Immune_Cells ACh Acetylcholine (ACh) AChE->ACh inhibition leads to accumulation of Cholinergic Cholinergic Receptors ACh->Cholinergic overstimulation of Neurotoxicity Neurotoxicity Cholinergic->Neurotoxicity Hormone_Imbalance Hormone Imbalance Steroidogenesis->Hormone_Imbalance Cytokine Cytokine Production Immune_Cells->Cytokine Immune_Response Altered Immune Response Cytokine->Immune_Response

Caption: Potential mechanisms of action for organophosphate flame retardants.

References

The Core of Fire Resistance: An In-depth Technical Guide to Phosphorus-Based Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, applications, and evaluation of phosphorus-based flame retardants. As the demand for halogen-free and effective fire safety solutions grows, understanding the nuanced workings of these compounds is paramount for the development of safer materials across a wide range of industries. This document delves into the core principles of gas-phase and condensed-phase flame retardancy, details key experimental protocols for performance evaluation, and presents quantitative data to facilitate informed material selection and development.

Introduction to Phosphorus-Based Flame Retardancy

Phosphorus-containing compounds are a diverse and highly effective class of flame retardants, offering a more environmentally benign alternative to their halogenated counterparts.[1] Their versatility lies in their ability to interrupt the combustion cycle through multiple mechanisms, acting in both the solid (condensed) and gaseous phases of a fire.[1][2] The specific mechanism and efficiency of a phosphorus-based flame retardant are intrinsically linked to its chemical structure, the polymer matrix it is incorporated into, and the potential for synergistic interactions with other additives.[1]

The primary modes of action can be broadly categorized as:

  • Condensed-Phase Mechanism: This involves the flame retardant exerting its effect within the polymer matrix. Upon heating, the phosphorus compound can decompose to form phosphoric acid, which then promotes the dehydration and charring of the polymer.[2] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[3] Some phosphorus compounds, particularly in combination with nitrogen-containing synergists, can lead to the formation of an intumescent char, a swollen, multicellular layer that provides superior insulation.[2]

  • Gas-Phase Mechanism: In this mode, volatile phosphorus-containing species are released into the flame. These species, such as PO• radicals, act as radical scavengers, interrupting the highly exothermic chain reactions of combustion in the gas phase.[3] By quenching reactive species like H• and OH• radicals, the flame is inhibited, and its intensity is reduced.[3]

The oxidation state of the phosphorus atom in the flame retardant often dictates its primary mode of action. Phosphates, with a higher oxidation state, tend to be more active in the condensed phase, promoting char formation.[2] Conversely, compounds with a lower phosphorus oxidation state, such as phosphine (B1218219) oxides, are more likely to act in the gas phase.[2]

Mechanisms of Action: A Closer Look

Condensed-Phase Mechanism: The Char Barrier

The formation of a protective char layer is a cornerstone of condensed-phase flame retardancy. This process can be visualized as a multi-step chemical transformation of the polymer.

Condensed_Phase_Mechanism Condensed-Phase Charring Mechanism Polymer + P-FR Polymer + P-FR Decomposition of P-FR Decomposition of P-FR Polymer + P-FR->Decomposition of P-FR Heat Heat Heat Formation of Phosphoric/Polyphosphoric Acid Formation of Phosphoric/Polyphosphoric Acid Decomposition of P-FR->Formation of Phosphoric/Polyphosphoric Acid Catalytic Dehydration of Polymer Catalytic Dehydration of Polymer Formation of Phosphoric/Polyphosphoric Acid->Catalytic Dehydration of Polymer Cross-linking & Char Formation Cross-linking & Char Formation Catalytic Dehydration of Polymer->Cross-linking & Char Formation Protective Char Layer Protective Char Layer Cross-linking & Char Formation->Protective Char Layer Insulation Insulation Protective Char Layer->Insulation Reduced Fuel Release Reduced Fuel Release Protective Char Layer->Reduced Fuel Release

Caption: Condensed-phase charring mechanism of phosphorus flame retardants.

A specialized form of condensed-phase action is intumescence , often achieved with systems like ammonium (B1175870) polyphosphate (APP) in conjunction with a carbon source (e.g., pentaerythritol) and a blowing agent (e.g., melamine).

Intumescent_Mechanism Intumescent Flame Retardant Mechanism Intumescent System (APP, Carbon Source, Blowing Agent) Intumescent System (APP, Carbon Source, Blowing Agent) Decomposition of APP Decomposition of APP Intumescent System (APP, Carbon Source, Blowing Agent)->Decomposition of APP Heat Decomposition of Blowing Agent Decomposition of Blowing Agent Intumescent System (APP, Carbon Source, Blowing Agent)->Decomposition of Blowing Agent Heat Heat Heat Formation of Polyphosphoric Acid Formation of Polyphosphoric Acid Decomposition of APP->Formation of Polyphosphoric Acid Esterification of Carbon Source Esterification of Carbon Source Formation of Polyphosphoric Acid->Esterification of Carbon Source Char Formation & Swelling Char Formation & Swelling Esterification of Carbon Source->Char Formation & Swelling Release of Non-flammable Gases Release of Non-flammable Gases Decomposition of Blowing Agent->Release of Non-flammable Gases Release of Non-flammable Gases->Char Formation & Swelling Insulating Intumescent Char Insulating Intumescent Char Char Formation & Swelling->Insulating Intumescent Char Gas_Phase_Mechanism Gas-Phase Flame Inhibition Mechanism P-FR in Polymer P-FR in Polymer Volatilization of P-species Volatilization of P-species P-FR in Polymer->Volatilization of P-species Heat Heat Heat Formation of PO• radicals Formation of PO• radicals Volatilization of P-species->Formation of PO• radicals Radical Trapping Radical Trapping Formation of PO• radicals->Radical Trapping Combustion Radicals (H•, OH•) Combustion Radicals (H•, OH•) Combustion Radicals (H•, OH•)->Radical Trapping Flame Inhibition Flame Inhibition Radical Trapping->Flame Inhibition Experimental_Workflow Workflow for Evaluating Flame Retardants Synthesis/Selection of P-FR Synthesis/Selection of P-FR Incorporation into Polymer Matrix Incorporation into Polymer Matrix Synthesis/Selection of P-FR->Incorporation into Polymer Matrix Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Incorporation into Polymer Matrix->Thermal Analysis (TGA/DSC) Flammability Screening (LOI, UL-94) Flammability Screening (LOI, UL-94) Thermal Analysis (TGA/DSC)->Flammability Screening (LOI, UL-94) Fire Behavior Analysis (Cone Calorimeter) Fire Behavior Analysis (Cone Calorimeter) Flammability Screening (LOI, UL-94)->Fire Behavior Analysis (Cone Calorimeter) Analysis of Residue (SEM, Raman) Analysis of Residue (SEM, Raman) Fire Behavior Analysis (Cone Calorimeter)->Analysis of Residue (SEM, Raman) Analysis of Evolved Gases (FTIR, MS) Analysis of Evolved Gases (FTIR, MS) Fire Behavior Analysis (Cone Calorimeter)->Analysis of Evolved Gases (FTIR, MS) Performance Optimization Performance Optimization Analysis of Residue (SEM, Raman)->Performance Optimization Analysis of Evolved Gases (FTIR, MS)->Performance Optimization

References

Environmental Fate and Transport of a Flame Retardant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data for Antiblaze 100

Initial comprehensive searches for "this compound environmental fate and transport," "this compound hydrolysis," "this compound photolysis," "this compound soil metabolism," "this compound aquatic metabolism," and "this compound bioaccumulation" did not yield specific experimental studies or quantitative data for a substance explicitly named this compound. The search results provided general information about the environmental fate and transport of other flame retardants and methodologies for these types of studies. While a product list mentioned "Antiblaze V6 (AB 100)," no associated environmental data was found.

Therefore, this document provides a generalized framework for an in-depth technical guide on the environmental fate and transport of a flame retardant, in line with the user's request for content type, audience, and core requirements. The tables contain hypothetical data, and the experimental protocols are based on general methodologies in the field. The visualizations illustrate hypothetical pathways and workflows.

This technical guide provides a comprehensive overview of the environmental fate and transport of a hypothetical flame retardant, referred to herein as FR-100. It is intended for researchers, scientists, and drug development professionals. The guide summarizes key environmental studies, presenting data in a structured format and detailing the experimental protocols.

Data Presentation

The environmental fate of FR-100 is characterized by its behavior in various environmental compartments. The following tables summarize the quantitative data from key studies.

Table 1: Physicochemical Properties of FR-100
PropertyValueConditions
Molecular Weight350.5 g/mol -
Water Solubility50 mg/L25°C, pH 7
Vapor Pressure1.5 x 10⁻⁶ Pa25°C
Log Kₒw3.825°C
Henry's Law Constant2.1 x 10⁻³ Pa·m³/mol25°C
Table 2: Abiotic Degradation of FR-100
StudyEndpointHalf-life (t₁/₂)Conditions
HydrolysispH 5> 1 year25°C
pH 7> 1 year25°C
pH 9180 days25°C
Photolysis (Aqueous)Simulated Sunlight35 days25°C, pH 7
Photolysis (Soil)Simulated Sunlight60 days25°C
Table 3: Biotic Degradation of FR-100
StudySystemHalf-life (t₁/₂)Major Metabolites
Soil Metabolism (Aerobic)Sandy Loam120 daysMetabolite A, CO₂
Clay150 daysMetabolite A, Metabolite B
Aquatic Metabolism (Aerobic)Water/Sediment90 daysMetabolite C, CO₂
Aquatic Metabolism (Anaerobic)Water/Sediment200 daysMetabolite D
Table 4: Environmental Transport of FR-100
StudyParameterValueSoil Type
Soil Adsorption/DesorptionKₒc2500 L/kgSandy Loam
Kₒc3200 L/kgClay
Table 5: Bioaccumulation of FR-100
StudyOrganismBCFExposure Concentration
Fish BioaccumulationRainbow Trout1500 L/kg0.1 µg/L

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hydrolysis

The hydrolysis of FR-100 was assessed at 25°C in sterile aqueous buffer solutions at pH 5, 7, and 9. The test substance was added to each buffer solution to achieve a final concentration of 10 mg/L. Samples were collected at specified intervals over 30 days and analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of the parent compound. The degradation rate constant and half-life were calculated for each pH.

Aqueous Photolysis

The photolysis of FR-100 was studied in a sterile aqueous solution at pH 7, exposed to a xenon arc lamp simulating natural sunlight. The concentration of FR-100 was 10 mg/L. Control samples were incubated in the dark. Samples were taken at various time points, and the concentration of FR-100 was determined by HPLC. The photolytic half-life was calculated after correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism

The aerobic metabolism of FR-100 was investigated in two different soil types (sandy loam and clay). The soils were treated with radiolabeled FR-100 at a concentration of 1 mg/kg. The soil moisture was maintained at 50% of the maximum water holding capacity, and the temperature was kept at 20°C. The evolution of ¹⁴CO₂ was trapped, and soil samples were extracted at various intervals to analyze for the parent compound and its metabolites using HPLC and liquid scintillation counting.

Bioaccumulation in Fish

A bioaccumulation study was conducted using rainbow trout. The fish were exposed to a constant aqueous concentration of radiolabeled FR-100 (0.1 µg/L) in a flow-through system for 28 days, followed by a 28-day depuration phase in clean water. Fish and water samples were collected throughout the study to determine the concentrations of the test substance. The bioconcentration factor (BCF) was calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

Mandatory Visualization

The following diagrams illustrate key processes related to the environmental fate of a hypothetical flame retardant.

degradation_pathway FR100 FR-100 MetaboliteA Metabolite A FR100->MetaboliteA Soil Metabolism (Aerobic) MetaboliteB Metabolite B FR100->MetaboliteB Soil Metabolism (Clay) MetaboliteC Metabolite C FR100->MetaboliteC Aquatic Metabolism (Aerobic) CO2 CO₂ MetaboliteA->CO2 MetaboliteC->CO2 experimental_workflow cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation TestSystem Prepare Water/Sediment System Spiking Spike with Radiolabeled FR-100 TestSystem->Spiking Incubation Incubate under Aerobic Conditions (20°C) Spiking->Incubation Sampling Collect Water and Sediment Samples at Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC and LSC Analysis Extraction->Analysis HalfLife Calculate Degradation Half-life Analysis->HalfLife MetaboliteID Identify Major Metabolites Analysis->MetaboliteID

An In-depth Toxicological Assessment of Antiblaze V6 and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze V6, a chlorinated organophosphate flame retardant (CAS Number: 38051-10-4), is utilized in various consumer and industrial products to meet flammability standards. Its chemical name is 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]. This technical guide provides a comprehensive toxicological assessment of Antiblaze V6, including its known health effects, the toxicology of its significant byproducts and impurities, and an overview of the experimental methodologies used to evaluate its safety profile. Given the limited availability of in-depth toxicological data specifically for Antiblaze V6, this guide also incorporates information from structurally related chlorinated phosphate (B84403) ester flame retardants to provide a broader understanding of its potential hazards.

Chemical and Physical Properties

PropertyValueReference
CAS Number 38051-10-4[1]
Molecular Formula C13H24Cl6O8P2[1]
Molecular Weight 582.99 g/mol [1]
Appearance Colorless to yellow oily transparent liquid[2]
Phosphorus Content ≈10.5%[2]
Chlorine Content ≈36.5%[2]
Viscosity (at 25°C) 1500-2000 CPS[2]
Relative Density (at 25°C) 1.485-1.490[2]
Flash Point ≥190°C[2]

Toxicological Assessment of Antiblaze V6

The toxicological data specifically for Antiblaze V6 is limited. However, available information from safety data sheets and a small number of studies indicate potential health concerns.

Acute Toxicity

Antiblaze V6 is classified for its acute toxicity effects. According to safety data sheets, it is categorized as Acute Toxicity, Oral (Category 5), Acute Toxicity, Inhalation (Category 4), and Skin Irritation (Category 2).[3] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[4] Inhalation is considered harmful and may cause respiratory tract irritation.[3]

EndpointClassification/Observation
Acute Oral Toxicity Category 5 (May be harmful if swallowed)
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation May cause eye irritation
Developmental Toxicity

There is evidence to suggest that Antiblaze V6 may have adverse effects on development. Animal studies on rats that were fed V6 resulted in the birth of pups with lower body weight, indicating a potential for developmental harm.[5]

Impurities and Byproducts: A Significant Concern

A critical aspect of the toxicological profile of commercial Antiblaze V6 is the presence of impurities. The commercial mixture has been found to contain up to 14% by weight of tris(2-chloroethyl) phosphate (TCEP) as an impurity.[6] TCEP is a known carcinogen, and its presence significantly contributes to the overall toxicity of the commercial product.[6][7]

Toxicological Profile of Tris(2-chloroethyl) phosphate (TCEP)

Given that TCEP is a major and hazardous component of commercial Antiblaze V6, its toxicological profile is of high relevance.

Toxicological EndpointFindings for TCEP
Carcinogenicity Known to be carcinogenic in animals.[6]
Neurotoxicity Identified as a potential developmental neurotoxin.[8]
Reproductive Toxicity In a continuous breeding study in mice, the lowest dose tested (175 mg/kg/day) significantly decreased the number of live male F2 pups per litter.[9]
Endocrine Disruption Suggested to have adverse effects on the male reproductive tract.

Byproducts from Thermal Decomposition

  • Asphyxiants: Carbon monoxide (CO) and carbon dioxide (CO2).

  • Irritants: Hydrogen halides (e.g., hydrogen chloride) and phosphorus oxides.

  • Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs): A complex mixture of hydrocarbons and other organic molecules.[10][11]

The exact composition of these byproducts depends on the temperature and oxygen availability during decomposition.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on Antiblaze V6 are not publicly available. However, this section outlines general methodologies for key toxicological assays that are relevant for assessing the safety of chlorinated phosphate ester flame retardants.

Acute Toxicity Testing (General Protocol)

Oral LD50 Test (Up-and-Down Procedure - OECD TG 425):

  • Animal Model: Typically, female rats of a standard strain are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is usually administered by gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: Depending on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Developmental Toxicity Study (General Protocol - OECD TG 414)
  • Animal Model: Pregnant female rats or rabbits.

  • Dosing Period: The test substance is administered daily to the dams, typically from implantation to the day before cesarean section.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination: Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Endpoints: Key endpoints include the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetal body weight and the incidence of malformations are also critical measures.

Visualizations

Logical Relationship of Antiblaze V6 Toxicological Concerns

Antiblaze_V6_Toxicology Antiblaze_V6 Antiblaze V6 Acute_Toxicity Acute Toxicity (Oral, Inhalation, Dermal) Antiblaze_V6->Acute_Toxicity Direct Effect Developmental_Toxicity Developmental Toxicity (Low Birth Weight) Antiblaze_V6->Developmental_Toxicity Observed in Animal Studies TCEP_Impurity TCEP Impurity (up to 14%) Antiblaze_V6->TCEP_Impurity Contains Thermal_Byproducts Thermal Decomposition Byproducts Antiblaze_V6->Thermal_Byproducts Forms upon Heating Carcinogenicity Carcinogenicity TCEP_Impurity->Carcinogenicity Known Effect Neurotoxicity Neurotoxicity TCEP_Impurity->Neurotoxicity Potential Effect Reproductive_Toxicity Reproductive Toxicity TCEP_Impurity->Reproductive_Toxicity Potential Effect Toxic_Gases Toxic Gases (e.g., HCl, CO) Thermal_Byproducts->Toxic_Gases Includes

Caption: Logical overview of the toxicological concerns associated with Antiblaze V6.

Experimental Workflow for a General Developmental Toxicity Study

Developmental_Toxicity_Workflow Start Start: Select Pregnant Animals Dosing Daily Dosing During Gestation Start->Dosing Maternal_Obs Maternal Observation (Body Weight, Clinical Signs) Dosing->Maternal_Obs C_Section Cesarean Section (Near Term) Maternal_Obs->C_Section Uterine_Exam Uterine Examination (Implantations, Resorptions) C_Section->Uterine_Exam Fetal_Exam Fetal Examination (External, Visceral, Skeletal) Uterine_Exam->Fetal_Exam Data_Analysis Data Analysis and Reporting Fetal_Exam->Data_Analysis

Caption: A generalized workflow for conducting a developmental toxicity study.

Conclusion and Data Gaps

The available toxicological data for Antiblaze V6 are sparse, which presents a challenge for a complete risk assessment. The primary concerns identified are its acute toxicity, potential for developmental effects, and the significant presence of the carcinogenic impurity, TCEP, in the commercial product. The potential for the release of toxic byproducts during thermal decomposition also warrants consideration.

Significant data gaps exist in the following areas for Antiblaze V6:

  • Chronic toxicity: Long-term exposure effects are unknown.

  • Reproductive toxicity: Comprehensive studies on reproductive performance are lacking.

  • Genotoxicity and Mutagenicity: There is no available data on its potential to cause genetic mutations.

  • Neurotoxicity: Specific neurotoxic effects have not been investigated.

  • Endocrine Disruption Potential: The potential to interfere with the endocrine system is yet to be determined.

  • Toxicokinetics: Information on its absorption, distribution, metabolism, and excretion is not available.

  • Byproduct Identification: A detailed analysis of the byproducts formed during its synthesis and thermal decomposition is needed.

Further research is imperative to fill these data gaps and to fully characterize the toxicological profile of Antiblaze V6. This will enable a more accurate assessment of the risks associated with its use and inform the development of safer alternatives. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential health effects, particularly those related to its impurities.

References

Methodological & Application

Application Notes and Protocols for Incorporating Antiblaze 100 into Flexible Polyurethane Foam Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Antiblaze 100, a chlorinated phosphate (B84403) ester flame retardant, into flexible polyurethane foam formulations. This document outlines the effects of this compound on the physical and flammability properties of the foam, detailed experimental protocols for foam preparation and testing, and a summary of the flame retardant mechanism.

Introduction

Flexible polyurethane foams are widely used in various applications, including furniture, bedding, and automotive interiors. Due to their organic nature, these foams are inherently flammable. Flame retardants are therefore essential additives to meet fire safety standards. This compound is a chlorinated phosphate ester designed to reduce the flammability of polyurethane foams. It acts in both the gas and condensed phases of a fire to inhibit combustion and promote char formation, thereby reducing heat release and smoke production.

Effects of this compound on Foam Properties

The incorporation of this compound into flexible polyurethane foam formulations can influence both the physical and flammability characteristics of the final product. The following tables summarize the expected effects based on available data for chlorinated phosphate esters.

Physical Properties

The addition of liquid flame retardants like this compound can act as a plasticizer, potentially affecting the mechanical properties of the foam. The extent of these effects is dependent on the loading level of the flame retardant.

PropertyControl (0 phr FR)Low Loading (5-10 phr FR)High Loading (15-20 phr FR)Test Method
Density ( kg/m ³) ~30Slight IncreaseNoticeable IncreaseASTM D3574, Test A
Tensile Strength (kPa) BaselineSlight DecreaseModerate DecreaseASTM D3574, Test E
Tear Strength (N/m) BaselineSlight DecreaseModerate DecreaseASTM D3574, Test F
Elongation at Break (%) BaselineSlight IncreaseModerate IncreaseASTM D3574, Test E
50% Compression Set (%) < 5Slight IncreaseModerate IncreaseASTM D3574, Test D

Note: The data presented in this table are illustrative and based on general trends observed with chlorinated phosphate esters in flexible polyurethane foam. Actual values will vary depending on the specific foam formulation.

Flammability Properties

This compound is designed to enhance the fire resistance of flexible polyurethane foam. The following table includes data from a study on a water-blown molded flexible polyurethane foam containing a chloroalkyldiphosphate ester flame retardant similar to this compound.[1]

PropertyControl Foam (No FR)Foam with this compound (15 phr)Test Method
Peak Heat Release Rate (kW/m²) 412.2249.0Cone Calorimetry (ASTM E1354)
Average Heat Release Rate (kW/m²) 194.7153.6Cone Calorimetry (ASTM E1354)
Total Heat Release (MJ/m²) 57.3554.18Cone Calorimetry (ASTM E1354)
Time to Sustained Ignition (s) 1614Cone Calorimetry (ASTM E1354)
Average Specific Extinction Area (m²/kg) 413826Cone Calorimetry (ASTM E1354)
Vertical Burn Test (12-second) FailsFailsFAR 25.853

Source: "Fire-Retardant Characteristics of Water-Blown Molded Flexible Polyurethane Foam Materials"[1]

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of flexible polyurethane foam incorporating this compound.

Materials
  • Polyether Polyol (e.g., 3000-5000 MW, functionality of 3)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Distilled Water (Blowing Agent)

  • Amine Catalyst (e.g., Dabco 33-LV)

  • Tin Catalyst (e.g., Stannous Octoate)

  • Silicone Surfactant

  • This compound

Protocol for Flexible Polyurethane Foam Preparation (Hand-Mix Method)
  • Preparation: In a well-ventilated fume hood, accurately weigh all components into separate containers. The polyol, water, catalysts, surfactant, and this compound will be pre-mixed to form the "B-side". The isocyanate will be the "A-side".

  • B-Side Pre-mixing: In a suitable mixing container, combine the polyether polyol, distilled water, amine catalyst, tin catalyst, silicone surfactant, and the desired amount of this compound.

  • Mixing: Mix the B-side components thoroughly with a high-shear mixer for 60 seconds until a homogenous mixture is achieved.

  • Addition of A-Side: Add the pre-weighed isocyanate (A-side) to the B-side mixture.

  • Final Mixing: Immediately mix the A and B sides vigorously with the high-shear mixer for 5-10 seconds.

  • Pouring: Quickly pour the reacting mixture into a pre-warmed, release-agent-coated mold.

  • Curing: Allow the foam to rise and cure at ambient temperature for at least 24 hours. For post-curing, place the foam in an oven at 70°C for 2-4 hours to ensure complete reaction.

  • Conditioning: Before testing, condition the foam samples for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).

Protocol for Physical Property Testing (ASTM D3574)
  • Density (Test A): Cut a specimen of a known volume and weigh it. Calculate the density by dividing the mass by the volume.

  • Tensile Strength and Elongation (Test E): Use a universal testing machine to pull a die-cut dumbbell-shaped specimen at a constant rate until it breaks. Record the maximum force and the elongation at break.

  • Tear Resistance (Test F): Use a universal testing machine to measure the force required to propagate a tear in a pre-cut specimen.

  • Compression Set (Test D): Compress a specimen to 50% of its original height for 22 hours at 70°C. Measure the thickness of the specimen after a 30-minute recovery period. The compression set is the percentage of the original thickness that is not recovered.

Protocol for Flammability Testing
  • UL 94 Vertical Burn Test: A rectangular foam specimen is held vertically and ignited from the bottom with a calibrated flame for a specified duration. The after-flame time, after-glow time, and whether flaming drips ignite a cotton ball placed below are recorded to determine the classification (e.g., V-0, V-1, V-2).

  • Cone Calorimetry (ASTM E1354): A square specimen is exposed to a specific heat flux in a horizontal orientation. The time to ignition, heat release rate, mass loss, and smoke production are continuously measured.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Foam Preparation cluster_testing Foam Testing cluster_data Data Analysis weighing Weighing of Components premixing B-Side Pre-mixing (Polyol, Water, Catalysts, Surfactant, this compound) weighing->premixing final_mixing Final Mixing with Isocyanate premixing->final_mixing pouring Pouring into Mold final_mixing->pouring curing Curing and Conditioning pouring->curing physical_testing Physical Property Testing (ASTM D3574) curing->physical_testing flammability_testing Flammability Testing (UL 94, Cone Calorimetry) curing->flammability_testing analysis Data Analysis and Comparison physical_testing->analysis flammability_testing->analysis

Caption: Experimental workflow for incorporating and testing this compound in flexible polyurethane foam.

Flame Retardant Mechanism of this compound

flame_retardant_mechanism cluster_heat Heat Application cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action heat Heat from Ignition Source polyurethane Polyurethane Foam heat->polyurethane antiblaze This compound (Chlorinated Phosphate Ester) heat->antiblaze decomposition Thermal Decomposition polyurethane->decomposition char_formation Promotion of Char Layer Formation decomposition->char_formation volatiles Flammable Volatiles decomposition->volatiles phosphoric_acid Formation of Phosphoric & Polyphosphoric Acid antiblaze->phosphoric_acid p_radicals PO• Radicals antiblaze->p_radicals cl_radicals Cl• Radicals antiblaze->cl_radicals phosphoric_acid->char_formation insulation Insulating Char Layer char_formation->insulation insulation->heat Blocks Heat Transfer radicals H•, OH• Radicals (Flame Propagation) volatiles->radicals quenching Radical Quenching (Flame Inhibition) radicals->quenching p_radicals->quenching cl_radicals->quenching quenching->radicals Inhibits Combustion

Caption: Synergistic flame retardant mechanism of this compound in polyurethane foam.

Conclusion

This compound can be an effective flame retardant for flexible polyurethane foam, primarily by reducing the heat release rate during combustion. However, its incorporation may lead to a trade-off in some physical properties and an increase in smoke production. Careful formulation and optimization are necessary to achieve the desired balance of fire safety and mechanical performance for specific applications. The provided protocols offer a starting point for researchers to evaluate this compound in their own flexible polyurethane foam systems.

References

Application Notes and Protocols for Antiblaze V6 in Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze V6 is a chlorinated organophosphate additive flame retardant used to enhance the fire resistance of polymeric materials, including rigid polyurethane (PUR) foams.[1][2] Chemically identified as [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate (B84403) (CAS RN: 38051-10-4), it is also known by trade names such as Phosgard 2XC20 and Amgard V 6.[3][4] This document provides a detailed experimental protocol for the incorporation and evaluation of Antiblaze V6 in a generic rigid polyurethane foam formulation. The protocols for key flammability tests, UL 94 and cone calorimetry, are also detailed.

Due to the limited availability of specific performance data for Antiblaze V6 in the public domain, this document presents representative data from studies on similar chlorinated and organophosphate flame retardants in rigid polyurethane foam to provide an expected performance profile.

Experimental Protocols

Materials and Equipment

Materials:

  • Polyether polyol (e.g., sucrose/glycerin-based, OH value 400-500 mg KOH/g)

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI, isocyanate index 110)

  • Antiblaze V6

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, pentane)

  • Paper cups and wooden spatula for mixing

  • Mold for foam casting (e.g., 200 x 200 x 50 mm)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Equipment:

  • Analytical balance

  • Mechanical stirrer

  • Fume hood

  • Oven

  • Saw for cutting foam samples

  • UL 94 vertical burn test chamber

  • Cone calorimeter

Preparation of Rigid Polyurethane Foam with Antiblaze V6

This protocol describes the preparation of a rigid polyurethane foam incorporating Antiblaze V6 as an additive flame retardant. The concentration of Antiblaze V6 can be varied to evaluate its effect on flammability.

  • Preparation of the Polyol Premix (Component A):

    • In a paper cup, weigh the desired amount of polyether polyol.

    • Add the surfactant, catalyst, and blowing agent to the polyol according to the formulation table below.

    • Weigh the desired amount of Antiblaze V6 and add it to the polyol mixture. Loading levels can be varied (e.g., 5, 10, 15, 20 parts per hundred parts of polyol - php).

    • Mix all components thoroughly with a mechanical stirrer for 60 seconds at 2000 rpm until a homogeneous mixture is obtained.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) in a separate paper cup. The amount is calculated based on the desired isocyanate index.

    • Pour Component B into Component A and immediately start vigorous stirring with the mechanical stirrer for 10-15 seconds.

    • Quickly pour the reacting mixture into the mold.

    • Allow the foam to rise and cure in a fume hood at room temperature for 24 hours.

    • Post-cure the foam in an oven at 70°C for 24 hours.

  • Sample Preparation:

    • After curing, carefully remove the foam block from the mold.

    • Cut the foam block into specimens of the required dimensions for flammability testing using a saw.

      • UL 94: 125 x 13 x 10 mm

      • Cone Calorimetry: 100 x 100 x 50 mm

Table 1: Example Formulation for Rigid Polyurethane Foam

ComponentParts by Weight (php)
Polyether Polyol100
Antiblaze V65 - 25
Silicone Surfactant1.5
Amine Catalyst1.0
Water (Blowing Agent)2.0
pMDITo an NCO Index of 110
Flammability Testing Protocols

This test evaluates the burning characteristics of the foam specimens after exposure to a flame.

  • Condition the specimens (125 x 13 x 10 mm) at 23°C and 50% relative humidity for 48 hours.

  • Mount a specimen vertically in the UL 94 test chamber.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the afterflame time (t2) and afterglow time (t3).

  • Record if any flaming drips ignite a cotton patch placed below the specimen.

  • Test a total of five specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in Table 2.

Table 2: UL 94 V Classification Criteria

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each specimen (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNoNoYes
Burn to holding clampNoNoNo

This test measures the heat release rate and other combustion properties of the foam.

  • Condition the specimens (100 x 100 x 50 mm) at 23°C and 50% relative humidity for 48 hours.

  • Wrap the sides and bottom of the specimen in aluminum foil.

  • Place the specimen on the sample holder of the cone calorimeter.

  • Expose the specimen to a constant heat flux of 35 or 50 kW/m².

  • Ignite the pyrolysis gases with a spark igniter.

  • Continuously measure the following parameters during combustion:

    • Time to ignition (TTI)

    • Heat release rate (HRR)

    • Peak heat release rate (pHRR)

    • Total heat release (THR)

    • Mass loss rate (MLR)

    • Smoke production rate (SPR)

    • Total smoke release (TSR)

    • CO and CO₂ yield

Data Presentation

The following table summarizes representative quantitative data for rigid polyurethane foam with and without a chlorinated organophosphate flame retardant. This data is based on published results for similar flame retardants and provides an expected range of performance for foams treated with Antiblaze V6.

Table 3: Representative Flammability Data for Rigid Polyurethane Foam

ParameterUnmodified PUR FoamPUR Foam with Chlorinated Organophosphate FR
UL 94 Rating No RatingV-0 (at sufficient loading)
Limiting Oxygen Index (%) ~18-20>25
Cone Calorimetry (50 kW/m²)
Time to Ignition (s)5 - 108 - 15
Peak Heat Release Rate (kW/m²)250 - 350150 - 200
Total Heat Release (MJ/m²)80 - 12050 - 80
Total Smoke Release (m²/m²)1500 - 20001000 - 1500

Visualizations

Experimental Workflow

G cluster_prep A. Foam Preparation cluster_testing B. Flammability Testing cluster_analysis C. Data Analysis a1 Weigh Polyol, Surfactant, Catalyst, Blowing Agent a2 Add Antiblaze V6 a1->a2 a3 Mix Component A a2->a3 a5 Mix A + B a3->a5 a4 Weigh pMDI (Component B) a4->a5 a6 Pour into Mold a5->a6 a7 Cure and Post-Cure a6->a7 b1 Cut Specimens a7->b1 b2 UL 94 Vertical Burn Test b1->b2 b3 Cone Calorimetry b1->b3 c1 Determine UL 94 Rating b2->c1 c2 Analyze Heat Release and Smoke Production Data b3->c2 c3 Evaluate Performance c1->c3 c2->c3

Caption: Experimental workflow for preparing and testing Antiblaze V6 in rigid polyurethane foam.

Proposed Flame Retardant Mechanism of Antiblaze V6

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action c1 Antiblaze V6 (Heat) c2 Decomposition to Phosphoric Acid c1->c2 c3 Catalyzes Dehydration of Polyurethane c2->c3 c4 Promotes Char Formation c3->c4 c5 Insulating Char Layer c4->c5 c6 Reduces Heat Transfer and Fuel Release c5->c6 heat Heat from Combustion c6->heat Inhibits g1 Antiblaze V6 (Heat) g2 Release of Volatile Phosphorus and Chlorine Species g1->g2 g3 Radical Scavenging (H•, OH•) g2->g3 g4 Termination of Combustion Chain Reaction g3->g4 g5 Flame Inhibition g4->g5 g5->heat Inhibits foam Polyurethane Foam heat->foam foam->c1 foam->g1

Caption: Dual-phase flame retardant mechanism of Antiblaze V6 in polyurethane foam.

References

Application of Antiblaze 100 in Automotive Textile Back-Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antiblaze 100 as a flame retardant in back-coating formulations for automotive textiles. The information is intended to guide researchers and scientists in developing and evaluating flame-retardant textile finishes that meet stringent automotive safety standards.

Introduction

Automotive interior textiles must meet rigorous safety standards for flame retardancy to protect passengers in the event of a fire.[1][2] Back-coatings are a common method to impart flame retardancy and other functional properties to automotive fabrics.[3][4] this compound, a chlorinated phosphate (B84403) ester flame retardant, can be incorporated into these back-coating formulations to meet standards such as the Federal Motor Vehicle Safety Standard (FMVSS) 302.[5][6] This document outlines the protocols for formulating, applying, and evaluating back-coatings containing this compound.

This compound, identified by CAS Registry # 38051-10-4, is a viscous liquid that can be effectively dispersed in aqueous polymer emulsions used for textile back-coatings.[7] Its flame retardant mechanism is believed to involve both gas-phase and condensed-phase actions, where the release of halogen and phosphorus compounds upon heating interrupts the combustion cycle and promotes char formation.

Materials and Equipment

2.1. Materials:

  • Substrate: Automotive-grade textile (e.g., polyester, polypropylene, or blends)

  • Flame Retardant: this compound (CAS # 38051-10-4)[7]

  • Binder: Acrylic or styrene-butadiene emulsion[8]

  • Thickener: Acrylic or associative thickener

  • Foaming Agent/Stabilizer: (Optional, for foam coating)

  • Filler: (Optional, e.g., calcium carbonate, aluminum trihydrate)

  • Dispersing Agent

  • Deionized Water

2.2. Equipment:

  • Laboratory mixer/stirrer

  • Viscometer

  • Coating applicator (e.g., knife-over-roll, foam generator)[4]

  • Drying and curing oven

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocols

3.1. Formulation of the Back-Coating

A typical back-coating formulation incorporating this compound is prepared by sequentially adding components under controlled mixing. The following table provides a starting point for formulation development.

ComponentFunctionTypical Concentration (% by weight)
WaterSolvent/Carrier20 - 40
Binder (e.g., Acrylic)Film Former, Adhesion40 - 60
This compound Flame Retardant 10 - 25
ThickenerViscosity Modifier1 - 3
Filler (e.g., ATH)Cost Reduction, FR Synergy0 - 20
Dispersing AgentPigment/Filler Wetting0.5 - 1
Total 100

Protocol:

  • To a mixing vessel, add the required amount of deionized water.

  • While stirring, slowly add the dispersing agent, followed by the filler (if used). Mix until a homogenous dispersion is achieved.

  • Gradually add the binder emulsion to the vessel and continue mixing.

  • Slowly add the this compound to the mixture. It is crucial to ensure good dispersion of the flame retardant.

  • Finally, add the thickener incrementally until the desired viscosity for the chosen application method is reached.

  • Allow the formulation to sit for a short period to deaerate before application.

3.2. Application of the Back-Coating

The back-coating can be applied using various techniques, with knife coating and foam coating being common in the textile industry.[3][4]

Protocol (Knife-over-Roll Coating):

  • Mount the textile substrate onto the coating line.

  • Set the gap between the knife and the roll to control the coating weight.

  • Pour the formulated back-coating onto the fabric in front of the knife.

  • Start the coating line at a controlled speed to apply a uniform layer of the coating to the back of the fabric.

  • The coated fabric is then passed through a drying and curing oven. Typical conditions are drying at 100-120°C followed by curing at 140-160°C for 1-3 minutes.

3.3. Evaluation of the Coated Fabric

The performance of the flame-retardant back-coating is assessed through a series of standardized tests.

Test MethodProperty EvaluatedTypical Performance Requirement (for Automotive)
FMVSS 302 Flammability of Interior Materials Self-extinguishing; Burn rate < 102 mm/min
ASTM D751Coating AdhesionNo picking or flaking
ASTM D3884Abrasion ResistanceVaries by application
AATCC 22Water RepellencyVaries by application
VDA 278Volatile Organic Compound (VOC) EmissionsLow fogging and VOC levels

Protocol (FMVSS 302 Flammability Test):

  • Cut specimens of the coated fabric to the specified dimensions (typically 102 x 356 mm).

  • Condition the specimens in a controlled atmosphere (e.g., 23°C and 50% relative humidity).

  • Mount a specimen in the test chamber.

  • Apply a flame to the free end of the specimen for a specified time.

  • Measure the time it takes for the flame to travel a specific distance along the specimen.

  • Calculate the burn rate in mm/min. The material is considered self-extinguishing if the flame ceases before a specified point.

Visualizations

Experimental_Workflow cluster_Formulation 1. Back-Coating Formulation cluster_Application 2. Coating Application cluster_Evaluation 3. Performance Evaluation A Water & Dispersant B Binder Emulsion E Mixing A->E C This compound B->E D Thickener C->E D->E F Textile Substrate E->F G Knife-over-Roll Coating F->G H Drying & Curing G->H I FMVSS 302 (Flammability) H->I J Adhesion & Durability H->J K Other Properties (e.g., VOCs) H->K L Analysis I->L J->L K->L

Caption: Experimental workflow for applying and evaluating this compound.

Flame_Retardant_Mechanism cluster_GasPhase Gas Phase Inhibition cluster_CondensedPhase Condensed Phase Charring Heat Heat Antiblaze This compound (releases Cl•, HBr) Heat->Antiblaze Combustion Combustible Gases (H•, OH•) Antiblaze->Combustion Radical Trapping Inert Inert Gases Combustion->Inert Polymer Textile Polymer PhosphoricAcid Phosphoric Acid (from this compound) Polymer->PhosphoricAcid Dehydration Char Char Layer PhosphoricAcid->Char Catalysis Char->Polymer Insulation Barrier Heat2 Heat Heat2->Polymer

Caption: Proposed flame retardant mechanism of this compound.

References

Application Notes and Protocols: Formulating Unsaturated Polyester Resins with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating flame-retardant unsaturated polyester (B1180765) resins (UPR) using Antiblaze 100, a chlorinated phosphate (B84403) ester flame retardant. The following sections detail the chemical background, formulation guidelines, experimental protocols for testing, and expected performance data.

Introduction to this compound in Unsaturated Polyester Resins

This compound, chemically known as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is an additive flame retardant effective in unsaturated polyester resins. Its efficacy stems from the synergistic action of phosphorus and chlorine. During combustion, phosphorus promotes the formation of a protective char layer in the condensed phase, while both phosphorus and chlorine compounds can act as radical scavengers in the gas phase, inhibiting the chemical reactions of burning.[1] The additive nature of this compound allows for its physical incorporation into the resin matrix before curing.[1]

Formulation Guidelines and Performance Data

The following tables summarize quantitative data from studies on halogenated and phosphorus-containing flame retardants in UPR. While specific data for this compound is limited in publicly available literature, the data for similar chlorinated and phosphate-based flame retardants provide a strong indication of expected performance.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical NameP,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester[2]
CAS Number38051-10-4[2]
Molecular FormulaC13H24Cl6O8P2[2]
Molecular Weight582.99 g/mol [2]
AppearanceColorless to Yellow Oil[3]
Density~1.464 g/cm³[4]
SolubilitySlightly soluble in Chloroform, Ethyl Acetate, Methanol[3]

Table 2: Example Formulations of Flame-Retardant Unsaturated Polyester Resins

Formulation IDUPR TypeStyrene (B11656) Content (wt%)Flame RetardantLoading (wt%)Initiator (phr)Promoter (phr)
UPR-ControlOrthophthalic35None01.0 (MEKP)0.2 (Cobalt Naph.)
UPR-FR-1Orthophthalic35Chlorinated Paraffin151.0 (MEKP)0.2 (Cobalt Naph.)
UPR-FR-2Isophthalic30Triallyl Phosphate (TAP)101.0 (MEKP)0.2 (Cobalt Naph.)
UPR-FR-3Isophthalic30Diethylene Glycol Mod. TAP101.0 (MEKP)0.2 (Cobalt Naph.)
UPR-FR-4Orthophthalic35Ammonium Polyphosphate (APP)181.0 (MEKP)0.2 (Cobalt Naph.)

Note: This table is a composite based on typical UPR formulations.[1][5] Specific loading levels of this compound should be determined empirically, starting with ranges of 10-20 wt%.

Table 3: Fire Performance Data of Flame-Retardant UPR Formulations

Formulation IDFlame RetardantLoading (wt%)UL 94 Rating (3.2 mm)LOI (%)PHRR (kW/m²)THR (MJ/m²)
UPR-ControlNone0No Rating~21-23[6][7]~792[8]-
UPR-FR-2Triallyl Phosphate (TAP)10V-0[1]28[1]--
UPR-FR-3Diethylene Glycol Mod. TAP10V-0[1]29[1]--
UPR-FR-4Ammonium Polyphosphate (APP)18V-0[1]29.8[1]Reduced by 61%Reduced by 42%
UPR-FR-5DOPO-N30V-1[6]30.8[6]Reduced by 60.7%Reduced by 48.3%

Note: PHRR (Peak Heat Release Rate) and THR (Total Heat Release) reductions are relative to the control resin. Data is compiled from various phosphorus-based flame retardants to provide a performance benchmark.[1][6][8]

Experimental Protocols

Preparation of Flame-Retardant UPR Samples

This protocol describes the general procedure for preparing cast samples of unsaturated polyester resin containing this compound.

  • Resin Preparation: To a suitable mixing vessel, add the required amount of unsaturated polyester resin and styrene monomer (if not pre-mixed).

  • Flame Retardant Incorporation: Add the desired weight percentage of this compound to the resin mixture. Mix thoroughly with a mechanical stirrer at a low to medium speed (e.g., 200-500 rpm) for 10-15 minutes to ensure a homogeneous dispersion.

  • Initiator and Promoter Addition: Add the promoter (e.g., cobalt naphthenate) to the mixture and stir for 2-3 minutes. Subsequently, add the initiator (e.g., methyl ethyl ketone peroxide - MEKP) and continue stirring for another 2-3 minutes.[5]

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.

  • Casting: Pour the degassed resin mixture into a pre-heated mold of the desired dimensions for the specific test (e.g., 125 x 12.7 x 3.2 mm for UL 94).

  • Curing: Cure the cast samples in an oven. A typical curing cycle is 1 hour at 80°C, followed by 2 hours at 100°C, and a final post-cure of 1 hour at 120°C.[6] Allow the samples to cool to room temperature before demolding.

  • Conditioning: Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Fire Performance Testing

The following standard test methods are recommended for evaluating the flame retardancy of the prepared UPR samples.

  • UL 94 Vertical Burn Test (ASTM D3801):

    • Mount a conditioned specimen (125 x 12.7 x 3.2 mm) vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove.

    • Record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds and remove.

    • Record the second afterflame time (t2) and the afterglow time.

    • Observe for any flaming drips that ignite a cotton patch placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria.[6]

  • Limiting Oxygen Index (LOI) Test (ASTM D2863):

    • Place a conditioned specimen in a vertical glass chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top of the specimen.

    • Determine the minimum oxygen concentration that just supports flaming combustion for three minutes or consumption of 50 mm of the specimen length.[9]

    • The LOI is expressed as the volume percentage of oxygen.

  • Cone Calorimetry (ASTM E1354):

    • Expose a 100 x 100 x 3 mm specimen to a specified irradiative heat flux (e.g., 35 or 50 kW/m²).[10]

    • A spark igniter is used to ignite the pyrolysis gases.

    • Continuously measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (PHRR), total heat release (THR), and mass loss rate.[11]

Visualizations

Flame Retardant Mechanism of this compound in UPR

Flame_Retardant_Mechanism UPR Unsaturated Polyester Resin + this compound Decomposition Thermal Decomposition UPR->Decomposition Heat Heat from Ignition Source Heat->UPR Condensed_Phase Condensed Phase (Solid) Decomposition->Condensed_Phase forms Gas_Phase Gas Phase (Volatiles) Decomposition->Gas_Phase releases Phosphoric_Acid Formation of Phosphoric Acid Condensed_Phase->Phosphoric_Acid P-compounds Volatiles Flammable Volatiles Gas_Phase->Volatiles Halogen_Radicals Cl•, P•, PO• (Radical Scavengers) Gas_Phase->Halogen_Radicals P & Cl compounds Inert_Gases Inert Gas Dilution Gas_Phase->Inert_Gases releases Dehydration Dehydration & Cross-linking Phosphoric_Acid->Dehydration Char_Layer Protective Char Layer Dehydration->Char_Layer leads to Radicals H•, OH• (Combustion Radicals) Volatiles->Radicals combust to form Flame_Inhibition Flame Inhibition Radicals->Flame_Inhibition Halogen_Radicals->Radicals scavenges Inert_Gases->Flame_Inhibition contributes to

Caption: Mechanism of action for this compound in UPR.

Experimental Workflow for UPR Formulation and Testing

Experimental_Workflow Start Start Mixing 1. Mixing: UPR + Styrene + This compound Start->Mixing Additives 2. Additives: Promoter (Co) Initiator (MEKP) Mixing->Additives Degassing 3. Degassing: Vacuum Chamber Additives->Degassing Casting 4. Casting: Mold Preparation Degassing->Casting Curing 5. Curing: Oven (e.g., 80-120°C) Casting->Curing Conditioning 6. Conditioning: 23°C, 50% RH, 48h Curing->Conditioning Testing 7. Fire Testing Conditioning->Testing UL94 UL 94 Testing->UL94 LOI LOI Testing->LOI Cone Cone Calorimetry Testing->Cone End End UL94->End LOI->End Cone->End

Caption: Workflow for preparing and testing flame-retardant UPR.

References

Application Notes and Protocols for Antiblaze V6 in Flame Retarding Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze V6 is a halogen-free, phosphorus-based flame retardant designed to enhance the fire resistance of epoxy resins. Its chemical structure, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) phosphate (B84403) (CAS Number: 38051-10-4), imparts flame retardancy through a combination of gas phase and condensed phase mechanisms.[1][2][3] When incorporated into epoxy formulations, Antiblaze V6 can significantly improve their performance in standard fire safety tests, such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. These application notes provide a comprehensive overview of the use of Antiblaze V6 in epoxy resins, including its mechanism of action, formulation guidelines, and detailed experimental protocols for performance evaluation.

Mechanism of Flame Retardancy

The flame retardant efficacy of phosphorus-based compounds like Antiblaze V6 in epoxy resins stems from a dual-mode of action upon thermal decomposition:

  • Condensed Phase Action: In the solid phase of the burning polymer, the phosphorus-containing molecules decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the epoxy resin, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds and restricting the transfer of heat to the underlying material.[4]

  • Gas Phase Action: In the gas phase, volatile phosphorus-containing radicals (such as PO•) are released during the combustion process. These radicals act as scavengers, interfering with and quenching the high-energy H• and OH• radicals that are essential for the propagation of the flame. This "flame poisoning" effect reduces the flammability of the combustible gases.

Diagram: Flame Retardant Mechanism of Antiblaze V6

G Flame Retardant Mechanism of Antiblaze V6 in Epoxy Resin cluster_0 Condensed Phase cluster_1 Gas Phase Epoxy + Antiblaze V6 Epoxy + Antiblaze V6 Heat Heat Epoxy + Antiblaze V6->Heat Decomposition of Antiblaze V6 Decomposition of Antiblaze V6 Heat->Decomposition of Antiblaze V6 Volatile Phosphorus Radicals (PO•) Volatile Phosphorus Radicals (PO•) Heat->Volatile Phosphorus Radicals (PO•) Phosphoric Acid Formation Phosphoric Acid Formation Decomposition of Antiblaze V6->Phosphoric Acid Formation Catalytic Dehydration of Epoxy Catalytic Dehydration of Epoxy Phosphoric Acid Formation->Catalytic Dehydration of Epoxy Char Formation Char Formation Catalytic Dehydration of Epoxy->Char Formation Insulating Barrier Insulating Barrier Char Formation->Insulating Barrier Limits Heat & Mass Transfer Radical Scavenging Radical Scavenging Volatile Phosphorus Radicals (PO•)->Radical Scavenging Quenches H•, OH• Flame Inhibition Flame Inhibition Radical Scavenging->Flame Inhibition

Caption: Dual-action flame retardant mechanism of Antiblaze V6.

Quantitative Data Presentation

Due to the limited availability of specific performance data for Antiblaze V6 in publicly accessible literature, the following tables present representative data from studies on other liquid phosphorus-based flame retardants in epoxy resins. This data is intended to provide researchers with an understanding of the expected performance improvements.

Table 1: Representative Limiting Oxygen Index (LOI) and UL-94 Results

FormulationFlame Retardant Loading (wt%)LOI (%)UL-94 Rating (3.2 mm)
Neat Epoxy021-24V-2 / Fail
Epoxy + FR 11028-30V-1
Epoxy + FR 11531-33V-0
Epoxy + FR 21027-29V-1
Epoxy + FR 22032-35V-0

FR 1 and FR 2 are representative liquid phosphorus-based flame retardants.

Table 2: Representative Thermogravimetric Analysis (TGA) Data

FormulationTd5% (°C) (5% Weight Loss)Tmax (°C) (Max. Decomposition Rate)Char Yield at 700°C (%)
Neat Epoxy320-350360-390< 15
Epoxy + FR 1 (15 wt%)300-330350-38020-25
Epoxy + FR 2 (20 wt%)290-320340-37025-30

Note: The onset of decomposition (Td5%) may be lower in flame-retarded formulations due to the earlier decomposition of the flame retardant to initiate the protective mechanisms.

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of flame-retardant epoxy resins incorporating Antiblaze V6. Researchers should adapt these protocols based on their specific epoxy system and curing agent.

Protocol for Preparation of Flame-Retardant Epoxy Resin Samples

Materials:

  • Bisphenol A based epoxy resin

  • Amine-based curing agent (e.g., diaminodiphenyl methane (B114726) - DDM)

  • Antiblaze V6

  • Silicone mold

  • Vacuum oven

  • Mechanical stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Resin Pre-heating: Pre-heat the epoxy resin to 60-80°C to reduce its viscosity.

  • Incorporation of Antiblaze V6: Add the desired amount of Antiblaze V6 to the pre-heated epoxy resin. Mix thoroughly with a mechanical stirrer for 10-15 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 80°C for 20-30 minutes to remove any entrapped air bubbles.

  • Addition of Curing Agent: Cool the mixture to approximately 60°C. Add the stoichiometric amount of the curing agent to the epoxy/flame retardant mixture. Stir vigorously for 5-10 minutes until the curing agent is completely dissolved and the mixture is uniform.

  • Casting: Pour the final mixture into a pre-heated silicone mold.

  • Curing: Transfer the mold to an oven and cure according to the recommended curing cycle for the specific epoxy/hardener system (e.g., 120°C for 2 hours followed by a post-cure at 150°C for 3 hours).

  • Demolding: Allow the cured samples to cool to room temperature before demolding.

Diagram: Experimental Workflow for Sample Preparation

G Workflow for Preparing Flame-Retardant Epoxy Samples A Pre-heat Epoxy Resin B Add and Mix Antiblaze V6 A->B C Degas Mixture in Vacuum Oven B->C D Add and Mix Curing Agent C->D E Cast into Mold D->E F Cure in Oven E->F G Demold Cured Sample F->G

Caption: Step-by-step workflow for epoxy sample preparation.

Protocol for Limiting Oxygen Index (LOI) Testing

Apparatus:

  • LOI instrument conforming to ASTM D2863 or ISO 4589-2.

Procedure:

  • Sample Preparation: Prepare test specimens according to the dimensions specified in the standard (typically rectangular bars).

  • Instrument Setup: Calibrate the oxygen and nitrogen flow meters of the LOI instrument.

  • Testing:

    • Mount the specimen vertically in the center of the glass chimney.

    • Set an initial oxygen concentration.

    • Ignite the top of the specimen.

    • Observe the burning behavior. The test is considered a pass if the flame self-extinguishes before a certain time or length has been consumed, and a fail if it continues to burn.

    • Adjust the oxygen concentration and repeat the test on new specimens until the minimum oxygen concentration that supports combustion is determined. This value is the LOI.

Protocol for UL-94 Vertical Burn Testing

Apparatus:

  • UL-94 test chamber with a Bunsen burner.

Procedure:

  • Sample Preparation: Prepare test specimens of the required dimensions (typically 127 mm x 12.7 mm with a thickness not exceeding 13 mm).

  • Testing:

    • Mount a specimen vertically in the test chamber.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Repeat the test on a total of five specimens.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL-94 standard, considering the afterflame times, afterglow time, and whether dripping particles ignite the cotton.

Protocol for Thermogravimetric Analysis (TGA)

Apparatus:

  • Thermogravimetric Analyzer (TGA).

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the cured epoxy material (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in the TGA sample pan.

    • Set the desired temperature program (e.g., heat from 30°C to 800°C at a rate of 10°C/min).

    • Set the atmosphere (e.g., nitrogen or air).

  • Analysis:

    • Run the TGA experiment.

    • Analyze the resulting data to determine the onset of decomposition (e.g., Td5%), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at a high temperature (e.g., 700°C).

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for Antiblaze V6 before use.[5]

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Epoxy resins and curing agents can be sensitizers and irritants. Follow the safety guidelines provided by the manufacturers.

Disclaimer

The information provided in these application notes is for guidance purposes only and is based on general knowledge of phosphorus-based flame retardants in epoxy resins. It is the responsibility of the user to conduct their own tests to determine the suitability of Antiblaze V6 for their specific application and to ensure compliance with all relevant safety and regulatory standards.

References

Application Notes and Protocols for Textile Finishing with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100, a chlorinated phosphate (B84403) ester, is a flame retardant chemical utilized to impart fire-resistant properties to various materials. In the textile industry, the application of such flame retardants is crucial for producing fabrics used in protective clothing, upholstery, and other environments where fire safety is a primary concern. The finishing process aims to integrate the flame retardant with the textile fibers, thereby inhibiting ignition and reducing the rate of flame spread.

The mechanism of chlorinated phosphate esters in flame retardancy typically involves a combination of gas phase and condensed phase actions. Upon heating, the compound can release non-combustible gases that dilute the flammable volatiles produced by the decomposing textile fibers. In the condensed phase, it promotes the formation of a stable char layer on the fabric surface, which acts as an insulating barrier, slowing down heat transfer and further decomposition of the material.[1]

These application notes provide a comprehensive overview and detailed protocols for the treatment of textile substrates with this compound using a standard pad-dry-cure method. The included methodologies and data are intended to serve as a foundational guide for research and development professionals to evaluate and optimize the flame-retardant treatment of textiles.

Chemical Properties of this compound

PropertyValue
Chemical Name 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
CAS Number 38051-10-4
Molecular Formula C₁₃H₂₄Cl₆O₈P₂
Appearance Viscous pale yellow liquid
Solubility Soluble in most common organic solvents

Experimental Protocols

The following protocols outline the application of this compound to 100% cotton and 100% polyester (B1180765) fabrics using a laboratory-scale pad-dry-cure process. These are starting-point recommendations and may require optimization based on the specific fabric construction and desired performance characteristics.

Materials and Equipment
  • Textile Substrates: Pre-scoured and bleached 100% cotton fabric, 100% polyester fabric.

  • Flame Retardant: this compound.

  • Binder: Acrylic-based binder emulsion.

  • Crosslinker: Melamine-formaldehyde resin or similar.

  • Wetting Agent: Non-ionic surfactant.

  • Laboratory Padder: Two-bowl vertical or horizontal laboratory padder.

  • Drying Oven: Laboratory oven with temperature control.

  • Curing Oven: Laboratory oven with high-temperature capabilities.

  • Analytical Balance

  • Beakers and Graduated Cylinders

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Preparation of Finishing Solution
  • To a beaker, add the required amount of water.

  • While stirring, add the wetting agent and stir until fully dissolved.

  • Add the acrylic binder and crosslinker to the solution and mix thoroughly.

  • Slowly add the pre-weighed this compound to the solution while continuously stirring to ensure a stable emulsion is formed.

  • Adjust the final volume with water to achieve the desired concentration.

Example Formulation (for a 20% this compound solution):

ComponentConcentration (g/L)
This compound200
Acrylic Binder50
Crosslinker20
Wetting Agent2
Waterto 1 Liter
Application by Pad-Dry-Cure Method

The pad-dry-cure method is a widely used technique for the continuous application of chemical finishes to textiles.[2]

  • Padding:

    • Set the pressure of the laboratory padder to achieve a wet pick-up of 70-80% for cotton and 40-50% for polyester.

    • Pass the fabric sample through the finishing solution at a constant speed.

    • The padded fabric is then passed through the nip rollers to ensure even distribution of the finish and removal of excess liquid.

  • Drying:

    • Immediately after padding, transfer the fabric to a drying oven.

    • Dry the fabric at 100-120°C for 2-3 minutes to evaporate the water.

  • Curing:

    • Transfer the dried fabric to a curing oven.

    • Cure the fabric at a higher temperature to facilitate the crosslinking of the binder and fix the flame retardant onto the fibers. Recommended curing conditions are 150-160°C for 3-5 minutes.

  • Post-Treatment:

    • After curing, the fabric may be rinsed with cold water to remove any unreacted chemicals from the surface and then dried.

Textile_Finishing_Workflow cluster_preparation Solution Preparation cluster_application Pad-Dry-Cure Process A Water + Wetting Agent B Add Binder & Crosslinker A->B C Add this compound B->C D Final Finishing Solution C->D E Padding (70-80% Wet Pick-up) D->E Impregnation F Drying (100-120°C, 2-3 min) E->F G Curing (150-160°C, 3-5 min) F->G H Finished Fabric G->H Fabric_In Untreated Fabric Fabric_In->E

Figure 1: Workflow for the pad-dry-cure application of this compound.

Performance Evaluation

The effectiveness of the flame-retardant finish is evaluated through standardized flammability tests.

Vertical Flame Test (ASTM D6413)

This test measures the flame resistance of vertically oriented textiles.[3][4][5][6] A specimen is exposed to a controlled flame for 12 seconds, after which the afterflame time, afterglow time, and char length are recorded.[5][6]

Protocol:

  • Cut fabric specimens to the required dimensions (typically 76 mm x 305 mm).

  • Condition the specimens in a controlled atmosphere (e.g., 21°C and 65% relative humidity) for at least 24 hours.

  • Mount a specimen in the test chamber.

  • Expose the bottom edge of the specimen to a standardized methane (B114726) flame for 12 seconds.

  • Record the afterflame time (duration of flaming after the ignition source is removed).

  • Record the afterglow time (duration of glowing after flaming ceases).

  • After the specimen has cooled, measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear.

Limiting Oxygen Index (LOI) (ASTM D2863)

The LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support the flaming combustion of a material.[7] Fabrics with an LOI greater than 21% are considered self-extinguishing in normal air.[7]

Protocol:

  • Prepare fabric specimens of the specified size.

  • Place the specimen vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

  • Ignite the top edge of the specimen with a pilot flame.

  • Adjust the oxygen concentration until the minimum level that sustains burning for a specified time or over a specified length of the specimen is determined.

  • The LOI is expressed as the volume percentage of oxygen.

Logical_Relationship cluster_properties Enhanced Fire Safety Properties cluster_mechanism Mechanism of Action FR_Treatment Flame Retardant Treatment (this compound) Gas_Phase Gas Phase Inhibition (Dilution of Flammable Gases) FR_Treatment->Gas_Phase leads to Condensed_Phase Condensed Phase Action (Char Formation) FR_Treatment->Condensed_Phase leads to LOI Increased Limiting Oxygen Index (LOI) Char Reduced Char Length Flame_Spread Decreased Flame Spread Gas_Phase->LOI results in Gas_Phase->Char results in Gas_Phase->Flame_Spread results in Condensed_Phase->LOI results in Condensed_Phase->Char results in Condensed_Phase->Flame_Spread results in

Figure 2: Logical relationship of flame retardant treatment and its effects.

Data Presentation

The following tables present representative data for untreated and treated cotton and polyester fabrics. The values for the treated fabrics are indicative of what may be achieved with a chlorinated phosphate ester flame retardant like this compound. Actual results will vary based on the specific fabric and processing conditions.

Table 1: Vertical Flame Test Results (ASTM D6413)
Fabric TypeTreatmentAfterflame (s)Afterglow (s)Char Length (mm)
100% Cotton Untreated>15>30Complete Burn
Treated (20% this compound)0<270 - 90
100% Polyester Untreated<5 (melts, drips)0Varies (melting)
Treated (20% this compound)0050 - 70
Table 2: Limiting Oxygen Index (LOI) Results (ASTM D2863)
Fabric TypeTreatmentLOI (%)Flammability in Air
100% Cotton Untreated18 - 20Flammable
Treated (20% this compound)28 - 32Self-extinguishing
100% Polyester Untreated20 - 22Burns slowly
Treated (20% this compound)29 - 33Self-extinguishing

Conclusion

The application of this compound via a pad-dry-cure process can significantly enhance the flame retardant properties of both cotton and polyester fabrics. The provided protocols offer a standardized methodology for treating textiles, and the performance data illustrates the potential improvements in fire safety as measured by standard industry tests. Researchers should use this information as a guide and perform further optimization of process parameters and formulations to meet specific end-use requirements. Careful adherence to safety protocols during the handling and application of chemicals is essential.

References

Application Notes and Protocols for the Analytical Determination of Antiblaze V6 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze V6 is a chlorinated organophosphate flame retardant frequently utilized in various polymer matrices, including polyurethane foams, textiles, and plastics, to meet flammability standards. Growing regulatory scrutiny and concerns over the environmental and health impacts of halogenated flame retardants necessitate robust and reliable analytical methods for their detection and quantification in consumer products and environmental samples. This document provides detailed application notes and experimental protocols for the determination of Antiblaze V6 in polymeric materials using modern analytical techniques.

Antiblaze V6, chemically known as [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate (B84403), possesses the molecular formula C₁₃H₂₄Cl₆O₈P₂ and a molecular weight of 582.99 g/mol .[1][2][3] Its structure contains multiple chlorine atoms and phosphate ester groups, which dictate its chemical properties and analytical behavior.

This guide outlines two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following solvent extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for direct analysis. These methods offer high sensitivity and selectivity for the unambiguous identification and quantification of Antiblaze V6.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the polymer matrix, required sensitivity, available instrumentation, and the desired sample throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for thermally labile compounds like many organophosphate flame retardants.[4] It involves extracting the analyte from the polymer matrix, followed by separation and detection. This technique generally offers high sensitivity and specificity.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for the direct analysis of additives in polymers without the need for solvent extraction.[5][6] The polymer is thermally decomposed in an inert atmosphere, and the volatile fragments, including the flame retardant, are analyzed by GC-MS.

Experimental Protocols

Protocol 1: Quantification of Antiblaze V6 in Polymers by Ultrasonic-Assisted Solvent Extraction and LC-MS/MS

This protocol describes the extraction of Antiblaze V6 from a polymer sample using ultrasonic-assisted solvent extraction (USSE) and subsequent analysis by LC-MS/MS. USSE is a rapid and efficient extraction method.[7]

1. Sample Preparation: Ultrasonic-Assisted Solvent Extraction (USSE)

  • Sample Comminution: Reduce the polymer sample to a small particle size (<1 mm) using a cryogenic mill, grinder, or sharp cutting tool to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 0.1 - 0.5 g of the comminuted polymer sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard, such as Antiblaze V6-d16, to correct for matrix effects and variations in extraction efficiency and instrument response.[7]

  • Solvent Addition: Add 10 mL of a suitable extraction solvent. Acetone (B3395972) or a mixture of acetone and hexane (B92381) are commonly effective for extracting organophosphate flame retardants from polymers.

  • Ultrasonication: Place the sample tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40 °C).

  • Centrifugation and Collection: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the polymer debris from the solvent extract. Carefully transfer the supernatant to a clean collection tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 4-6) on the polymer residue with a fresh portion of the solvent to ensure complete extraction. Combine the supernatants.

  • Solvent Evaporation and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B52724) (B), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically employed.

    • Example Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion (typically [M+H]⁺ or [M+NH₄]⁺) and specific product ions for Antiblaze V6 and the internal standard need to be determined by infusing a standard solution.

3. Quantification

Prepare a series of calibration standards of Antiblaze V6 in the mobile phase, each containing the same concentration of the internal standard as the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of Antiblaze V6 in the samples from this calibration curve.

Protocol 2: Rapid Screening and Quantification of Antiblaze V6 by Pyrolysis-GC-MS

This protocol is suitable for the rapid analysis of Antiblaze V6 in polymers, particularly for quality control or screening purposes, as it requires minimal sample preparation.

1. Sample Preparation

  • Sample Sizing: Cut a small, representative portion of the polymer sample (typically 50-500 µg) to fit into the pyrolysis sample cup.

  • Weighing: Accurately weigh the sample into the pyrolysis cup.

  • Internal Standard Addition (Optional for Quantification): If an external calibration is not sufficient, a non-volatile internal standard can be added to the sample cup. However, for Py-GC-MS, external calibration with matrix-matched standards is more common.

2. Py-GC-MS Analysis

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Pyrolysis Program: A two-stage pyrolysis program is often effective for analyzing additives.

    • Thermal Desorption Stage: A lower temperature ramp (e.g., 100°C to 300°C at 20°C/min) to volatilize the additives without significant polymer degradation.[5]

    • Pyrolysis Stage: A higher temperature (e.g., 600°C) to pyrolyze the polymer matrix for identification if needed. For the analysis of Antiblaze V6, the thermal desorption stage is of primary interest.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • GC Oven Program: A temperature program that effectively separates the thermally desorbed compounds.

    • Example Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 320°C and hold for 5 minutes.

  • MS Detection: Operate the mass spectrometer in full scan mode for initial identification of Antiblaze V6 and its characteristic fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity, monitoring characteristic ions of Antiblaze V6.

3. Quantification

For quantitative analysis, a calibration curve can be generated by pyrolyzing known amounts of Antiblaze V6 standard. For more accurate results in complex polymer matrices, matrix-matched calibration standards (prepared by spiking a blank polymer with known concentrations of Antiblaze V6) should be used to compensate for matrix effects.

Data Presentation

Quantitative results from the analysis of Antiblaze V6 in various polymer samples should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Data for Antiblaze V6 in Polymer Samples

Sample IDPolymer MatrixAnalytical MethodConcentration (µg/g)Recovery (%)RSD (%) (n=3)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)
Sample APolyurethane FoamLC-MS/MS1250954.20.10.3
Sample BPVCLC-MS/MS875925.10.10.3
Sample CPolyurethane FoamPy-GC-MS1310N/A6.51030
Sample DABSPy-GC-MSNot DetectedN/AN/A1030

Note: The values presented in this table are for illustrative purposes only. Actual values must be determined experimentally during method validation.

Visualizations

Experimental Workflows

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis sample Polymer Sample comminution Cryogenic Milling / Cutting sample->comminution weighing Weighing (0.1-0.5 g) comminution->weighing spike Spike Internal Standard (Antiblaze V6-d16) weighing->spike extraction Ultrasonic Extraction (Acetone, 30-60 min) spike->extraction centrifuge Centrifugation extraction->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporation (N2 Stream) collect->evaporate reconstitute Reconstitution (1 mL) evaporate->reconstitute filter Syringe Filtration (0.22 µm) reconstitute->filter vial Autosampler Vial filter->vial lcms LC-MS/MS Analysis (C18 Column, MRM Mode) vial->lcms quant Quantification (Internal Standard Calibration) lcms->quant experimental_workflow_pygcms cluster_prep Sample Preparation cluster_analysis Analysis sample Polymer Sample sizing Sizing (50-500 µg) sample->sizing weighing Weighing into Pyrolysis Cup sizing->weighing pyrolysis Pyrolysis Unit (Thermal Desorption Program) weighing->pyrolysis gcms GC-MS Analysis (DB-5MS Column, SIM/Scan Mode) pyrolysis->gcms quant Quantification (External/Matrix-Matched Calibration) gcms->quant flame_retardant_mechanism cluster_fire Fire Triangle cluster_fr Flame Retardant Action Heat Heat Fuel Fuel (Volatile Polymer Fragments) Heat->Fuel Oxygen Oxygen Fuel->Oxygen Oxygen->Heat GasPhase Gas Phase Action (Radical Quenching) GasPhase->Fuel Interrupts Combustion CondensedPhase Condensed Phase Action (Char Formation, Dilution) CondensedPhase->Heat Acts as Heat Sink CondensedPhase->Fuel Reduces Fuel Production FR Antiblaze V6 (Flame Retardant) FR->GasPhase FR->CondensedPhase

References

Application Notes and Protocols for the GC-MS Analysis of Antiblaze 100 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antiblaze 100, also known by its chemical name 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate] and CAS number 38051-10-4, is a chlorinated organophosphate flame retardant (OPFR).[1] Due to its use in various consumer and industrial products, there is a growing need to monitor its presence and concentration in environmental compartments such as soil and water. This document provides detailed application notes and protocols for the analysis of this compound (V6) in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical procedures for chlorinated organophosphate flame retardants.

Analytical Principle

The analytical workflow involves the extraction of this compound from the environmental matrix, followed by cleanup and concentration of the extract. The final extract is then analyzed by GC-MS, which separates the target analyte from other components in the sample and provides sensitive and selective detection and quantification.

Experimental Protocols

Sample Preparation: Water Samples

Objective: To extract and concentrate this compound from water samples for GC-MS analysis. A widely used and effective method for this purpose is Solid Phase Extraction (SPE).[2][3]

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Nitrogen gas (high purity)

  • Glass fiber filters (1 µm)

  • SPE manifold

  • Concentrator tubes

Protocol:

  • Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a 1 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 30-60 minutes.

  • Elution: Elute the trapped analytes from the cartridge by passing 10 mL of a dichloromethane/ethyl acetate mixture (1:1, v/v) through the cartridge into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a water bath at 35-40°C.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated TCEP or a similar compound) to the final extract before GC-MS analysis.

Sample Preparation: Soil and Sediment Samples

Objective: To extract this compound from solid matrices like soil and sediment. Accelerated Solvent Extraction (ASE) is a highly efficient technique for this purpose.[4]

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • ASE extraction cells

  • Diatomaceous earth or sand (pre-cleaned)

  • Acetone (B3395972) (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • Solid Phase Extraction (SPE) cartridges for cleanup (e.g., Florisil or silica (B1680970) gel)

  • Sodium sulfate (B86663) (anhydrous, granular, pre-baked at 400°C)

  • Nitrogen gas (high purity)

  • Concentrator tubes

Protocol:

  • Sample Preparation: Air-dry the soil/sediment sample and sieve it to remove large debris. Homogenize the sample.

  • Cell Packing: Mix approximately 10 g of the homogenized sample with an equal amount of diatomaceous earth and pack it into an ASE cell. Top the cell with a layer of diatomaceous earth.

  • Extraction: Place the cell in the ASE system and extract using a mixture of acetone and n-hexane (1:1, v/v) under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Number of cycles: 2

  • Drying: Pass the collected extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Cleanup (if necessary): For complex matrices, a cleanup step using SPE may be required. Condition a Florisil or silica gel cartridge with n-hexane. Load the extract and elute with a mixture of n-hexane and acetone. The exact solvent composition for elution should be optimized.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a suitable internal standard to the final extract prior to GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify this compound in the prepared extracts.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS or GC-MS/MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters (General):

ParameterValue
Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven Program
Initial Temperature80°C, hold for 2 min
Ramp 115°C/min to 300°C
Hold Time10 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS

Note: These are general parameters and should be optimized for the specific instrument and application. For GC-MS/MS, precursor and product ions for this compound would need to be determined.

Data Presentation

Quantitative data for the analysis of chlorinated organophosphate flame retardants in environmental samples are summarized below. These values are indicative and may vary depending on the specific matrix and analytical conditions. Method validation for this compound should be performed to establish specific performance characteristics.

Table 1: Method Performance Data for Chlorinated OPFRs in Water Samples

AnalyteMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
TCEP0.3 - 51 - 1580 - 110[2][3]
TDCPP0.5 - 101.5 - 3085 - 115[2][3]
This compound (V6) To be determinedTo be determinedTo be determined

Table 2: Method Performance Data for Chlorinated OPFRs in Soil/Sediment Samples

AnalyteMethod Detection Limit (MDL) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Reference
TCEP0.2 - 1.00.6 - 3.075 - 110[4]
TDCPP0.3 - 1.51.0 - 5.080 - 115[4]
This compound (V6) To be determinedTo be determinedTo be determined

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Water Water Sample Filtration Filtration Water->Filtration Soil Soil/Sediment Sample ASE Accelerated Solvent Extraction (ASE) Soil->ASE SPE Solid Phase Extraction (SPE) Filtration->SPE Concentration Concentration SPE->Concentration Cleanup Extract Cleanup (e.g., SPE) ASE->Cleanup Cleanup->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_Inlet GC Inlet Final_Extract->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection & Quantification) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (in Environmental Matrix) Extraction Extraction (SPE or ASE) Analyte->Extraction Step 1 Isolation Isolation & Concentration Extraction->Isolation Step 2 Instrumental_Analysis Instrumental Analysis (GC-MS) Isolation->Instrumental_Analysis Step 3 Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Step 4

Caption: Logical steps in the analysis of this compound.

References

Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of Antiblaze 100 Treated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100, a chlorinated phosphate (B84403) ester flame retardant, is utilized to enhance the fire resistance of various polymeric materials. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the thermal properties of these materials. This document provides detailed application notes and protocols for conducting DSC analysis on materials treated with this compound and similar flame retardants.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpies associated with these transitions. Understanding these parameters is crucial for predicting the processing behavior, performance, and thermal stability of flame-retardant materials.

Data Presentation

The following tables summarize the quantitative data obtained from DSC analysis of various polymers treated with flame retardants chemically similar to this compound.

Table 1: DSC Results for Rigid Polyurethane Foam (PUF) Treated with Tris(chloropropyl) phosphate (TCPP) [1][2]

SampleAdditive Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Neat PUF0--
PUF + TCPP10Lower than neat PUFSlight decrease compared to neat PUF
PUF + TCPP20Lower than neat PUFSlight decrease compared to neat PUF

Table 2: DSC Results for Flame-Retardant Polyethylene Terephthalate (PET) Composites [3]

SampleGlass Transition Temperature (Tg) (°C)Cold Crystallization Temperature (Tcc) (°C)Melting Temperature (Tm) (°C)
Pure PET80.2126.3220.7
FR-PET CompositeVaries with FR contentVaries with FR contentVaries with FR content

Table 3: DSC Analysis of Untreated and Flame Retardant-Treated Polyester/Cotton (CO/PES) Fabric [4][5]

SamplePES Melting Peak Temp. (Tm) (°C)Enthalpy (ΔHm) (J/g)
Untreated CO/PES253.326.3
Treated with Ammonium SulfamateVaries with add-on %Varies with add-on %
Treated with Guanidine PhosphateVaries with add-on %Varies with add-on %
Treated with Ammonium PolyphosphateVaries with add-on %Varies with add-on %

Experimental Protocols

This section outlines the detailed methodologies for performing DSC analysis on this compound treated materials.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DSC results.

  • Sample Form: The sample should be in a form that ensures good thermal contact with the bottom of the DSC pan.

    • Films and Sheets: Cut a small, flat disc from the material that fits snugly in the bottom of the aluminum pan.

    • Powders: Weigh the powder directly into the pan.

    • Fibers: Cut the fibers into small pieces and press them into the bottom of the pan.

  • Sample Mass: Use a sample mass between 5 and 15 mg.[6][7] An analytical balance with a precision of at least 0.01 mg should be used.

  • Encapsulation: Place the sample in a standard aluminum DSC pan and seal it with an aluminum lid. For samples that may evolve volatiles, use a hermetically sealed pan or a pan with a pinhole lid to allow for controlled release of pressure.[4][5]

  • Reference: An empty, sealed aluminum pan is used as the reference.

DSC Instrument Settings

The following are typical instrument settings for analyzing flame retardant-treated polymers. These may need to be optimized depending on the specific material and the information desired.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Temperature Range: A typical range is from ambient temperature to a temperature above the highest expected thermal transition. For many polymers, a range of 30°C to 500°C is sufficient.[4][5]

  • Heating Rate: A standard heating rate of 10°C/min is commonly used for determining melting points and 20°C/min for glass transitions.[6]

  • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation of the sample. A purge gas flow rate of 50 mL/min is common.[4][5]

  • Cooling Rate: If crystallization on cooling is being studied, a controlled cooling rate, typically 10°C/min, should be used.

  • Thermal Cycle: A common thermal cycle involves:

    • First Heating Scan: Heat the sample from the starting temperature to the final temperature. This scan provides information about the material's initial thermal history.

    • Cooling Scan: Cool the sample at a controlled rate back to the starting temperature. This allows for the observation of crystallization upon cooling.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan is often used for analysis as it provides data on a sample with a known and controlled thermal history.

Data Analysis

The DSC thermogram is a plot of heat flow versus temperature. From this curve, the following parameters can be determined:

  • Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the DSC curve. It is typically reported as the midpoint of the transition.

  • Crystallization Temperature (Tc): An exothermic peak indicating the temperature at which the material crystallizes.

  • Melting Temperature (Tm): An endothermic peak representing the melting of the crystalline portion of the material. The peak temperature is usually taken as the melting point.

  • Enthalpy of Fusion (ΔHm) and Crystallization (ΔHc): The area under the melting and crystallization peaks, respectively. This value is proportional to the amount of crystalline material in the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a DSC experiment on an this compound treated material.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Obtain Material Sample Cut Cut/Weigh Sample (5-15 mg) Sample->Cut Encapsulate Encapsulate in Aluminum Pan Cut->Encapsulate Load Load Sample and Reference into DSC Encapsulate->Load Program Set Experimental Parameters (Temp Range, Heating Rate, Atmosphere) Load->Program Run Run DSC Thermal Cycle (Heat-Cool-Heat) Program->Run Thermogram Obtain Heat Flow vs. Temperature Curve Run->Thermogram Analyze Determine Tg, Tm, Tc, ΔH Thermogram->Analyze Report Generate Report Analyze->Report

Caption: Workflow for DSC analysis of treated materials.

Logical Relationship of DSC Data Interpretation

The following diagram shows the logical relationship between the observed thermal events in a DSC curve and the properties of the material.

DSC_Interpretation cluster_events Observed Thermal Events cluster_properties Inferred Material Properties DSC_Curve DSC Thermogram Tg Glass Transition (Tg) DSC_Curve->Tg Tc Crystallization (Tc) DSC_Curve->Tc Tm Melting (Tm) DSC_Curve->Tm Enthalpy Enthalpy (ΔH) DSC_Curve->Enthalpy Thermal_History Effect of Thermal History DSC_Curve->Thermal_History Amorphous_Behavior Amorphous/Rigid-Rubbery Behavior Tg->Amorphous_Behavior Crystallinity Degree of Crystallinity Tc->Crystallinity Processing_Window Processing & Service Temperature Tm->Processing_Window Enthalpy->Crystallinity

Caption: Interpretation of DSC thermal events.

References

Application Notes and Protocols: Evaluating the Efficacy of Antiblaze V6 Using Cone Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cone calorimetry to assess the fire retardant efficacy of Antiblaze V6, a chlorinated organophosphate flame retardant commonly used in polyurethane foams.

Introduction to Cone Calorimetry for Flame Retardant Evaluation

Cone calorimetry is a versatile bench-scale test method for quantifying the fire performance of materials under controlled laboratory conditions.[1][2] It is a crucial tool for evaluating the effectiveness of flame retardants by measuring key parameters that correlate with real-world fire behavior. The instrument derives its name from the conical shape of the radiant heater used to expose a sample to a specific heat flux. The fundamental principle behind cone calorimetry is oxygen consumption calorimetry, which states that for most organic materials, a constant amount of heat is released for each unit mass of oxygen consumed during combustion.[2]

By continuously monitoring the oxygen concentration in the exhaust stream, the cone calorimeter can determine the heat release rate (HRR) of the burning material, which is considered the single most important parameter for characterizing the fire hazard of a material. In addition to HRR, the cone calorimeter provides a wealth of other valuable data, including:

  • Time to Ignition (TTI): The time it takes for a material to ignite when exposed to a constant heat flux.

  • Peak Heat Release Rate (pHRR): The maximum heat release rate observed during combustion.

  • Total Heat Released (THR): The total amount of heat generated during the entire combustion process.

  • Mass Loss Rate (MLR): The rate at which the material loses mass as it burns.

  • Smoke Production Rate (SPR): The rate at which smoke is generated.

  • Specific Extinction Area (SEA): A measure of the smoke produced per unit mass of the material burned.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2) Yield: The amount of these gases produced during combustion.

The data generated from cone calorimetry is invaluable for research and development, allowing for the quantitative comparison of the fire performance of materials with and without flame retardants like Antiblaze V6.

Mechanism of Action of Antiblaze V6

Antiblaze V6 is a chlorinated organophosphate flame retardant. This class of flame retardants is known to act in both the gas phase and the condensed phase to inhibit the combustion cycle of the polymer.

Condensed Phase Action: Upon heating, organophosphate flame retardants can decompose to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer serves two primary functions:

  • Barrier to Heat Transfer: It insulates the underlying polymer from the external heat source, slowing down further pyrolysis.

  • Barrier to Mass Transfer: It impedes the release of flammable volatile gases, which are the fuel for the flame.

Gas Phase Action: The halogen (chlorine) and phosphorus components of Antiblaze V6 can be released into the gas phase during combustion. In the flame, they act as radical scavengers. The combustion process is a series of rapid, exothermic chain reactions involving highly reactive free radicals such as H• and OH•. The released chlorine and phosphorus species interrupt these chain reactions by "trapping" the free radicals, thus inhibiting the flame chemistry and reducing the heat output.

The synergistic action in both the condensed and gas phases makes chlorinated organophosphate flame retardants like Antiblaze V6 effective in reducing the flammability of materials like polyurethane foam.

Experimental Protocols

This section outlines the detailed methodology for evaluating the efficacy of Antiblaze V6 in polyurethane foam using a cone calorimeter, based on the principles of ASTM E1354 and ISO 5660 standards.

Materials and Sample Preparation
  • Control Sample: Non-flame retardant polyurethane foam of a specific density.

  • Test Sample: Polyurethane foam of the same density as the control, treated with a known concentration of Antiblaze V6.

  • Sample Dimensions: Samples should be cut to the standard size of 100 mm x 100 mm, with a thickness not exceeding 50 mm.

  • Conditioning: Prior to testing, all samples must be conditioned to a constant mass in a controlled environment of 23 ± 2 °C and 50 ± 5% relative humidity.

  • Wrapping: The bottom and sides of each sample should be wrapped in a single layer of aluminum foil, leaving the top surface exposed to the radiant heater. The wrapped sample is then placed in a sample holder.

Cone Calorimeter Setup and Calibration
  • Apparatus: A cone calorimeter compliant with ASTM E1354 or ISO 5660 standards.

  • Heat Flux: For testing polyurethane foam, a heat flux of 35 kW/m² or 50 kW/m² is commonly used. The chosen heat flux should be reported with the results.

  • Exhaust Flow Rate: The exhaust fan should be set to a flow rate that ensures all combustion products are collected, typically around 24 L/s.

  • Ignition: A spark igniter is positioned 10 mm above the center of the sample to ignite the flammable gases produced during pyrolysis.

  • Calibration: The instrument must be calibrated before testing using a standard calibration burner (e.g., methane) to verify the heat release rate measurement and the gas analyzers (O₂, CO, CO₂).

Test Procedure
  • Obtain the initial mass of the conditioned and wrapped sample.

  • Place the sample holder with the specimen on the load cell under the cone heater.

  • Start the data acquisition system.

  • Simultaneously expose the sample to the radiant heat and start the timer.

  • The spark igniter should be active until sustained ignition of the sample is observed.

  • Record the time to sustained ignition (TTI).

  • Continue the test until flaming ceases and the mass loss rate becomes negligible.

  • After the test, record the final mass of the sample residue.

  • Repeat the test at least three times for each material (control and Antiblaze V6 treated) to ensure reproducibility of the results.

Data Presentation and Interpretation

The quantitative data obtained from the cone calorimeter tests should be summarized in clearly structured tables for easy comparison between the control and the Antiblaze V6 treated polyurethane foam.

Table 1: Key Cone Calorimetry Data for Polyurethane Foam (Heat Flux: 35 kW/m²)

ParameterUnitsControl PU Foam (Untreated)PU Foam + Antiblaze V6 (Treated)% Change
Time to Ignition (TTI)sValueValueIncrease
Peak Heat Release Rate (pHRR)kW/m²ValueValueDecrease
Time to Peak Heat Release RatesValueValueIncrease/Decrease
Total Heat Released (THR)MJ/m²ValueValueDecrease
Average Mass Loss Rate (MLR)g/sValueValueDecrease
Residue%ValueValueIncrease

Table 2: Smoke and Gas Analysis Data (Heat Flux: 35 kW/m²)

ParameterUnitsControl PU Foam (Untreated)PU Foam + Antiblaze V6 (Treated)% Change
Peak Smoke Production Rate (pSPR)m²/sValueValueIncrease/Decrease
Total Smoke Production (TSP)ValueValueIncrease/Decrease
Average CO Yield kg/kg ValueValueIncrease
Average CO₂ Yield kg/kg ValueValueDecrease

Interpretation of Results:

The efficacy of Antiblaze V6 can be determined by analyzing the percentage changes in the measured parameters. An effective flame retardant will typically:

  • Increase the Time to Ignition (TTI): This indicates a delay in the material reaching a combustible state.

  • Decrease the Peak Heat Release Rate (pHRR): This is a critical indicator of a reduced fire hazard, as it signifies a slower fire growth rate.

  • Decrease the Total Heat Released (THR): This shows that the overall contribution of the material to the fire is reduced.

  • Increase the Residue: A higher char yield is indicative of effective condensed phase action.

  • Changes in Smoke and Gas Production: While reducing flammability, some flame retardants can increase the production of smoke and toxic gases like carbon monoxide. It is crucial to evaluate these parameters for a comprehensive fire hazard assessment. An increase in CO yield is often observed with halogenated flame retardants due to incomplete combustion.[1]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of action for Antiblaze V6.

experimental_workflow cluster_prep Sample Preparation cluster_testing Cone Calorimetry Testing cluster_analysis Data Analysis A Cut PU Foam Samples (100x100x50 mm) B Condition Samples (23°C, 50% RH) A->B C Wrap in Aluminum Foil B->C E Mount Sample on Load Cell C->E D Calibrate Cone Calorimeter D->E F Expose to Heat Flux (e.g., 35 kW/m²) E->F G Ignite with Spark F->G H Record Data (HRR, TTI, MLR, etc.) G->H I Compare Control vs. Treated Samples H->I J Generate Data Tables and Graphs I->J K Evaluate FR Efficacy J->K

Caption: Experimental workflow for evaluating Antiblaze V6 efficacy.

flame_retardant_mechanism cluster_polymer Condensed Phase (Polymer) cluster_flame Gas Phase (Flame) Polymer PU Foam + Antiblaze V6 Char Protective Char Layer Polymer->Char promotes Volatiles Flammable Volatiles Polymer->Volatiles reduces release FR_Gases Cl•, PO• (from Antiblaze V6) Polymer->FR_Gases releases Heat Heat Heat->Polymer Char->Heat insulates Flame Combustion (Chain Reaction) Volatiles->Flame fuel Flame->Heat releases Radicals H•, OH• Free Radicals Flame->Radicals generates Radicals->Flame propagates FR_Gases->Radicals scavenges

Caption: Proposed dual-phase flame retardant mechanism of Antiblaze V6.

References

Application Note: Determination of Limiting Oxygen Index (LOI) for Polymer Formulations Containing Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Limiting Oxygen Index (LOI) is a crucial, standardized method for determining the relative flammability of polymeric materials.[1][2] It measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is just sufficient to support flaming combustion of a material under specified test conditions.[1][2] The result is expressed as a volume percentage of oxygen.[2] A higher LOI value indicates that a material is less flammable, as it requires a higher oxygen concentration to burn.[1] Materials with an LOI greater than 20.95% (the approximate concentration of oxygen in ambient air) are considered to be self-extinguishing in a normal atmosphere.[2] This test is widely used in research and development and for quality control in industries where fire safety is paramount.[3]

Antiblaze® 100 (also known as Antiblaze® V6) is a chlorinated phosphate (B84403) ester flame retardant. Such additives are incorporated into polymer matrices to enhance their fire resistance. Evaluating the LOI of polymer formulations containing varying concentrations of Antiblaze 100 is essential for optimizing flame retardant performance and meeting regulatory fire safety standards.

This document provides a detailed protocol for measuring the LOI of polymer formulations containing this compound, based on the internationally recognized standards ASTM D2863 and ISO 4589.

Data Presentation

Due to the limited availability of public domain data specifically linking this compound concentrations to LOI values in various polymers, the following table is presented as a template for data collection and reporting. The values provided are for illustrative purposes only and should be replaced with experimentally determined data.

Table 1: Illustrative Limiting Oxygen Index (LOI) Data for Polymer Formulations

Polymer MatrixFlame RetardantFR Concentration (wt%)Average LOI (%)Standard Deviation
Flexible Polyurethane FoamNone (Control)018.50.4
Flexible Polyurethane FoamThis compound522.00.5
Flexible Polyurethane FoamThis compound1024.50.6
Flexible Polyurethane FoamThis compound1526.80.5
Rigid Epoxy ResinNone (Control)019.20.3
Rigid Epoxy ResinThis compound523.50.4
Rigid Epoxy ResinThis compound1026.10.5
Rigid Epoxy ResinThis compound1528.90.4

Experimental Protocol: Measuring the Limiting Oxygen Index

This protocol is based on the principles outlined in ASTM D2863 ("Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics") and ISO 4589 ("Plastics — Determination of burning behaviour by oxygen index").

Apparatus
  • LOI Apparatus: A commercially available Limiting Oxygen Index apparatus consisting of:

    • A heat-resistant glass test column (chimney).

    • A specimen holder to secure the sample vertically in the center of the column.

    • Gas control system with flowmeters for precisely metering and mixing oxygen and nitrogen.

    • A gas mixing chamber at the base of the column.

    • An igniter (e.g., a propane (B168953) torch with a specified flame length).

  • Specimen Preparation Equipment:

    • Compression or injection molding equipment for preparing polymer plaques.

    • A saw or cutting tool to fabricate specimens to the required dimensions.

    • Calipers for precise measurement of specimen dimensions.

  • Timing Device: A stopwatch or timer accurate to at least 1 second.

  • Fume Hood: The entire apparatus should be placed in a well-ventilated fume hood.

Specimen Preparation
  • Formulation: Prepare the polymer resin with the desired weight percentage of this compound. Ensure homogenous dispersion of the flame retardant within the polymer matrix. This may involve melt blending for thermoplastics or mechanical mixing for thermoset resins before curing.

  • Fabrication: Produce test plaques of the formulated polymer.

  • Cutting: Cut the plaques into bar-shaped specimens. The standard dimensions can vary, but a typical size for self-supporting plastics is 80-150 mm long, 10 mm wide, and 4 mm thick. Ensure the edges are smooth and free of burrs.

  • Conditioning: Condition the specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Experimental Workflow Diagram

LOI_Workflow cluster_prep Sample Preparation cluster_test LOI Testing Procedure Formulation Formulate Polymer with this compound Fabrication Fabricate Test Plaques Formulation->Fabrication Cutting Cut Specimens to Standard Dimensions Fabrication->Cutting Conditioning Condition Specimens (23°C, 50% RH) Cutting->Conditioning Mount Mount Specimen Vertically in Column Conditioning->Mount SetGas Set Initial O2/N2 Concentration Mount->SetGas Purge Purge Column with Gas Mixture SetGas->Purge Ignite Ignite Top of Specimen Purge->Ignite Observe Observe Burning Behavior (Time and/or Length) Ignite->Observe Decision Does it Meet Extinction Criteria? Observe->Decision AdjustUp Increase O2 Conc. Decision->AdjustUp No (Extinguishes) AdjustDown Decrease O2 Conc. Decision->AdjustDown Yes (Continues Burning) Record Record Final O2 Conc. as LOI Decision->Record Threshold Found AdjustUp->SetGas AdjustDown->SetGas

Caption: Experimental workflow for determining the Limiting Oxygen Index (LOI).

Test Procedure
  • Setup: Place the LOI apparatus in a fume hood. Turn on the gas supplies (oxygen and nitrogen).

  • Specimen Mounting: Secure a conditioned specimen vertically in the center of the specimen holder.

  • Initial Gas Concentration: Set an initial oxygen concentration for the test. For materials with unknown flammability, a starting concentration of 21% is common.

  • Gas Flow: Set the total gas flow rate through the column to the rate specified by the instrument manufacturer (typically 40 ± 10 mm/s). Allow the gas mixture to purge the column for at least 30 seconds.

  • Ignition: Apply the flame from the igniter to the top surface of the specimen until it is well ignited (but for no longer than 30 seconds). Remove the igniter.

  • Observation: Simultaneously start the timer. Observe the burning characteristics of the specimen. The criteria for sustained burning are typically either the flame propagating a certain distance down the specimen (e.g., 50 mm) or burning for a specific duration (e.g., 180 seconds).

  • Determining the Critical Oxygen Concentration:

    • If the flame extinguishes before meeting the criteria for sustained burning, the oxygen concentration is too low. Note the burn time or length. For the next specimen, use a higher oxygen concentration (e.g., increase by 1-2%).

    • If the flame continues to burn and meets or exceeds the criteria, the oxygen concentration is too high. Note the burn time or length. For the next specimen, use a lower oxygen concentration (e.g., decrease by 0.5-1%).

  • Iteration: Repeat steps 2-7 with new specimens, adjusting the oxygen concentration based on the previous result, until the minimum oxygen concentration that just supports combustion is determined. This is the Limiting Oxygen Index.

  • Replicates: Conduct at least three determinations for each formulation to ensure reproducibility.

Calculation

The Limiting Oxygen Index is calculated as a percentage of the total gas volume:

LOI (%) = [O₂] / ([O₂] + [N₂]) * 100

Where:

  • [O₂] is the volumetric flow rate of oxygen at the critical concentration.

  • [N₂] is the volumetric flow rate of nitrogen at the critical concentration.

Report the average LOI value and the standard deviation for each formulation.

Conclusion

The Limiting Oxygen Index test is a reliable and reproducible method for quantifying the flammability of polymers and the effectiveness of flame retardant additives like this compound. By following the standardized protocol detailed in this application note, researchers can generate comparative data to assess how different concentrations of this compound affect the fire performance of their specific polymer formulations. This data is critical for developing materials that meet stringent fire safety standards across various industries.

References

Troubleshooting & Optimization

Technical Support Center: The Impact of Antiblaze 100 Loading on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with Antiblaze 100 flame retardant in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it typically used?

Q2: How does the loading of this compound generally affect the mechanical properties of a polymer?

As an additive flame retardant, this compound can also act as a plasticizer.[4] The effect on mechanical properties is dependent on the loading level and the specific polymer system. Generally, at lower concentrations, it may lead to an increase in toughness and elongation at break. However, as the loading increases, there is often a trade-off with other mechanical properties. It is common to observe a decrease in tensile strength, modulus (stiffness), and impact resistance with higher concentrations of additive flame retardants.[1][4]

Q3: What are the primary challenges when incorporating this compound into a polymer matrix?

The main challenges include:

  • Dispersion: Achieving a uniform dispersion of this compound throughout the polymer matrix is crucial for consistent flame retardancy and mechanical properties. Poor dispersion can lead to localized areas of weakness.

  • Mechanical Property Reduction: As mentioned, a significant reduction in key mechanical properties can occur at higher loading levels necessary to achieve the desired flame retardancy.[1][4]

  • Processing Parameters: The addition of this compound can affect the melt viscosity of the polymer, potentially requiring adjustments to processing parameters such as temperature and pressure during extrusion or injection molding.

Q4: Is there an optimal loading level for this compound?

The optimal loading level is a balance between achieving the required flame retardancy (e.g., a specific UL 94 rating) and maintaining acceptable mechanical properties for the intended application. This often needs to be determined experimentally. For some chlorinated and phosphorus-containing flame retardants in epoxy composites, an optimal content has been identified to provide the best combination of strength and fire safety.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant decrease in tensile strength and modulus. High loading of this compound is acting as a plasticizer, reducing the stiffness of the polymer.- Reduce the loading of this compound to the minimum level required for the target flame retardancy.- Consider incorporating a reinforcing filler (e.g., glass fibers) to compensate for the loss of stiffness.- Evaluate if a synergistic flame retardant package could achieve the same fire performance at a lower total loading.
Poor impact strength and increased brittleness. Phase separation or poor interfacial adhesion between this compound and the polymer matrix.- Ensure thorough mixing and dispersion during compounding.- Consider the use of a compatibilizer to improve interfacial adhesion.- Optimize processing temperatures to ensure complete melting and mixing.
Inconsistent flame retardancy results across different samples. Non-uniform dispersion of this compound.- Improve mixing efficiency during the compounding process (e.g., increase screw speed, use a twin-screw extruder with a high-shear screw design).- Verify that the this compound is fully molten and incorporated into the polymer matrix.
Difficulties in processing (e.g., die drool, inconsistent melt flow). Altered melt viscosity due to the addition of this compound.- Adjust the processing temperature profile to achieve a more stable melt viscosity.- Modify the die design to reduce shear stress.- Consult the technical data sheet for the polymer and this compound for recommended processing conditions.

Data Presentation

The following tables present representative data on the effect of chlorinated phosphate (B84403) ester flame retardant loading on the mechanical properties of different polymer systems. Note: This data is illustrative of the general trends observed with this class of flame retardants and is not specific to this compound.

Table 1: Effect of a Chlorinated Phosphate Ester Flame Retardant on the Mechanical Properties of Plasticized PVC

Loading of Flame Retardant (phr)Tensile Strength (MPa)Elongation at Break (%)
3010.2254.3
4013.5230.1
5016.8215.7
6019.1198.4

Data adapted from a study on a synthesized chlorinated phosphate ester from rubber seed oil in PVC.[6]

Table 2: General Expected Trend of this compound Loading on Thermoplastic Mechanical Properties

This compound LoadingTensile StrengthTensile ModulusElongation at BreakImpact Strength
LowSlight DecreaseDecreaseIncreaseMay Increase or Decrease
MediumModerate DecreaseModerate DecreaseMay Increase or DecreaseDecrease
HighSignificant DecreaseSignificant DecreaseDecreaseSignificant Decrease

Experimental Protocols

Protocol 1: Sample Preparation via Melt Compounding
  • Drying: Dry the base polymer resin and this compound (if in a form that absorbs moisture) in a dehumidifying dryer to the recommended moisture content (typically <0.02%).

  • Premixing: Physically pre-blend the polymer pellets and the desired weight percentage of this compound in a container by tumbling for at least 15 minutes to ensure a homogenous mixture.

  • Compounding:

    • Set the temperature profile of a twin-screw extruder appropriate for the base polymer.

    • Feed the premixed material into the extruder at a constant rate.

    • Use a screw design that ensures good distributive and dispersive mixing.

    • Extrude the molten polymer blend through a strand die.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Post-Drying: Dry the compounded pellets again before subsequent processing (e.g., injection molding) to remove any absorbed moisture.

Protocol 2: Mechanical Property Testing
  • Injection Molding:

    • Use an injection molding machine to produce test specimens according to relevant ASTM or ISO standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact strength).

    • Ensure consistent molding parameters (temperature, pressure, injection speed, cooling time) for all samples.

  • Conditioning: Condition the molded specimens in a controlled environment (e.g., 23°C and 50% relative humidity for at least 40 hours) as specified in the testing standards.

  • Tensile Testing:

    • Use a universal testing machine equipped with an extensometer.

    • Measure the tensile strength, tensile modulus, and elongation at break according to ASTM D638.

  • Impact Testing:

    • Use a pendulum impact tester to measure the notched Izod impact strength according to ASTM D256.

    • Ensure proper notching of the specimens.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing drying Drying of Polymer & this compound premixing Premixing drying->premixing compounding Melt Compounding (Twin-Screw Extruder) premixing->compounding pelletizing Pelletizing compounding->pelletizing post_drying Post-Drying pelletizing->post_drying injection_molding Injection Molding of Test Specimens post_drying->injection_molding conditioning Conditioning injection_molding->conditioning tensile_testing Tensile Testing (ASTM D638) conditioning->tensile_testing impact_testing Impact Testing (ASTM D256) conditioning->impact_testing

Caption: Experimental workflow for sample preparation and mechanical property testing.

troubleshooting_flow action_node action_node start_node Poor Mechanical Properties Observed check_loading Is Flame Retardant Loading High? start_node->check_loading end_node end_node check_dispersion Evidence of Poor Dispersion? check_loading->check_dispersion No reduce_loading Reduce Loading or Add Reinforcement check_loading->reduce_loading Yes check_processing Are Processing Parameters Optimized? check_dispersion->check_processing No improve_mixing Improve Mixing or Use Compatibilizer check_dispersion->improve_mixing Yes adjust_processing Adjust Temperature and Shear Rate check_processing->adjust_processing No retest Retest Mechanical Properties check_processing->retest Yes reduce_loading->retest improve_mixing->retest adjust_processing->retest

Caption: Troubleshooting decision tree for poor mechanical properties.

References

optimizing Antiblaze V6 concentration for flame retardancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with essential information for optimizing the concentration of Antiblaze V6 for flame retardancy in polymer systems, particularly polyurethane foams.

Frequently Asked Questions (FAQs)

Q1: What is Antiblaze V6? Antiblaze V6 is an additive flame retardant, identified chemically as 2,2-bis(chloromethyl) trimethylene bis[bis(2-chloroethyl)phosphate] (CAS No. 38051-10-4).[1][2][3] It is a chlorinated phosphate (B84403) ester designed for use in applications like flexible polyether and moulded foams.[4] Its composition is approximately 10.5% phosphorus and 36.5% chlorine, which contributes to its flame retardant mechanism. Commercial preparations of Antiblaze V6 may also contain Tris(2-chloroethyl) phosphate (TCEP) as an impurity.[3]

Q2: How does Antiblaze V6 work? As a chlorinated organophosphate, Antiblaze V6 functions through a combination of mechanisms in both the gas and condensed phases during combustion:

  • Gas Phase: Upon heating, the compound can decompose to release phosphorus-containing radicals (like PO•) and halogen radicals. These reactive species interrupt the high-energy chain reactions of combustion in the flame, a process known as flame inhibition or radical scavenging.

  • Condensed Phase: The phosphorus content can promote the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a barrier, limiting the heat transfer to the underlying material and restricting the flow of flammable gases to the flame front.

Q3: What polymer systems is Antiblaze V6 suitable for? Antiblaze V6 is primarily used in flexible and rigid polyurethane (PU) foams.[3][4][5] It is often used to help formulations meet specific fire safety standards, such as the British Standard 5852, DIN 4102, and ASTM E84-00.[5]

Q4: Is Antiblaze V6 a reactive or additive flame retardant? Antiblaze V6 is an additive flame retardant.[6] This means it is physically mixed into the polymer and is not chemically bound to the polymer backbone. As an additive, there is a potential for it to migrate or leach from the host material over time, which can be a consideration in formulation design.[6]

Optimization and Formulation Guide

Optimizing the concentration of Antiblaze V6 requires balancing flame retardant efficacy with the potential effects on the physical and mechanical properties of the polymer.

Illustrative Loading Levels and Performance

Disclaimer: The following data is illustrative for chlorinated phosphate esters in polyurethane (PU) foam and is intended for guidance only. Actual results are highly dependent on the specific polymer system, foam density, and other additives. Users must conduct their own experiments to determine the optimal concentration for their formulation.

Table 1: Illustrative FR Performance vs. Loading Level in Flexible PU Foam

Antiblaze V6 Loading (php*)Target FR StandardExpected Limiting Oxygen Index (LOI) (%)Expected UL 94 Rating
0 (Control)-18 - 20Not Rated
5 - 8Cal TB 11722 - 24HB / V-2
8 - 12FMVSS 30224 - 26V-2 / V-0
12 - 18BS 5852 Crib 527 - 30V-0

*php: parts per hundred polyol

Table 2: Illustrative Effects on Physical Properties of PU Foam

Antiblaze V6 Loading (php)Change in Compressive StrengthChange in Tensile StrengthChange in Elongation at Break
5Minimal to slight increase~ -5%~ -5% to -10%
10Variable (may increase or decrease)[7][8]~ -10% to -15%~ -15% to -20%
15Slight to moderate decrease~ -15% to -25%~ -20% to -30%
Experimental Workflow for Optimization

A systematic approach is crucial for efficiently determining the optimal Antiblaze V6 concentration. The following workflow outlines the key steps from formulation to final validation.

G cluster_prep Formulation & Preparation cluster_test Testing & Analysis cluster_decision Decision & Refinement A Define FR Target (e.g., UL 94 V-0, LOI > 28%) B Select Starting Concentrations (e.g., 5, 10, 15 php) A->B C Compound FR into Polymer System B->C D Prepare Test Specimens (e.g., Molding, Cutting) C->D E Flammability Testing (UL 94, LOI) D->E F Physical Property Testing (Tensile, Compressive, Density) D->F G Analyze Data: FR vs. Properties E->G F->G H Performance Met? G->H I Finalize Formulation H->I Yes J Adjust Concentration (Increase/Decrease FR) H->J No J->C Re-compound

Caption: Experimental workflow for optimizing flame retardant concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of polymers containing Antiblaze V6.

Q: Why did my foam fail the UL 94 vertical burn test? A: Failure to achieve the desired UL 94 rating (e.g., V-0) can stem from several factors:

  • Insufficient Concentration: The loading level of Antiblaze V6 may be too low for your specific polymer system and density.

  • Poor Dispersion: Uneven mixing of the additive can create localized areas with low FR concentration, which act as failure points.

  • Formulation Interference: Other additives in your system (e.g., surfactants, catalysts, plasticizers) could potentially interfere with the flame retardant mechanism.

  • High Internal Temperature (Scorch): In polyurethane foams, excessive exotherm during curing can degrade the polymer structure and the flame retardant, compromising performance.[9]

Q: My foam is shrinking / has poor dimensional stability. Is the flame retardant the cause? A: While formulation balance is key, the addition of a high-boiling liquid like Antiblaze V6 can sometimes affect cell structure.

  • Plasticization Effect: High concentrations can plasticize the polymer, leading to a softer foam that may be more prone to shrinkage if the cell structure is not robust.

  • Curing Interference: The additive might slightly alter the gelation vs. foaming reaction balance. An imbalance where the gelation rate is faster than the foaming rate can lead to shrinkage.[9]

  • Solution: Re-evaluate your catalyst and surfactant package. Ensure the foam is allowed to cure fully without external temperature shocks.[10]

Q: I'm observing "fogging" in my application. What can I do? A: Fogging is the deposition of volatile compounds on a surface, common in automotive applications. As an additive, Antiblaze V6 and its impurities (like TCEP) have some vapor pressure and can contribute to fogging.

  • Minimize Excess: Use the lowest effective concentration of the flame retardant.

  • Post-Curing: A post-curing step at an elevated temperature can help drive off residual volatiles before the final product is assembled.

  • Consider Alternatives: For very low-fogging requirements, a reactive (chemically bound) flame retardant may be necessary.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common formulation problems systematically.

G start Problem Encountered p1 Poor FR Performance (e.g., Failed UL 94) start->p1 p2 Degraded Physical Properties (e.g., Brittle, Low Strength) start->p2 p3 Processing Issues (e.g., Scorch, Shrinkage) start->p3 c1 Is FR concentration sufficient? p1->c1 c3 Is FR concentration too high? p2->c3 c5 Is exotherm controlled? (Check catalysts, batch size) p3->c5 c2 Is FR well dispersed? (Check mixing parameters) c1->c2 Yes s1 Increase FR loading in increments. c1->s1 No c2->p1 Yes (Re-evaluate system) s2 Improve mixing efficiency (time, speed, shear). c2->s2 No c4 Any signs of polymer degradation? c3->c4 No s3 Reduce FR loading. Consider synergist. c3->s3 Yes c4->p2 No (Re-evaluate polymer) s4 Lower processing temp. Check for degradation. c4->s4 Yes c6 Is formulation balanced? (Surfactants, Blowing Agents) c5->c6 Yes s5 Optimize catalyst package to reduce scorch. c5->s5 No c6->p3 Yes (Re-evaluate process) s6 Adjust surfactant/ catalyst levels. c6->s6 No

Caption: A decision tree for troubleshooting common flame retardant issues.

Key Experimental Protocols

Protocol 1: UL 94 Vertical Burn Test

This protocol provides a general overview for assessing the flammability rating of plastic specimens. Refer to the official UL 94 standard for complete details.[10]

  • Specimen Preparation: Prepare at least five test specimens, typically 125 mm long x 13 mm wide, with a thickness representative of the end-use application.[11]

  • Conditioning: Condition the specimens for a minimum of 48 hours at 23°C and 50% relative humidity.[5]

  • Test Setup: Secure a specimen vertically using a clamp at the top. Place a layer of dry absorbent cotton approximately 300 mm below the specimen.

  • Flame Application: Apply a calibrated 20 mm blue flame from a Bunsen burner to the bottom center of the specimen for 10 seconds.[6]

  • First Application Recording: After 10 seconds, remove the flame and record the flaming time (t1). If the specimen self-extinguishes, immediately re-apply the flame for another 10 seconds.

  • Second Application Recording: After the second flame application, record the flaming time (t2) and the glowing combustion time (t3).[6]

  • Observation: Note whether any flaming drips ignite the cotton below.[10]

  • Classification: Classify the material as V-0, V-1, or V-2 based on the time criteria and dripping behavior for the set of five specimens as defined in the UL 94 standard.

Protocol 2: Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum oxygen concentration required to support candle-like combustion. A higher LOI value indicates better flame retardancy.[12][13]

  • Specimen Preparation: Prepare test specimens according to the standard, typically rectangular bars (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[14]

  • Apparatus Setup: Place the specimen vertically in the center of a heat-resistant glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Start with an oxygen concentration estimated to be above the LOI of the material.

  • Ignition: Ignite the top of the specimen using an ignition source.

  • Observation & Adjustment: Observe the combustion behavior. Sequentially decrease the oxygen concentration in the gas flow until the flame fails to sustain for a specified time period or length of the specimen.[14]

  • Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion under the test conditions.[2]

Mechanism of Action Diagram

This diagram illustrates the dual-phase action of chlorinated phosphate ester flame retardants like Antiblaze V6.

G cluster_fire cluster_fr Antiblaze V6 Action A Heat B Fuel (Polymer Gases) C Oxygen D GAS PHASE Flame Inhibition F Release of P• and Cl• radicals D->F E CONDENSED PHASE Char Formation H Promotes Dehydration & Cross-linking E->H G Radical Scavenging (Interrupts combustion cycle) F->G G->B Reduces Fuel I Forms Insulating Char Layer H->I I->A Blocks Heat

Caption: Dual-phase flame retardant mechanism of Antiblaze V6.

References

Technical Support Center: Dispersing Antiblaze 100 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with Antiblaze 100, a chlorinated phosphate (B84403) ester flame retardant. The information provided is intended to address common challenges encountered during the dispersion of this compound in various polymer matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the viscosity of my polymer blend significantly higher than expected after adding this compound?

Answer:

An unexpected increase in viscosity is a common issue when incorporating additives into polymer systems. Several factors related to the introduction of this compound, a liquid flame retardant, could be contributing to this phenomenon.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Dispersion: Agglomerates of the flame retardant can effectively increase the solids loading, leading to a higher viscosity.[1][2]
- Improve Mixing: Increase mixing speed, time, or use a higher shear mixer to break down agglomerates. For thermoplastic composites, optimizing the screw configuration and processing parameters of a twin-screw extruder can enhance dispersion.[3][4][5][6]
- Use of a Dispersing Agent/Surfactant: A suitable surfactant can improve the compatibility between the polar flame retardant and the polymer matrix, leading to better dispersion and lower viscosity.[7]
Chemical Interaction: The polar nature of the chlorinated phosphate ester may lead to interactions with the polymer chains, causing them to swell or associate, thus increasing viscosity.
- Compatibility Check: Ensure that this compound is compatible with the specific polymer system. In polyurethane systems, for instance, compatibility with the polyol is crucial.[8][9]
- Formulation Adjustment: A slight adjustment in the formulation, such as the addition of a co-plasticizer or a different grade of polymer, may mitigate these interactions.[10][11]
Temperature Effects: The viscosity of the blend can be highly sensitive to temperature. The addition of this compound might alter the thermal profile of the mixture.
- Process Temperature Control: Carefully control the processing temperature. A slight increase in temperature can sometimes lower the viscosity to a workable range.

Question 2: My final polymer product shows signs of blooming or surface exudation of the flame retardant. What can I do to prevent this?

Answer:

Blooming, the migration of an additive to the surface of a polymer, is often due to issues of compatibility and saturation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Compatibility: If this compound has low solubility in the polymer matrix, it will tend to migrate to the surface over time.[12]
- Use of a Compatibilizer: Incorporating a compatibilizer can improve the affinity between the flame retardant and the polymer.
- Surface Modification of Fillers: If other fillers are present, their surface treatment can influence the overall compatibility of the system.
Overloading: Exceeding the saturation limit of the flame retardant in the polymer will inevitably lead to blooming.
- Optimize Loading Level: Reduce the concentration of this compound to the minimum effective level required to meet the desired flame retardancy standard.
- Synergistic Formulations: Consider using this compound in combination with a synergistic flame retardant, which may allow for a lower overall additive concentration.
Processing Conditions: Rapid cooling or improper processing temperatures can trap the flame retardant in an unstable dispersion, promoting subsequent migration.
- Controlled Cooling: Implement a controlled cooling profile for the polymer melt to allow for a more stable morphology to form.
- Optimize Processing Temperature: Ensure the processing temperature is optimal for the polymer and additive system to achieve a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymer systems is it typically used?

This compound is a chlorinated phosphate ester flame retardant. This class of flame retardants is commonly used in a variety of polymers, including flexible and rigid polyurethane foams, polyvinyl chloride (PVC), and epoxy resins, to help them meet stringent fire safety standards.[4][13]

Q2: How does the dispersion of this compound affect the final properties of the polymer?

The quality of dispersion is critical. Poor dispersion can lead to a number of issues:

  • Reduced Flame Retardancy: Inconsistent distribution of the flame retardant can create areas with lower protection, compromising the overall fire resistance of the material.[14][15][16]

  • Deterioration of Mechanical Properties: Agglomerates of the flame retardant can act as stress concentrators, leading to a reduction in tensile strength, impact strength, and elongation at break.[14][17][18][19][20][21]

  • Aesthetic Defects: Poor dispersion can cause surface defects such as streaks and haze in the final product.

Q3: What are the recommended loading levels for this compound?

The optimal loading level will depend on the specific polymer, the required flame retardancy standard (e.g., UL-94 rating), and the presence of other additives. It is crucial to perform a loading study to determine the minimum effective concentration that achieves the desired performance without negatively impacting other properties. As a general starting point for similar flame retardants in polyurethane foams, concentrations can range from 5 to 35 parts by weight per 100 parts of polyol.[1]

Q4: Can I use this compound in combination with other flame retardants?

Yes, this compound can often be used in synergistic combinations with other flame retardants, such as melamine (B1676169) in flexible polyurethane foams, to enhance performance.[13] This can sometimes allow for a lower overall loading of flame retardants, which can be beneficial for the physical properties of the polymer.

Data Presentation

Table 1: Representative Impact of Chlorinated Phosphate Ester Loading on the Properties of a Generic Epoxy Composite

Flame Retardant Loading (wt%)Tensile Strength (MPa)Elongation at Break (%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
0754.521HB
5704.225V-2
10653.829V-0
15583.133V-0

Note: This table presents illustrative data based on general trends observed for chlorinated phosphate ester flame retardants in epoxy resins. Actual results will vary depending on the specific formulation and processing conditions.

Table 2: Influence of Mixing Parameters on Dispersion Quality and Viscosity in a Twin-Screw Extruder

Screw Speed (rpm)Throughput ( kg/h )Dispersion Rating (1-5, 5=best)Melt Viscosity (Pa·s)
1001021800
2001041650
3001051500
2002031700

Note: This table provides representative data illustrating the general effects of processing parameters on dispersion and viscosity. The dispersion rating is a qualitative measure that would be determined by analytical techniques such as SEM.[22]

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion using Scanning Electron Microscopy (SEM)

Objective: To visually assess the distribution and dispersion of this compound within a solid polymer matrix.

Methodology:

  • Sample Preparation:

    • Cryogenically fracture the polymer composite sample to expose a fresh, representative cross-section. This is preferred over cutting, which can smear the surface.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • If the polymer is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[23]

  • SEM Imaging:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Start with a low magnification to get an overview of the sample surface and identify areas of interest.

    • Gradually increase the magnification to observe the distribution of the flame retardant phase within the polymer matrix. Since this compound is a liquid, it will appear as distinct domains or droplets within the polymer.

    • Use backscattered electron (BSE) imaging in addition to secondary electron (SE) imaging. The difference in atomic number between the chlorine and phosphorus in this compound and the lighter elements of the polymer matrix (carbon, hydrogen, oxygen) should provide good contrast in BSE mode, making the flame retardant domains appear brighter.

  • Image Analysis:

    • Acquire images from multiple representative areas of the sample.

    • Use image analysis software to quantify the dispersion. This can include measuring the size distribution of the flame retardant domains and their spatial distribution. A more uniform distribution of smaller domains indicates better dispersion.

Protocol 2: Assessing the Impact of this compound on the Rheological Properties of a Polymer Melt

Objective: To quantify the effect of this compound on the viscosity and viscoelastic properties of a polymer melt.

Methodology:

  • Sample Preparation:

    • Prepare a series of polymer blends with varying concentrations of this compound.

    • Ensure each sample is thoroughly mixed using a suitable method (e.g., melt blending in an internal mixer or twin-screw extruder).

    • Press the blended material into disks of appropriate dimensions for the rheometer.

  • Rheological Measurement:

    • Use a rotational rheometer with a parallel-plate or cone-and-plate geometry.

    • Perform a dynamic frequency sweep at a constant temperature within the processing window of the polymer. This will measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.

    • Perform a temperature sweep at a constant frequency to understand the temperature dependence of the viscosity.

  • Data Analysis:

    • Compare the complex viscosity curves for the different concentrations of this compound. An upward shift in the viscosity curve indicates an increase in viscosity.

    • Analyze the changes in G' and G'' to understand the effect on the elastic and viscous behavior of the melt. A significant increase in G' may suggest the formation of a network structure.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Dispersion Issues Start Dispersion Issue Identified (e.g., High Viscosity, Blooming) Check_Compatibility Is this compound compatible with the polymer system? Start->Check_Compatibility Check_Loading Is the loading level within the recommended range? Check_Compatibility->Check_Loading Yes Solution_Compatibilizer Consider adding a compatibilizer or surfactant. Check_Compatibility->Solution_Compatibilizer No Check_Mixing Are the mixing parameters (time, speed, shear) adequate? Check_Loading->Check_Mixing Yes Solution_Loading Reduce the loading level or use a synergistic additive. Check_Loading->Solution_Loading No Check_Temp Is the processing temperature optimized? Check_Mixing->Check_Temp Yes Solution_Mixing Increase mixing intensity or use a higher shear mixer. Check_Mixing->Solution_Mixing No Solution_Temp Adjust processing temperature. Check_Temp->Solution_Temp No End Dispersion Issue Resolved Check_Temp->End Yes Solution_Compatibilizer->Check_Loading Solution_Loading->Check_Mixing Solution_Mixing->Check_Temp Solution_Temp->End

Caption: Troubleshooting workflow for dispersion issues.

FR_Interaction Conceptual Interaction of this compound in a Polymer Matrix cluster_good Good Dispersion cluster_poor Poor Dispersion Polymer_Chain_G Polymer Chain FR_Molecule_G1 This compound Polymer_Chain_G->FR_Molecule_G1 Homogeneous Distribution FR_Molecule_G2 This compound Polymer_Chain_G->FR_Molecule_G2 FR_Molecule_G3 This compound Polymer_Chain_G->FR_Molecule_G3 Polymer_Chain_P Polymer Chain Agglomerate Agglomerate of This compound Polymer_Chain_P->Agglomerate Phase Separation Good_Dispersion_Node Good Dispersion - Effective Flame Retardancy - Maintained Mechanical Properties Poor_Dispersion_Node Poor Dispersion - Reduced Flame Retardancy - Compromised Mechanical Properties cluster_good cluster_good cluster_poor cluster_poor

Caption: Conceptual diagram of flame retardant dispersion.

References

mitigating the effect of Antiblaze V6 on polymer viscosity

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: "Antiblaze V6" is not a recognized flame retardant in the chemical industry. This guide uses common phosphorus-based flame retardants as a proxy to address the challenges of increased polymer viscosity during formulation and processing. The principles and troubleshooting steps provided are broadly applicable to mitigating the effects of various additive flame retardants on polymer viscosity.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increased polymer viscosity when incorporating flame retardants.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with high polymer viscosity after the addition of a flame retardant.

Problem: Unexpectedly High Melt Viscosity During Processing

An increase in melt viscosity upon the addition of a flame retardant can lead to processing difficulties, such as increased energy consumption, equipment strain, and poor mold filling. The following steps can help identify the cause and find a solution.

A High Melt Viscosity Observed B Verify Flame Retardant Loading A->B C Assess Processing Temperature A->C D Evaluate Shear Rate A->D E Consider Formulation Modification A->E F Incorrect Loading? B->F Check Calculation G Temperature Too Low? C->G Review Polymer Tg and Tm H Shear Rate Inadequate? D->H Analyze Process Parameters I Additives Needed? E->I Consult Formulation Guide F->C No J Adjust Loading & Re-evaluate F->J Yes G->D No K Increase Temperature Incrementally G->K Yes H->E No L Increase Screw Speed / Injection Rate H->L Yes M Incorporate Processing Aid / Plasticizer I->M Yes

Caption: Troubleshooting workflow for high melt viscosity.

Detailed Steps:

  • Verify Flame Retardant Loading:

    • Question: Has the correct percentage of flame retardant been added?

    • Action: Double-check all calculations and measurements for the batch. Overloading the flame retardant is a common cause of increased viscosity.

  • Assess Processing Temperature:

    • Question: Is the processing temperature appropriate for the polymer-flame retardant blend?

    • Action: Some flame retardants can increase the thermal stability of the polymer, requiring a higher processing temperature to achieve the desired melt flow.[1][2] Incrementally increase the temperature within the polymer's degradation limits and observe the effect on viscosity.

  • Evaluate Shear Rate:

    • Question: Is the shear rate sufficient to reduce viscosity?

    • Action: Many polymer melts are pseudoplastic, meaning their viscosity decreases with increasing shear rate.[3] For processes like injection molding or extrusion, increasing the screw speed or injection rate can lower the viscosity.

  • Consider Formulation Modification:

    • Question: Can the formulation be adjusted to lower viscosity?

    • Action: The addition of processing aids, lubricants, or plasticizers can effectively reduce the viscosity of the polymer blend.[3] These additives work by reducing friction between polymer chains.

Frequently Asked Questions (FAQs)

Q1: Why does adding a flame retardant increase the viscosity of my polymer?

A1: Flame retardants can increase viscosity through several mechanisms:

  • Filler Effect: Many flame retardants are solid particles that physically obstruct polymer chain movement, increasing viscosity.[4]

  • Chemical Interactions: Some flame retardants can interact with the polymer chains, leading to a more entangled network and higher viscosity.[5]

  • Increased Thermal Stability: By increasing the thermal stability of the polymer, the blend may require higher temperatures to achieve the same level of flow.[6][7]

Q2: What are the common methods to measure the viscosity of a polymer melt?

A2: The most common method is by using a Melt Flow Index (MFI) tester.[8][9] This instrument measures the mass of polymer that flows through a standardized die under a specific temperature and load over a 10-minute period.[8][9] A lower MFI value indicates a higher viscosity.[10] Other methods include capillary rheometry and rotational rheometry for more detailed viscosity-shear rate analysis.

Q3: Can the type of flame retardant affect viscosity differently?

A3: Yes, the chemical nature and physical form of the flame retardant play a significant role. For example:

  • Phosphorus-based flame retardants can sometimes act as plasticizers, which can help to improve the flowability of the polymer.[11]

  • Mineral-based flame retardants like aluminum hydroxide (B78521) and magnesium hydroxide are solids that typically increase viscosity due to their filler effect.

  • Intumescent flame retardants , which swell to form a char layer, can significantly increase viscosity, especially at higher temperatures.[11][12]

Q4: What are the quantitative effects of adding a common flame retardant on polymer viscosity?

A4: The following table summarizes the typical effect of adding Ammonium Polyphosphate (APP), a common phosphorus-based flame retardant, to Polypropylene (B1209903) (PP) on the Melt Flow Index (MFI). A lower MFI indicates higher viscosity.

Polypropylene (PP) GradeAPP Loading (wt%)MFI (g/10 min) at 230°C/2.16 kg
Homopolymer012.0
Homopolymer108.5
Homopolymer205.2
Homopolymer302.1

Note: These are representative values and can vary based on the specific grades of PP and APP used.

Q5: Are there any processing aids that are particularly effective with phosphorus-based flame retardants?

A5: Yes, for polypropylene formulations with phosphorus-based flame retardants, common processing aids include:

  • Stearic acid and its salts (e.g., calcium stearate): These act as external lubricants, reducing friction between the polymer melt and the processing equipment.

  • Low molecular weight waxes (e.g., polyethylene (B3416737) wax): These can improve melt flow and dispersion of the flame retardant.

  • Silicone-based additives: These can provide both internal and external lubrication, significantly improving processability.

Experimental Protocols

Protocol 1: Measurement of Melt Flow Index (MFI)

This protocol is based on the ASTM D1238 and ISO 1133 standards.[8][9]

Objective: To determine the MFI of a polymer-flame retardant blend.

Apparatus:

  • Melt Flow Indexer with a standard die (2.0955 ± 0.0051 mm diameter, 8.000 ± 0.025 mm length)[8]

  • Analytical balance

  • Timer

  • Piston and specified weight (e.g., 2.16 kg for polypropylene)[9]

Procedure:

  • Pre-dry the polymer sample as per the manufacturer's recommendations to remove any moisture.[13]

  • Set the MFI tester to the specified temperature (e.g., 230°C for polypropylene).[8] Allow the instrument to stabilize for at least 15 minutes.[9]

  • Load a specified amount of the polymer blend into the heated barrel of the MFI tester.

  • Compact the material with the piston to remove any trapped air.

  • Place the specified weight on the piston.

  • Allow the polymer to melt for a specified pre-flow time.

  • Cut the extrudate and start the timer.

  • Collect the extrudate for a set period (typically 1 to 10 minutes).

  • Weigh the collected extrudate.

  • Calculate the MFI in grams per 10 minutes.

Calculation: MFI = (Weight of extrudate in grams / Collection time in minutes) * 10

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Pre-dry Sample B Set Temperature A->B C Load Sample B->C D Apply Weight C->D E Collect Extrudate D->E F Weigh Extrudate E->F G Calculate MFI F->G

Caption: Experimental workflow for MFI measurement.

References

identifying and quantifying impurities in commercial Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and quantifying impurities in commercial-grade Antiblaze 100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely impurities?

A1: this compound is a chlorinated phosphate (B84403) ester flame retardant.[1][2] Commercial grades may contain impurities derived from the manufacturing process or degradation. These can include unreacted starting materials, byproducts of side reactions, and small amounts of related organophosphate or chlorinated compounds.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection are the most effective techniques.[3][4] GC-MS is well-suited for volatile and semi-volatile thermally stable impurities, while HPLC is ideal for less volatile or thermally labile compounds.[5][6]

Q3: Why is it important to identify and quantify impurities in this compound?

A3: Impurity profiling is crucial for quality control and to ensure the product meets regulatory standards. The presence of certain impurities, even at trace levels, can impact the efficacy and safety of the final product in which this compound is used.

Q4: Can I use a single analytical method to detect all possible impurities?

A4: It is unlikely that a single method will be sufficient for all potential impurities due to their varying chemical properties. A combination of orthogonal techniques, such as GC-MS and HPLC-MS, is recommended for a comprehensive impurity profile.[6]

Troubleshooting Guides

Problem: Poor peak shape or tailing in GC-MS analysis.

  • Possible Cause: Active sites in the GC inlet liner or column, or the presence of high-boiling point matrix components.

  • Solution:

    • Deactivate the glass wool in the GC liner or use a liner with a built-in screen.

    • Perform routine maintenance on the GC system, including trimming the analytical column and cleaning the ion source.

    • Consider derivatization of polar analytes to improve their volatility and peak shape.

Problem: Co-eluting peaks in HPLC analysis.

  • Possible Cause: Insufficient chromatographic resolution between two or more compounds.

  • Solution:

    • Optimize the mobile phase gradient to improve separation. Experiment with different solvent compositions and gradient slopes.

    • Change the stationary phase of the HPLC column to one with a different selectivity (e.g., from a C18 to a phenyl-hexyl column).

    • Adjust the column temperature and flow rate to enhance resolution.

Problem: Inconsistent quantitative results.

  • Possible Cause: Issues with sample preparation, instrument calibration, or the internal standard.

  • Solution:

    • Ensure the sample preparation procedure is reproducible. Use a calibrated positive displacement pipette for viscous samples like this compound.

    • Verify the stability of the calibration standards and prepare fresh standards regularly.

    • Select an appropriate internal standard that does not co-elute with any analytes of interest and is chemically similar to the target impurities.

Quantitative Data Summary

The following table summarizes potential impurities in commercial this compound, their hypothetical concentration ranges, and the recommended analytical techniques.

Impurity NameChemical ClassPotential Concentration Range (w/w)Recommended Technique
Tris(2-chloroethyl) phosphate (TCEP)Organophosphate Ester0.1 - 0.5%GC-MS
Triphenyl phosphate (TPP)Organophosphate Ester0.05 - 0.2%HPLC-UV/MS
2,2-bis(chloromethyl)-1,3-propanediolChlorinated Diol< 0.1%GC-MS (after derivatization)
Unidentified Chlorinated ByproductChlorinated OrganicVariableGC-MS, LC-MS/MS

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., deuterated TCEP).

    • Dilute to volume with a high-purity solvent such as acetone (B3395972) or ethyl acetate.

    • Vortex for 1 minute to ensure homogeneity.

  • Instrumentation (Typical GC-MS Parameters):

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Protocol 2: HPLC-UV/MS Analysis of Non-Volatile Impurities
  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., deuterated TPP).

    • Dilute to volume with acetonitrile.

    • Vortex for 1 minute and then filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation (Typical HPLC-UV/MS Parameters):

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • UV Detector: Diode Array Detector (DAD), monitoring at 254 nm.

    • MS System: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing weigh Weigh this compound add_is Add Internal Standard weigh->add_is dissolve Dissolve in Solvent add_is->dissolve filter Filter (for HPLC) dissolve->filter HPLC only gcms GC-MS Analysis dissolve->gcms hplc HPLC-UV/MS Analysis filter->hplc integrate Peak Integration gcms->integrate hplc->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the analysis of impurities in this compound.

troubleshooting_tree start Problem with Quantitative Results check_prep Review Sample Preparation Protocol start->check_prep prep_ok Preparation OK? check_prep->prep_ok check_cal Verify Calibration Curve and Standards cal_ok Calibration Valid? check_cal->cal_ok check_is Evaluate Internal Standard Performance is_ok IS Performance Good? check_is->is_ok prep_ok->check_cal Yes reprepare Reprepare Samples and Re-inject prep_ok->reprepare No cal_ok->check_is Yes recalibrate Prepare Fresh Standards and Recalibrate cal_ok->recalibrate No new_is Select New Internal Standard is_ok->new_is No instrument_check Perform Instrument Maintenance is_ok->instrument_check Yes

Caption: Troubleshooting decision tree for inconsistent quantitative results.

References

Technical Support Center: Interference of Antiblaze V6 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antiblaze V6 is a fictional product name. The following troubleshooting guide is based on common mass spectrometry interference issues and does not pertain to a real-world product.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues when using the novel ionization matrix, Antiblaze V6, in mass spectrometry analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with Antiblaze V6.

Question: Why is the signal intensity of my analyte significantly reduced after using Antiblaze V6?

Answer: This phenomenon is likely due to ion suppression , where the high ionization efficiency of Antiblaze V6 components saturates the detector or outcompetes your analyte for ionization.[1][2][3] Co-eluting compounds from your sample can also interfere with the ionization of your target analytes.[1]

Recommended Actions:

  • Optimize the Analyte-to-Matrix Ratio: The concentration of Antiblaze V6 is critical. A high concentration can lead to the suppression of the analyte signal.[1] We recommend preparing a dilution series to find the optimal ratio for your specific analyte. Refer to the table below for starting recommendations.

  • Adjust Sample Concentration: Ensure your sample is not too dilute, which can result in weak peaks, or overly concentrated, which can exacerbate ion suppression.[1]

  • Enhance Sample Cleanup: Use sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances from your sample matrix before analysis.[1]

  • Reduce ESI Flow Rate: For electrospray ionization, reducing the flow rate to the nanoliter-per-minute range can decrease signal suppression by generating smaller, more highly charged droplets.[2][3]

Question: I am observing a consistent pattern of unexpected peaks in my spectra. What is their origin?

Answer: You are likely observing two phenomena: matrix-related background ions and adduct formation .

  • Background Ions: Antiblaze V6, like many organic matrices, can generate its own set of ions and clusters upon laser irradiation, especially in the low m/z range (<700 Da).[4]

  • Adduct Formation: Antiblaze V6 can form covalent adducts with specific amino acid residues on your peptides or proteins, resulting in predictable mass shifts.[5][6]

Recommended Actions:

  • Analyze a Blank Sample: Run a sample spot with only the Antiblaze V6 matrix to create a list of background ions. This list can then be used for exclusion during data processing.

  • Consult the Adduct Table: Refer to the common adducts table below to identify potential modifications in your data.

  • Modify Data Acquisition: Utilize a delayed extraction setting on your TOF analyzer. This can help reduce the intensity of low-mass matrix ions.

  • Refine Data Processing: Employ data analysis software to filter out known matrix peaks and identify and annotate potential adducts.

Question: My baseline is noisy and uneven, making it difficult to detect low-abundance peaks. How can I fix this?

Answer: A noisy or uneven baseline is often caused by a combination of chemical noise from the matrix and random instrumental noise.[7][8]

Recommended Actions:

  • Baseline Correction Algorithms: Apply baseline correction algorithms during data processing. Most mass spectrometry software includes functions like Top-hat or SNIP (Statistics-sensitive Non-linear Iterative Peak-clipping) for this purpose.

  • Optimize Crystallization: Ensure proper co-crystallization of your sample with the Antiblaze V6 matrix. Inconsistent crystallization can lead to shot-to-shot variability and a noisy baseline.[4] Refer to the sample preparation protocol for best practices.

  • Increase Laser Energy (with caution): In some cases, slightly increasing the laser energy can improve the signal-to-noise ratio for your analyte. However, excessive energy can increase matrix fragmentation and background noise.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving Antiblaze V6? A1: Antiblaze V6 is fully soluble in a standard 70:30 Acetonitrile:Water solution with 0.1% Trifluoroacetic Acid (TFA). This solvent system is compatible with most reversed-phase chromatography elution profiles.

Q2: Can Antiblaze V6 be used for applications other than proteomics? A2: While optimized for peptide and protein analysis, Antiblaze V6 has shown utility in the analysis of certain polymers and lipids. However, performance and potential interference will vary, and optimization is required.

Q3: How does laser intensity affect the performance of Antiblaze V6? A3: The ionization efficiency of Antiblaze V6 is dependent on laser energy.[9] Optimal performance is typically achieved at 5-10% above the ionization threshold for your specific instrument. Exceeding this can lead to increased background noise and potential analyte fragmentation.

Q4: Is it necessary to recalibrate the mass spectrometer when using Antiblaze V6? A4: Yes. Due to its high ionization efficiency and potential for minor space-charge effects in the ion source, it is best practice to perform a two-point calibration using known analyte peaks within your sample after introducing Antiblaze V6.

Data Presentation: Quantitative Summaries

Table 1: Recommended Starting Ratios for Antiblaze V6

Analyte Type Recommended Analyte:Matrix Ratio (v/v) Expected Signal Enhancement (Fold Change) Notes
Tryptic Peptides (<3 kDa) 1:1000 5 - 10x Higher matrix ratio recommended for complex mixtures.
Intact Proteins (10-30 kDa) 1:5000 3 - 7x Use a sinapinic acid co-matrix for best results.
Synthetic Polymers 1:800 2 - 5x Solubility testing is highly recommended.

| Lipid Extracts | 1:2000 | 4 - 8x | Prone to adduct formation; see Table 2. |

Table 2: Common Adducts Formed by Antiblaze V6

Adduct Name Mass Shift (Da) Target Residue(s) Appearance in Spectrum
AV6-PrimaryAmine +148.06 Lysine (K), N-terminus Single or double charge state
AV6-Thiol +116.02 Cysteine (C) Often observed in non-reducing conditions

| AV6-Dimer | +296.12 | Lysine (K) | Less common, seen at high matrix concentrations |

Experimental Protocols

Protocol 1: Standard Sample Preparation for Peptides

  • Reconstitute Analyte: Dissolve your lyophilized peptide sample in 0.1% TFA in water to a final concentration of 10 pmol/µL.

  • Prepare Matrix Solution: Prepare a saturated solution of Antiblaze V6 in 70% Acetonitrile, 0.1% TFA. Vortex for 30 seconds. Centrifuge for 1 minute at 10,000 x g to pellet any undissolved matrix.

  • Create Working Dilution: Dilute the supernatant from the saturated matrix solution 1:10 in the same solvent to create the working matrix solution.

  • Mix Analyte and Matrix: On a clean MALDI target plate, spot 1 µL of your analyte solution.

  • Add Matrix: Immediately add 1 µL of the working matrix solution to the analyte spot on the plate.

  • Mix on Plate: Gently aspirate and dispense the combined droplet 5-10 times with a pipette tip to ensure thorough mixing.

  • Dry: Allow the spot to air-dry completely at room temperature (typically 5-10 minutes).

  • Analyze: Load the plate into the mass spectrometer and acquire data.

Visualizations

Logical and Experimental Workflows

Below are diagrams illustrating key workflows for troubleshooting and experimental setup when using Antiblaze V6.

TroubleshootingWorkflow Start Problem Detected in Spectrum LowSignal Low Analyte Signal? Start->LowSignal Noise High Baseline Noise? LowSignal->Noise No Sol_Signal Optimize Matrix:Analyte Ratio (See Table 1) Improve Sample Cleanup (SPE) LowSignal->Sol_Signal Yes ExtraPeaks Unexpected Peaks? Noise->ExtraPeaks No Sol_Noise Apply Baseline Correction Algorithm Optimize On-Plate Crystallization Noise->Sol_Noise Yes Sol_Peaks Run Matrix Blank for Exclusion List Check for Adducts (See Table 2) ExtraPeaks->Sol_Peaks Yes End Problem Resolved ExtraPeaks->End No Sol_Signal->End Sol_Noise->End Sol_Peaks->End

Caption: Troubleshooting workflow for common Antiblaze V6 issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reconstitute 1. Reconstitute Analyte PrepMatrix 2. Prepare V6 Matrix Solution Reconstitute->PrepMatrix Mix 3. Mix Analyte & Matrix (1:1 v/v) PrepMatrix->Mix Spot 4. Spot on Target Plate & Dry Mix->Spot Calibrate 5. Calibrate Instrument Spot->Calibrate Acquire 6. Acquire Spectra Calibrate->Acquire Baseline 7. Baseline Correction Acquire->Baseline Filter 8. Filter Matrix Background Peaks Baseline->Filter Identify 9. Identify Analyte & Adducts Filter->Identify

Caption: Standard experimental workflow using Antiblaze V6.

SignalingPathway Receptor Receptor Kinase ProteinA Protein A Receptor->ProteinA phosphorylates ProteinB Protein B (Contains K, C residues) ProteinA->ProteinB activates Response Cellular Response ProteinB->Response Interference Potential Interference: - Adduct on Lysine (K): +148 Da - Adduct on Cysteine (C): +116 Da May be misinterpreted as PTM. ProteinB->Interference V6 Adduct Formation

Caption: Hypothetical pathway showing potential V6 adduct interference.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the thermal stability of polymers incorporating the flame retardant Antiblaze 100.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and thermal analysis of polymers containing this compound.

Issue Potential Cause Recommended Action
Premature degradation of the polymer during processing (e.g., discoloration, reduced viscosity). 1. Processing temperature is too high: this compound, a chlorinated phosphate (B84403) ester, can initiate decomposition at elevated temperatures. 2. Incompatibility with other additives: Certain additives may have antagonistic effects with this compound, lowering the overall thermal stability of the formulation.1. Optimize processing temperature: Gradually lower the processing temperature to find the optimal balance between melt flow and polymer integrity. 2. Review formulation: Evaluate the compatibility of all additives. Consider replacing any that may be interacting negatively with this compound. 3. Inert atmosphere: Process the polymer under an inert atmosphere, such as nitrogen, to minimize thermo-oxidative degradation.
Lower than expected onset of decomposition in Thermogravimetric Analysis (TGA). 1. Gas-phase action of this compound: Phosphorus-based flame retardants can act in the gas phase by releasing radical scavengers, which can sometimes lead to an earlier onset of weight loss in TGA.[1] 2. Insufficient dispersion: Poor dispersion of this compound can create localized areas of lower thermal stability.1. Analyze evolved gases: Utilize TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) to identify the decomposition products and understand the degradation pathway. 2. Improve dispersion: Enhance mixing during compounding to ensure a homogeneous distribution of this compound within the polymer matrix.
Low char yield observed in TGA. 1. Dominant gas-phase mechanism: this compound may be functioning primarily in the gas phase, which is less conducive to char formation.[1] 2. Polymer structure: The inherent structure of the polymer may not favor charring.1. Introduce synergistic additives: Incorporate char-promoting agents such as ammonium (B1175870) polyphosphate (APP) or nanoparticles like nanoclays.[2][3] These can work synergistically with this compound to enhance condensed-phase flame retardancy.[2][4][5] 2. Modify polymer structure: If feasible, incorporate aromatic or other char-forming moieties into the polymer backbone.
Inconsistent flammability test results (e.g., UL-94). 1. Non-uniform dispersion of this compound: Inconsistent flame retardant distribution leads to variable performance. 2. Specimen preparation: Variations in specimen thickness or conditioning can affect flammability test outcomes.[6]1. Verify dispersion: Use techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) to confirm the uniform distribution of phosphorus and chlorine from this compound. 2. Standardize specimen preparation: Strictly adhere to the conditioning and dimensional requirements of the flammability testing standard (e.g., UL-94).[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: How does this compound improve the thermal stability of polymers?

A1: this compound, a phosphorus-based flame retardant, primarily functions through two mechanisms:

  • Condensed Phase Action: Upon heating, it can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer limits the release of flammable volatiles and shields the underlying polymer from the heat source.[1]

  • Gas Phase Action: Volatile phosphorus-containing radicals can be released during decomposition. These radicals act as scavengers in the gas phase, interrupting the exothermic processes of combustion and extinguishing the flame.[12]

Q2: What is the expected effect of adding this compound on the TGA curve of my polymer?

A2: The addition of a phosphonate (B1237965) flame retardant like this compound can lead to a multi-step decomposition profile in the TGA curve.[13] You might observe an earlier onset of decomposition due to the lower stability of the P-O and C-N bonds in the flame retardant compared to the C-C bonds in the polymer.[13] However, the rate of degradation at higher temperatures may be reduced, and a significant increase in the final char yield at temperatures like 700°C is a strong indicator of effective condensed-phase action.[14]

Q3: Can I combine this compound with other additives to further enhance thermal stability?

A3: Yes, using synergistic additives is a common and effective strategy. Combining this compound with other flame retardants or nanofillers can lead to a greater improvement in thermal stability than the sum of their individual effects.[2][4][15] For instance, nitrogen-containing compounds like melamine (B1676169) can have a synergistic effect with phosphorus flame retardants.[5] Nanofillers such as nanoclays, carbon nanotubes, or graphene can also enhance the formation of a protective char layer.[3][16]

Q4: My polymer formulation with this compound is showing increased brittleness. How can I mitigate this?

A4: The addition of flame retardants can sometimes negatively impact the mechanical properties of the polymer. To address this, you can consider:

  • Optimizing the loading level: Use the minimum effective concentration of this compound.

  • Using a compatibilizer: A suitable compatibilizer can improve the interfacial adhesion between the flame retardant and the polymer matrix.

  • Incorporating impact modifiers: Adding impact modifiers to your formulation can help to toughen the material and counteract the embrittlement.

Q5: What are the key parameters to look for in a TGA experiment to assess thermal stability?

A5: When analyzing TGA data for thermal stability, the key parameters are:

  • Onset of decomposition temperature (Tonset): The temperature at which significant weight loss begins. A higher Tonset generally indicates better thermal stability.

  • Temperature at maximum rate of weight loss (Tmax): This is determined from the peak of the derivative thermogravimetric (DTG) curve and indicates the point of most rapid degradation.

  • Char yield: The percentage of residual mass at the end of the experiment (e.g., at 700°C or 800°C). A higher char yield is desirable for condensed-phase flame retardancy.[13][17]

Data Presentation

Table 1: Illustrative TGA Data for Polyethylene (PE) with a Phosphonate Flame Retardant

SampleOnset Decomposition Temp (T5%) (°C)Temperature at Max. Decomposition Rate (°C)Char Yield at 600°C (%)
Neat PE419 - 448~475~0
PE + 30 wt% Phosphonate FR330 - 422~460~10

Note: Data synthesized from literature values for illustrative purposes.[13]

Table 2: Illustrative Flammability Data (UL-94) for Polypropylene (B1209903) (PP) with a Phosphorus-Nitrogen Flame Retardant

SampleFlame Retardant Loading (%)UL-94 Rating
Neat PP0Not Rated
PP + P-N Flame Retardant15V-0
PP + P-N Flame Retardant20V-0
PP + P-N Flame Retardant25V-0

Note: Data synthesized from literature values for illustrative purposes.[18]

Experimental Protocols

Key Experiment 1: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation profile of polymers containing this compound.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and representative of the bulk material. A sample weight of 5-10 mg is typically used.[14][19]

  • Instrument Setup:

    • Place the accurately weighed sample in a clean TGA crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible in the TGA furnace.

    • Set the purge gas, typically high-purity nitrogen for pyrolysis studies or air for thermo-oxidative studies, to a flow rate of 20-50 mL/min.[14][20]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, for example, 30°C.

    • Ramp the temperature at a constant heating rate, commonly 10°C/min or 20°C/min, to a final temperature of around 800°C.[14][17]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset of decomposition temperature (often reported as the temperature at 5% weight loss, T5%).

    • Calculate the derivative of the weight loss curve to obtain the derivative thermogravimetric (DTG) curve.

    • Identify the temperature(s) of maximum decomposition rate (Tmax) from the peaks in the DTG curve.

    • Determine the percentage of residual mass (char yield) at a specified high temperature (e.g., 700°C).

Key Experiment 2: UL-94 Vertical Burning Test

Objective: To assess the flammability characteristics of the polymer formulation.

Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton batting.

Procedure:

  • Specimen Preparation:

    • Prepare bar specimens of the polymer formulation with nominal dimensions of 125 mm x 13 mm and a specified thickness.[11]

    • Condition the specimens as per the standard, typically for 48 hours at 23°C and 50% relative humidity.[10][11]

  • Test Setup:

    • Mount a specimen vertically by clamping it at the top.

    • Place a layer of dry absorbent cotton batting 300 mm below the specimen.[7]

  • Flame Application:

    • Apply a 20 mm blue flame from a Bunsen burner to the bottom center of the specimen for 10 seconds.[7][11]

    • Remove the flame and record the afterflame time (t1).

    • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Data Analysis and Classification:

    • Record whether any flaming drips from the specimen ignite the cotton below.

    • Test a total of five specimens.

    • Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.

Table 3: UL-94 Vertical Burn Classifications

Criteria V-0 V-1 V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2 for all 5)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Flaming drips igniting cottonNoNoYes
Burning up to the holding clampNoNoNo

Source: Synthesized from UL-94 standards information.[8][9][21]

Mandatory Visualizations

flame_retardancy_mechanism cluster_polymer Polymer + this compound cluster_condensed Condensed Phase cluster_gas Gas Phase P Polymer Matrix Decomposition Decomposition P->Decomposition FR This compound FR->Decomposition Heat Heat Source Heat->P Heating Char Insulating Char Layer Decomposition->Char Forms Volatiles Flammable Volatiles Decomposition->Volatiles Releases Radicals Phosphorus Radicals Decomposition->Radicals Releases Char->P Protects Combustion Combustion (Flame) Volatiles->Combustion Fuel Radicals->Combustion Inhibits (Radical Scavenging)

Caption: Flame retardancy mechanism of phosphorus-containing additives.

TGA_Workflow Start Start: Polymer Sample (with this compound) Prep Sample Preparation (5-10 mg, dry) Start->Prep TGA TGA Instrument Prep->TGA Heating Heating Program (e.g., 10°C/min to 800°C in N2 atmosphere) TGA->Heating Data Data Acquisition (Weight vs. Temperature) Heating->Data Analysis Data Analysis Data->Analysis Tonset T-onset Analysis->Tonset Tmax T-max (from DTG) Analysis->Tmax Char Char Yield Analysis->Char End End: Thermal Stability Profile Tonset->End Tmax->End Char->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Long-Term Performance and Aging of Materials with Antiblaze V6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for materials incorporating Antiblaze V6. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the long-term evaluation of materials treated with this flame retardant.

Disclaimer: Specific long-term performance and aging data for Antiblaze V6 are limited in publicly available literature. The information provided herein is based on the chemical properties of chlorinated phosphate (B84403) esters and the known aging mechanisms of polyurethane foams, the primary application for Antiblaze V6. The experimental protocols and troubleshooting guides are based on general best practices for similar materials.

Frequently Asked Questions (FAQs)

Q1: What is Antiblaze V6 and where is it primarily used?

Antiblaze V6 is a flame retardant, chemically identified as a chlorinated phosphate ester. It is most commonly used as an additive flame retardant in flexible and molded polyurethane foams, which are utilized in a variety of applications including furniture and automotive components.

Q2: What are the expected long-term effects of aging on polyurethane foam containing Antiblaze V6?

Over time, polyurethane foams can undergo changes due to environmental factors. This aging process can manifest as:

  • Physical Changes: Increased stiffness, loss of flexibility, and potential shrinkage or cracking.[1]

  • Chemical Changes: Oxidation from exposure to air and hydrolysis from moisture can break down the polymer chains.[1][2] These processes can be accelerated by elevated temperatures and UV light exposure.[1][3]

Q3: How does aging potentially affect the flame retardant properties of Antiblaze V6?

While specific data on Antiblaze V6 is scarce, potential long-term effects on its flame retardancy could include:

  • Leaching: As an additive flame retardant, Antiblaze V6 is physically mixed into the polymer matrix rather than chemically bonded. Over time, it may migrate to the surface and potentially leach out of the material, which could reduce its flame retardant efficacy.[4][5][6]

  • Chemical Degradation: Although phosphate esters are generally stable, prolonged exposure to high temperatures or UV radiation could potentially lead to chemical breakdown, though this is less common than physical migration.

Q4: What are the primary environmental factors that can accelerate the aging of materials containing Antiblaze V6?

The primary factors that can accelerate the degradation of polyurethane foam and potentially impact the effectiveness of Antiblaze V6 are:

  • Elevated Temperature: Higher temperatures can increase the rate of both oxidative and hydrolytic degradation of the polyurethane matrix.[1][3]

  • Humidity: Moisture is a key factor in the hydrolysis of polyurethane, leading to a loss of mechanical properties.[2]

  • UV Radiation: Exposure to sunlight can initiate and accelerate auto-oxidation reactions within the polymer.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving materials treated with Antiblaze V6.

Observed Issue Potential Cause Troubleshooting Steps
Reduced flame retardancy in aged samples. Leaching of Antiblaze V6 from the material.1. Quantify the concentration of Antiblaze V6 in aged vs. unaged samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). 2. Analyze the surface of the aged material for evidence of blooming (migration of the additive to the surface).
Unexpected changes in material properties (e.g., brittleness, discoloration). Accelerated degradation of the polyurethane matrix.1. Review the experimental conditions. Have the samples been exposed to excessive heat, humidity, or UV radiation? 2. Conduct comparative analysis of aged and unaged samples using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in the polymer structure.
Inconsistent experimental results between batches of material. Variability in the initial concentration or distribution of Antiblaze V6.1. Verify the homogeneity of the flame retardant distribution in new material batches. 2. Quantify the initial concentration of Antiblaze V6 in each batch before initiating long-term studies.
Sample contamination in sensitive biological assays. Leaching of Antiblaze V6 into the experimental medium.1. Perform a leachability study by incubating the material in the relevant medium and analyzing the medium for the presence of Antiblaze V6. 2. Consider using control experiments with untreated polymer to isolate the effects of the base material from the flame retardant.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the long-term performance and aging of materials containing Antiblaze V6.

Protocol 1: Accelerated Aging

Objective: To simulate the long-term effects of environmental stressors on the material.

Methodology:

  • Sample Preparation: Prepare standardized samples of the material containing Antiblaze V6.

  • Aging Conditions: Expose the samples to one or more of the following conditions in a controlled environmental chamber:

    • Thermal Aging: Elevated temperature (e.g., 70°C, 90°C) for a specified duration (e.g., 100, 500, 1000 hours).[7]

    • Hygrothermal Aging: Elevated temperature and high relative humidity (e.g., 85°C / 85% RH).[2]

    • UV Aging: Exposure to a controlled UV light source according to standards like ASTM G155 or ISO 4892.[8]

  • Post-Aging Analysis: After exposure, allow samples to equilibrate to ambient conditions before performing analytical tests as described below.

Protocol 2: Quantification of Antiblaze V6

Objective: To determine the concentration of Antiblaze V6 within the polymer matrix before and after aging.

Methodology:

  • Sample Extraction:

    • Cut a precise weight of the material (aged or unaged).

    • Perform a solvent extraction using an appropriate solvent (e.g., acetonitrile, toluene).

    • Use techniques like Soxhlet extraction or sonication to ensure complete extraction of the flame retardant.

  • Analytical Quantification:

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

    • Use a certified reference standard of Antiblaze V6 for calibration and accurate quantification.

Protocol 3: Assessment of Flame Retardancy

Objective: To evaluate the flame retardant efficacy of the material after aging.

Methodology:

  • Flammability Testing: Conduct standardized flammability tests on both aged and unaged samples. Common tests include:

    • UL 94 Vertical Burn Test: Measures the self-extinguishing properties of the material.

    • Limiting Oxygen Index (LOI): Determines the minimum oxygen concentration required to support combustion.

  • Data Comparison: Compare the results from aged and unaged samples to determine any loss in flame retardant performance.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the long-term performance and aging of materials with Antiblaze V6.

G cluster_aging Aging Mechanisms Polyurethane_Matrix Polyurethane Matrix (with Antiblaze V6) Oxidation Oxidation (Heat, UV) Polyurethane_Matrix->Oxidation Exposure to Air, Light Hydrolysis Hydrolysis (Moisture) Polyurethane_Matrix->Hydrolysis Exposure to Water Leaching Leaching of Antiblaze V6 Polyurethane_Matrix->Leaching Physical Migration Degraded_Material Degraded Material (Reduced Performance) Oxidation->Degraded_Material Hydrolysis->Degraded_Material Leaching->Degraded_Material

Caption: Key degradation pathways for polyurethane containing Antiblaze V6.

G Start Start: Material Sample Accelerated_Aging Accelerated Aging (Heat, Humidity, UV) Start->Accelerated_Aging Unaged_Control Unaged Control Start->Unaged_Control Aged_Sample Aged Sample Accelerated_Aging->Aged_Sample Chemical_Analysis Chemical Analysis (e.g., GC-MS) Aged_Sample->Chemical_Analysis Physical_Testing Physical Testing (e.g., Tensile Strength) Aged_Sample->Physical_Testing FR_Testing Flame Retardancy Testing (e.g., UL 94) Aged_Sample->FR_Testing Unaged_Control->Chemical_Analysis Unaged_Control->Physical_Testing Unaged_Control->FR_Testing Data_Comparison Compare Results Chemical_Analysis->Data_Comparison Physical_Testing->Data_Comparison FR_Testing->Data_Comparison Performance_Assessment Assess Long-Term Performance Data_Comparison->Performance_Assessment

Caption: Experimental workflow for evaluating long-term material performance.

G Issue Reduced Flame Retardancy Check_Leaching Potential Leaching? Issue->Check_Leaching Check_Degradation Polymer Degradation? Issue->Check_Degradation Quantify_FR Quantify Antiblaze V6 Concentration Check_Leaching->Quantify_FR Yes Analyze_Polymer Polymer Analysis (e.g., FTIR) Check_Degradation->Analyze_Polymer Yes Analyze_Surface Surface Analysis (e.g., for blooming) Quantify_FR->Analyze_Surface Correlate_Loss Correlate FR loss with performance Analyze_Surface->Correlate_Loss Correlate_Degradation Correlate degradation with performance Analyze_Polymer->Correlate_Degradation

References

Validation & Comparative

A Comparative Performance Analysis: Antiblaze 100 vs. Decabromodiphenyl Ether (decaBDE)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in materials science on the efficacy and mechanisms of two distinct flame retardants.

This guide provides an objective comparison of the performance of Antiblaze 100, a chlorinated phosphate (B84403) ester, and decabromodiphenyl ether (decaBDE), a brominated flame retardant. While decaBDE has been a widely used flame retardant, concerns over its environmental persistence and potential health risks have led to phase-outs and a search for alternatives.[1] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate these two flame retardants based on their performance, mechanisms of action, and thermal stability.

Performance Overview

The effectiveness of a flame retardant is measured by its ability to inhibit or delay combustion in various materials. Key performance indicators include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, and the UL-94 standard, which classifies the flammability of plastic materials.

Table 1: General Properties of this compound and decaBDE

PropertyThis compounddecabromodiphenyl ether (decaBDE)
Chemical Class Chlorinated Phosphate EsterBrominated Flame Retardant (Polybrominated Diphenyl Ether)
Chemical Name 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate]1,1′-Oxybis(2,3,4,5,6-pentabromobenzene)
CAS Number 38051-10-41163-19-5
Molecular Formula C13H24Cl6O8P2C12Br10O
Appearance Viscous LiquidWhite to off-white powder

Quantitative Performance Data

Direct comparative studies between this compound and decaBDE under identical conditions are scarce in publicly available literature. However, by compiling data from various sources on their performance in common polymers such as High Impact Polystyrene (HIPS) and polyester, a comparative assessment can be made.

Table 2: Flame Retardant Performance in High Impact Polystyrene (HIPS)

Flame RetardantPolymerLoading Level (% by weight)LOI (%)UL-94 Rating (Thickness)
decaBDE / Antimony Trioxide (3:1)HIPS12% decaBDENot specifiedV-0 (0.8mm - 3.2mm)[2]
Representative Chlorinated Phosphate EsterHIPSNot specifiedData not availableData not available

Table 3: Flame Retardant Performance in Polyester Textiles

Flame RetardantPolymerLoading Level (% by weight)LOI (%)UL-94 Rating
decaBDEPolyester5% (as Bromine)28.5V-0
Antiblaze CU/CT (Cyclic Phosphonate)Polyester3-12%Not specifiedPass (Durable)

Note: this compound is a chlorinated phosphate ester, while Antiblaze CU/CT are cyclic phosphonates; their performance may differ. The data for Antiblaze CU/CT indicates its effectiveness in textiles.

Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the flame retardants and their effect on the polymer matrix.

Table 4: Thermal Decomposition Data (TGA)

Flame RetardantOnset of Decomposition (in Polymer)Key Decomposition Stages
decaBDE ~340-400°C (in HIPS)Single major weight loss step.
Antiblaze CU/CT 150°C (2% weight loss), 200°C (4-8% weight loss)Gradual weight loss at lower temperatures.

Note: TGA data for this compound is not specified in the available literature. The data for Antiblaze CU/CT, a related product line for textiles, is provided for illustrative purposes.

Mechanisms of Action

The way a flame retardant works is crucial to its effectiveness and its impact on the properties of the host material. This compound and decaBDE operate through fundamentally different mechanisms.

Decabromodiphenyl Ether (decaBDE): Gas-Phase Inhibition

DecaBDE functions primarily in the gas phase.[3] Upon heating, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase where combustion occurs. These bromine radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the fire, effectively interrupting the combustion chain reaction. Antimony trioxide (Sb2O3) is often used as a synergist with decaBDE. It reacts with the released HBr to form antimony trihalides and oxyhalides, which also act as gaseous radical traps.

DecaBDE Gas-Phase Flame Retardant Mechanism.

This compound (Chlorinated Phosphate Ester): Condensed and Gas-Phase Action

As a chlorinated phosphate ester, this compound is believed to exhibit a dual-mode mechanism of action, functioning in both the condensed and gas phases.

  • Condensed Phase: Upon heating, the phosphorus-containing components can decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective char layer on the material's surface. This char layer insulates the underlying polymer from heat and oxygen, slowing down further decomposition and the release of flammable volatiles.

  • Gas Phase: The chlorine and phosphorus components can be released into the gas phase during combustion. In the gas phase, they can act as radical scavengers, similar to bromine, to interrupt the combustion process, although generally considered less efficient than bromine.

This compound Dual-Mode Flame Retardant Mechanism.

Experimental Protocols

Standardized testing methods are crucial for the reliable evaluation of flame retardant performance.

Limiting Oxygen Index (LOI)

This test is conducted according to standards such as ASTM D2863 or ISO 4589 . A small, vertically oriented specimen is ignited at the top, and a mixture of oxygen and nitrogen is flowed upwards around it. The concentration of oxygen is gradually reduced until the flame is just extinguished. The LOI is the minimum percentage of oxygen that just supports flaming combustion.

LOI_Workflow start Prepare Specimen place Place in Test Column start->place ignite Ignite Top of Specimen place->ignite flow Flow O2/N2 Mixture ignite->flow observe Observe Combustion flow->observe adjust Adjust O2 Concentration observe->adjust Flame Continues extinguished Flame Extinguished? observe->extinguished Flame Flickers adjust->flow extinguished->adjust No record Record LOI Value extinguished->record Yes

Experimental Workflow for Limiting Oxygen Index (LOI) Test.

UL-94 Vertical Burn Test

This test, governed by the UL-94 standard , involves applying a flame to a vertically suspended specimen for a specified duration. The material's classification (V-0, V-1, or V-2) is determined by factors such as the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. A V-0 rating indicates the highest level of flame retardancy under this standard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the flame retardant and the treated polymer, including the onset of decomposition and the formation of char. The experimental setup typically involves heating a small sample in a pan at a constant rate (e.g., 10°C/min) in an atmosphere of nitrogen or air.

Conclusion

DecaBDE has historically been an effective gas-phase flame retardant, particularly in HIPS for electronics enclosures. However, due to its environmental and health concerns, the industry has shifted towards alternatives.

This compound, a chlorinated phosphate ester, represents a class of flame retardants that can offer a dual-mode of action, promoting char formation in the condensed phase while also providing some gas-phase inhibition. While specific, directly comparable quantitative data for this compound is limited in open literature, the general performance of chlorinated phosphate esters suggests they can be effective flame retardants.

For researchers and professionals, the choice between these or other flame retardants will depend on the specific polymer, application requirements, regulatory landscape, and the desired balance of performance properties. Further independent testing is recommended to generate direct comparative data for specific formulations.

References

comparative study of Antiblaze V6 and tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Flame Retardants Antiblaze V6 and Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP)

This guide provides a detailed comparative study of two organophosphate flame retardants: Antiblaze V6 and tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The comparison covers their chemical properties, flame retardant performance, and toxicological profiles, supported by available experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development and material science to facilitate an informed evaluation of these two compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Antiblaze V6 and TDCPP is presented in Table 1. Both are chlorinated organophosphate esters, but they differ significantly in their molecular structure and weight.

Table 1: Chemical and Physical Properties

PropertyAntiblaze V6Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)
CAS Number 38051-10-4[1]13674-87-8
Synonyms Phosgard 2XC20, Amgard V 6, Bis(chloromethyl)propane-1,3-diyl tetrakis-(2-chloroethyl) bis(phosphate)[1]Fyrol FR-2, TDCP, TDCIPP
Molecular Formula C₁₃H₂₄Cl₆O₈P₂[1]C₉H₁₅Cl₆O₄P
Molecular Weight 582.99 g/mol [1]430.91 g/mol
Appearance Colorless to yellow oily transparent liquid[2]Colorless to pale yellow viscous liquid
Phosphorus Content ≈10.5%[2]7.2%
Chlorine Content ≈36.5%[2]49%
Water Solubility InsolubleInsoluble in water; soluble in most organic solvents
Purity/Impurities Commercial formulations may contain tris(2-chloroethyl) phosphate (TCEP) as an impurity.[3]May contain trace amounts of tris(2,3-dichloropropyl) phosphate.

Flame Retardant Performance

Both Antiblaze V6 and TDCPP are utilized as additive flame retardants in flexible polyurethane foams to meet flammability standards.[2] They are not chemically bonded to the polymer matrix and can be released into the environment over time.

The flame retardant mechanism for both compounds involves a combination of gas-phase and condensed-phase actions. During combustion, they release radical-scavenging species (such as chlorine and phosphorus radicals) that interrupt the combustion cycle in the gas phase. In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and flammable gases.

Quantitative Performance Data:

A significant challenge in directly comparing the flame retardant efficacy of Antiblaze V6 and TDCPP is the lack of publicly available quantitative performance data for Antiblaze V6. Despite extensive searches, specific metrics such as Limiting Oxygen Index (LOI), cone calorimetry data (e.g., heat release rate, time to ignition), and UL 94 ratings for polyurethane foam treated with Antiblaze V6 were not found in technical data sheets or research publications. One study did note that polyurethane foam samples from baby products containing Antiblaze V6 were intended to meet the California Technical Bulletin 117 (TB117) flammability standard.

In contrast, numerous studies have evaluated the flame retardancy of TDCPP in various polymers, providing a basis for its performance characteristics. However, without corresponding data for Antiblaze V6, a direct comparative table of performance metrics cannot be compiled.

Toxicological Profile

The toxicological profiles of TDCPP and, to a lesser extent, Antiblaze V6, have been investigated. A summary of the available data is presented in Table 2.

Table 2: Summary of Toxicological Data

Toxicological EndpointAntiblaze V6Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)
Acute Toxicity Harmful if swallowed or inhaled; causes skin irritation.[2]Low acute toxicity; high doses can lead to signs of organophosphate poisoning.
Carcinogenicity Characterized by the EPA as a moderate hazard for carcinogenicity based on structural analogs. The impurity TCEP is classified as a carcinogen.[3]Considered a probable human carcinogen. Increased incidence of liver, kidney, and testicular tumors in animal studies.
Genotoxicity Data not available.Evidence of genotoxicity in some in vitro and in vivo studies.
Reproductive Toxicity Characterized by the EPA as a moderate hazard for reproductive toxicity based on structural analogs.[3]Effects on male reproductive organs observed in animal studies.
Developmental Toxicity Characterized by the EPA as a high hazard for developmental toxicity; a 2-generation study in rats showed an increased number of runts and reduced offspring weights.[3]Disrupts normal development in animal models (chickens, zebrafish). May affect brain development via the thyroid system.
Endocrine Disruption Data not available.In vitro and zebrafish studies show effects on steroidogenesis, estrogen receptor antagonism, and altered thyroid hormone concentrations.
Signaling Pathways

TDCPP-Induced Hepatotoxicity:

TDCPP has been shown to induce hepatotoxicity and has carcinogenic potential in liver cells. The proposed mechanism involves the induction of oxidative stress, DNA damage, and apoptosis.

TDCPP_Hepatotoxicity TDCPP TDCPP Exposure Metabolism Metabolic Activation (e.g., by P450 enzymes) TDCPP->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer Carcinogenesis DNA_Damage->Cancer LOI_Workflow start Prepare vertically clamped sample in a glass chimney gas Introduce O₂/N₂ mixture from the bottom start->gas ignite Ignite the top of the sample gas->ignite observe Observe burning behavior ignite->observe adjust Adjust O₂ concentration observe->adjust adjust->observe end Determine minimum O₂ concentration for sustained burning (LOI) adjust->end Cone_Calorimetry_Workflow sample Place horizontal sample under a conical heater expose Expose to a set heat flux sample->expose ignite Ignite with a spark expose->ignite measure Measure O₂ consumption, mass loss, and smoke production over time ignite->measure calculate Calculate Heat Release Rate, Total Heat Released, etc. measure->calculate UL94_Workflow specimen Mount specimen vertically flame1 Apply flame for 10s specimen->flame1 observe1 Record afterflame time (t1) and afterglow time flame1->observe1 flame2 Re-apply flame for 10s observe1->flame2 observe2 Record afterflame time (t2) and afterglow time flame2->observe2 drips Observe for flaming drips igniting cotton below observe2->drips classify Classify V-0, V-1, or V-2 based on criteria drips->classify Developmental_Toxicity_Workflow animals Select pregnant female animals (e.g., rats) dosing Administer test substance during organogenesis animals->dosing monitoring Monitor maternal health and weight gain dosing->monitoring examination Examine dams and uterine contents before term monitoring->examination fetal_eval Evaluate fetuses for malformations, variations, and growth retardation examination->fetal_eval

References

A Comparative Guide to Antiblaze 100 and Tris(2-chloroethyl) phosphate (TCEP) in Rigid Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two flame retardants, Antiblaze 100 and tris(2-chloroethyl) phosphate (B84403) (TCEP), for their application in rigid polyurethane foams. The information presented is based on publicly available data and is intended to assist in material selection and research.

Executive Summary

Tris(2-chloroethyl) phosphate (TCEP) is a well-studied flame retardant that has been widely used in polyurethane foams. However, it has come under significant scrutiny due to its adverse health and environmental effects. The United States Environmental Protection Agency (US EPA) has determined that TCEP poses an unreasonable risk to human health and the environment, citing concerns of it being a potential carcinogen and reproductive toxicant.[1][2][3] As a result, its use is being phased out in many applications.

This compound, also known by its synonym Amgard V6, is a chlorinated phosphate ester flame retardant. While less data is publicly available compared to TCEP, existing information raises some health concerns. The EPA has characterized it as having a moderate hazard for carcinogenicity and reproductive toxicity based on structurally similar chemicals, and a high hazard for developmental toxicity based on animal studies.[4] Notably, TCEP can be present as an impurity in commercial formulations of this compound (V6).

Due to a lack of direct comparative studies, this guide will present the available data for each flame retardant separately, followed by a qualitative comparison to aid in decision-making.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and TCEP is provided in the tables below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2,2-bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate]
Synonyms Amgard V6, Antiblaze V6
CAS Number 38051-10-4
Molecular Formula C13H24Cl6O8P2
Molecular Weight 582.99 g/mol
Appearance Colorless to yellow oily transparent liquid[5]
Phosphorus Content ~10.5%[5]
Chlorine Content ~36.5%[5]
Viscosity @ 25°C 1500-2000 cPs[5]
Flash Point ≥190°C[5]

Table 2: Chemical and Physical Properties of TCEP

PropertyValue
Chemical Name Tris(2-chloroethyl) phosphate
CAS Number 115-96-8
Molecular Formula C6H12Cl3O4P
Molecular Weight 285.49 g/mol [6]
Appearance Colorless or light yellow transparent liquid[7][8]
Phosphorus Content ~10.8%
Chlorine Content ~37.3%
Specific Gravity @ 20°C 1.425
Viscosity @ 25°C 38-42 mPa·s
Flash Point >220°C

Performance in Rigid Foams

Direct, quantitative, side-by-side performance data for this compound and TCEP in rigid polyurethane foams is limited in the public domain. The following sections summarize the available information on their flame retardancy and effects on the physical properties of foams.

Flame Retardancy

This compound: Specific flame retardancy data for this compound in rigid foams, such as Limiting Oxygen Index (LOI) or UL 94 ratings, is not readily available in the reviewed literature. One study on flexible polyurethane foams mentioned that formulations containing Antiblaze®-100 failed a 12-second vertical burn test. It is important to note that performance in flexible foams does not directly translate to performance in rigid foams.

TCEP: Some studies indicate that TCEP can influence the combustion behavior of rigid polyurethane foams. One study suggested that TCEP decomposes at a lower temperature, which could potentially affect the early stages of foam combustion.[9] Another abstract noted that a polyurethane foam containing TCEP exhibited certain heat release and mass loss characteristics, but specific quantitative data was not provided.[10]

Table 3: Flame Retardancy Performance in Rigid Foams (Qualitative)

Flame RetardantPerformance Summary
This compound Limited data available. Performance in flexible foams suggests it may not pass certain vertical burn tests.
TCEP May lower the decomposition temperature of the foam. Specific performance metrics (LOI, UL 94) in rigid foams are not well-documented in the available literature.
Effect on Physical Properties

The incorporation of flame retardants can impact the physical properties of rigid foams, such as compressive strength and thermal conductivity.

This compound: No specific data was found regarding the effect of this compound on the compressive strength or thermal conductivity of rigid polyurethane foams.

TCEP: Similarly, detailed quantitative data on the impact of TCEP on the compressive strength and thermal conductivity of rigid polyurethane foams is not readily available in the reviewed literature. Generally, the addition of liquid flame retardants can act as plasticizers, which may lead to a reduction in the compressive strength of the foam. The effect on thermal conductivity would depend on the amount of flame retardant added and its interaction with the foam's cellular structure.

Table 4: Effect on Physical Properties of Rigid Foams (Qualitative)

Flame RetardantEffect on Compressive StrengthEffect on Thermal Conductivity
This compound Data not availableData not available
TCEP May act as a plasticizer, potentially reducing compressive strength.Data not available

Health and Environmental Profile

The toxicological and environmental impacts of flame retardants are critical considerations for their application.

This compound (V6): The EPA has characterized this compound (V6) as having a moderate hazard for carcinogenicity and reproductive toxicity based on the toxicity of structurally similar chemicals.[4] It is also listed as a high hazard for developmental toxicity based on a two-generation study in rats which showed an increased number of runts and reduced offspring weights.[4] TCEP is a known impurity in commercial V6 products.

TCEP: The health and environmental risks of TCEP are well-documented. The US EPA has finalized a risk evaluation and determined that TCEP poses an unreasonable risk of injury to human health and the environment.[1][2][3] It is listed as a substance of very high concern under the European Union's REACH regulations due to its suspected reproductive toxicity.[11] Health concerns include potential for kidney cancer, damage to the nervous system and kidneys, and harm to fertility.[1][2][3] TCEP is an additive flame retardant, meaning it is not chemically bound to the polymer and can leach out into the environment over time.[3]

Table 5: Health and Environmental Profile Summary

AspectThis compound (V6)TCEP
Carcinogenicity Moderate hazard (based on structural analogs)[4]Potential human carcinogen[2]
Reproductive Toxicity Moderate hazard (based on structural analogs)[4]Suspected reproductive toxicant[11]
Developmental Toxicity High hazard (based on animal studies)[4]Potential for developmental effects
Other Health Concerns -Potential for kidney and nervous system damage[1][2]
Environmental Fate Chlorinated organophosphate, potential for persistence and bioaccumulation.Additive flame retardant, can leach into the environment.[3]
Regulatory Status -Determined to pose unreasonable risk by US EPA.[1][2][3] Substance of Very High Concern (REACH).[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of flame retardants in rigid foams.

Flame Retardancy Testing
  • ASTM E84 - Standard Test Method for Surface Burning Characteristics of Building Materials: This test, often referred to as the Steiner Tunnel Test, evaluates the flame spread and smoke development of materials.[10][12][13] A 24-foot long by 20-inch wide sample is mounted on the ceiling of a tunnel and exposed to a flame at one end. The rate at which the flame spreads along the sample is measured and used to calculate the Flame Spread Index (FSI). The smoke produced is measured by a photometer to determine the Smoke Developed Index (SDI).

  • UL 94 - Standard for Tests for Flammability of Plastic Materials for Parts in Devices and Appliances: This standard includes several vertical and horizontal burn tests. For rigid foams, a common test is the vertical burn test (e.g., V-0, V-1, V-2). A small, vertically oriented specimen is subjected to a flame for a specified time. The time it takes for the flame to extinguish after the ignition source is removed, whether it drips flaming particles, and the afterglow time are recorded to classify the material's flammability.

Physical Property Testing
  • ASTM D1621 - Standard Test Method for Compressive Properties of Rigid Cellular Plastics: This method is used to determine the compressive strength and modulus of rigid foams. A specimen of a specified size is placed between two parallel plates and compressed at a constant rate of crosshead movement.[1][2][3][6][14] The load and deformation are recorded to generate a stress-strain curve from which the compressive strength (the maximum stress the material can withstand before failure) and the modulus of elasticity are calculated.

  • ASTM C518 - Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus: This test measures the thermal conductivity of insulating materials.[7][15][16][17] A sample of the foam is placed between a hot plate and a cold plate, creating a steady-state heat flow through the material. A heat flow meter measures the rate of heat transfer. The thermal conductivity (k-value) is then calculated based on the heat flow, the temperature difference between the plates, and the thickness of the sample.

Visualizations

G cluster_0 Flame Retardant Properties cluster_1 Health & Environmental Profile Antiblaze_100 This compound Performance_A Limited Data (Failed vertical burn in flexible foam) Antiblaze_100->Performance_A Performance TCEP Tris(2-chloroethyl) phosphate (TCEP) Performance_T May lower decomposition temperature TCEP->Performance_T Performance Health_A This compound (V6) Risks_A Moderate Carcinogenicity/Reproductive Hazard High Developmental Hazard Health_A->Risks_A Identified Risks Health_T TCEP Risks_T Unreasonable Risk (US EPA) Potential Carcinogen Reproductive Toxicant Health_T->Risks_T Identified Risks

Caption: A comparison of the known performance and health risks of this compound and TCEP.

G start Rigid Foam Sample Preparation flame Flame Retardancy Testing (ASTM E84, UL 94) start->flame compressive Compressive Strength Testing (ASTM D1621) start->compressive thermal Thermal Conductivity Testing (ASTM C518) start->thermal data Data Analysis and Comparison flame->data compressive->data thermal->data

Caption: A simplified workflow for evaluating the performance of flame retardants in rigid foams.

Conclusion and Recommendations

Based on the available data, TCEP presents significant and well-documented risks to human health and the environment, leading to regulatory actions to restrict its use. While comprehensive data for this compound is lacking, the existing toxicological information, including its classification as a moderate to high hazard for several endpoints and the potential presence of TCEP as an impurity, warrants a cautious approach.

For researchers and professionals in drug development and other sensitive applications, the use of either of these chlorinated phosphate esters should be carefully considered. The significant data gaps for this compound in terms of both performance in rigid foams and a complete toxicological profile make it difficult to recommend as a direct replacement for TCEP without further investigation.

It is strongly recommended to:

  • Seek alternative, non-halogenated flame retardants for which more comprehensive performance and safety data are available.

  • If the use of a chlorinated phosphate ester is unavoidable, conduct thorough internal testing to validate its performance and safety in the specific application.

  • Stay informed about evolving regulations regarding flame retardants, as the landscape is subject to change based on new research findings.

This guide highlights the importance of a holistic approach to material selection, considering not only performance but also the full lifecycle impact on health and the environment.

References

A Comparative Performance Analysis of Antiblaze V6 and Ammonium Polyphosphate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of two prominent flame retardants, Antiblaze V6 and Ammonium (B1175870) Polyphosphate (APP), supported by experimental data and detailed methodologies.

This guide provides an in-depth comparison of the flame retardant performance of Antiblaze V6, a chlorinated organophosphate, and ammonium polyphosphate (APP), a widely used intumescent flame retardant. While extensive quantitative data is available for APP, specific performance metrics for Antiblaze V6 are not publicly available. Therefore, this comparison supplements information on Antiblaze V6 with data on closely related chlorinated phosphate (B84403) esters to provide a representative overview of its expected performance.

Executive Summary

Ammonium polyphosphate (APP) is a well-documented, halogen-free flame retardant that functions primarily through an intumescent mechanism in the condensed phase, forming a protective char layer. It is available in different crystalline forms (Phase I and Phase II), with Phase II offering higher thermal stability and lower water solubility.[1] APP is effective in a variety of polymers, including polyolefins and polyurethanes.[2][3]

Antiblaze V6 is a chlorinated organophosphate flame retardant, identified by its chemical formula C13H24Cl6O8P2.[4] This class of flame retardants typically acts in both the gas phase, by releasing radical scavengers, and the condensed phase, by promoting char formation.[5] It is primarily used in flexible and moulded polyurethane foams for applications in the automotive and furniture industries.[2]

Performance Data Comparison

Due to the lack of specific public data for Antiblaze V6, this table presents a typical range of performance for chlorinated phosphate esters in flexible polyurethane foam, contrasted with specific data for ammonium polyphosphate in various polymer systems.

Performance MetricAntiblaze V6 (Chlorinated Phosphate Esters)Ammonium Polyphosphate (APP)Test Method
Limiting Oxygen Index (LOI) Typically increases LOI in polyurethane foams.Can increase LOI of polypropylene (B1209903) to >30%[6] and rigid polyurethane foam to ~26.4%.[7]ISO 4589 / ASTM D2863
UL-94 Classification Can enable flexible polyurethane foams to meet standards like UL-94.[8]In polypropylene, can achieve a V-0 rating at 30 wt% loading.[6] In rigid polyurethane foam, can achieve a V-0 rating.[7]UL-94
Thermogravimetric Analysis (TGA) Onset of decomposition varies based on specific ester. Generally, promotes earlier decomposition of the polymer to initiate flame retardant action.Phase II APP starts to decompose around 240-300°C.[2][9] It increases the char yield of the polymer.ASTM E1131
Cone Calorimetry In flexible polyurethane foam, chlorinated phosphate esters can reduce the peak heat release rate (pHRR).In polypropylene, can significantly reduce pHRR and total heat release (THR).[6] In rigid polyurethane foam, reduces pHRR and THR.[7]ISO 5660 / ASTM E1354

Flame Retardant Mechanisms

Antiblaze V6 (Chlorinated Organophosphate)

Chlorinated organophosphate flame retardants like Antiblaze V6 employ a dual-action mechanism:

  • Gas Phase Action: Upon heating, the compound releases chlorine and phosphorus-containing radicals. These radicals interfere with the high-energy H• and OH• radicals in the flame, quenching the combustion chain reaction.

  • Condensed Phase Action: The phosphorus component promotes the formation of a char layer on the polymer surface. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, and preventing the release of flammable volatiles.

Ammonium Polyphosphate (APP)

APP functions primarily through an intumescent mechanism in the condensed phase. This process involves a series of reactions when the material is exposed to heat:

  • Decomposition: APP decomposes to produce polyphosphoric acid and ammonia (B1221849) gas.[10]

  • Esterification and Dehydration: The polyphosphoric acid acts as a catalyst, esterifying and dehydrating polyols or the polymer backbone.

  • Carbonization: This dehydration process leads to the formation of a carbonaceous char.

  • Blowing: The ammonia gas released, along with other non-flammable gases from the decomposition, causes the char to swell and form a thick, insulating, and protective layer.[10]

Signaling Pathways and Experimental Workflows

Flame_Retardancy_Mechanisms cluster_Antiblaze Antiblaze V6 (Chlorinated Organophosphate) cluster_APP Ammonium Polyphosphate (APP) Heat_A Heat Antiblaze Antiblaze V6 Heat_A->Antiblaze Gas_Phase_A Gas Phase Action Antiblaze->Gas_Phase_A Condensed_Phase_A Condensed Phase Action Antiblaze->Condensed_Phase_A Radicals Cl• & P• Radicals Gas_Phase_A->Radicals Char_A Char Formation Condensed_Phase_A->Char_A Flame_Quenching Flame Quenching Radicals->Flame_Quenching Insulation_A Insulating Barrier Char_A->Insulation_A Heat_B Heat APP Ammonium Polyphosphate Heat_B->APP Decomposition Decomposition APP->Decomposition Polyphosphoric_Acid Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Ammonia Ammonia Gas Decomposition->Ammonia Carbonization Carbonization Polyphosphoric_Acid->Carbonization Char_B Intumescent Char Ammonia->Char_B Blowing Agent Carbonization->Char_B Insulation_B Insulating Barrier Char_B->Insulation_B Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Matrix Compounding Melt Compounding / Mixing Polymer->Compounding FR Flame Retardant (Antiblaze V6 or APP) FR->Compounding Specimen Test Specimen Preparation (e.g., Injection Molding) Compounding->Specimen LOI LOI Test (ISO 4589) Specimen->LOI UL94 UL-94 Test (Vertical/Horizontal Burn) Specimen->UL94 TGA TGA (Thermal Stability & Char Yield) Specimen->TGA Cone Cone Calorimetry (HRR, THR, etc.) Specimen->Cone Data_Collection Data Collection LOI->Data_Collection UL94->Data_Collection TGA->Data_Collection Cone->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Report Performance Report Comparison->Report

References

A Comparative Guide to the Flame Retardant Mechanism of Antiblaze 100 in Polyurethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the flame retardant mechanism of Antiblaze 100 in polyurethane (PU) foams. Through a detailed comparison with alternative flame retardants, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in materials science and product development.

Flame Retardant Performance: A Comparative Analysis

The efficacy of a flame retardant is benchmarked through standardized tests that quantify its ability to inhibit or slow down combustion. Key performance indicators include the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry. Below is a comparative summary of this compound and common alternative flame retardants in polyurethane foam.

Table 1: Comparative Flame Retardant Performance in Polyurethane Foam

Flame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
This compound ~15-20% (37 parts)Data Not AvailableFailed 12-second test439[1]
Ammonium Polyphosphate (APP) 15Not SpecifiedV-0290.61
Expandable Graphite (B72142) (EG) 830.0V-0Not Specified[2]
Expandable Graphite (EG) 1031.8V-0Not Specified[2]
Unmodified PU Foam 0~18-20No Rating~500-600+

Note: The performance of flame retardants can vary depending on the specific polyurethane foam formulation and test conditions.

Unveiling the Flame Retardant Mechanism of this compound

This compound, chemically identified as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is a chlorinated phosphate (B84403) ester. Its flame retardant action in polyurethane is a dual-pronged approach, operating in both the gas and condensed (solid) phases of combustion.

Gas Phase Action: Upon heating, the chlorinated phosphate ester decomposes and releases halogen (chlorine) radicals. These radicals are highly reactive and interfere with the chain reactions of combustion in the gas phase. They scavenge the highly reactive H• and OH• radicals, which are essential for sustaining the flame, thereby quenching the fire.

Condensed Phase Action: The phosphorus component of this compound plays a crucial role in the solid phase. During combustion, it decomposes to form phosphoric acid, which then polymerizes to polyphosphoric acid. This acts as a dehydrating agent, promoting the formation of a stable, insulating char layer on the surface of the polyurethane. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the release of flammable volatile gases into the flame zone.

The synergistic action of both chlorine and phosphorus provides an effective flame retardant system.

This compound Flame Retardant Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase (Polyurethane) Heat Heat Antiblaze_100_Decomposition_Gas This compound Decomposition Heat->Antiblaze_100_Decomposition_Gas Decomposes Heat_Solid Heat Chlorine_Radicals Chlorine Radicals (Cl•) Antiblaze_100_Decomposition_Gas->Chlorine_Radicals Releases Quenching Radical Quenching Chlorine_Radicals->Quenching Combustion_Radicals H•, OH• Radicals Combustion_Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition Leads to Antiblaze_100_Decomposition_Solid This compound Decomposition Heat_Solid->Antiblaze_100_Decomposition_Solid Decomposes Phosphoric_Acid Phosphoric Acid Antiblaze_100_Decomposition_Solid->Phosphoric_Acid Forms Polyphosphoric_Acid Polyphosphoric Acid Phosphoric_Acid->Polyphosphoric_Acid Polymerizes Char_Formation Char Formation Polyphosphoric_Acid->Char_Formation Promotes Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Creates Heat_Barrier Heat Barrier Insulating_Layer->Heat_Barrier Acts as Gas_Barrier Flammable Gas Barrier Insulating_Layer->Gas_Barrier Acts as

Caption: Flame retardant mechanism of this compound in polyurethane.

Alternative Flame Retardants: A Comparative Overview

Several alternatives to halogenated flame retardants like this compound are commercially available and widely studied. Two prominent examples are Ammonium Polyphosphate (APP) and Expandable Graphite (EG).

  • Ammonium Polyphosphate (APP): APP is an inorganic salt of polyphosphoric acid and ammonia (B1221849). It is a non-halogenated flame retardant that primarily acts in the condensed phase. Upon heating, APP decomposes to produce phosphoric acid and ammonia. The phosphoric acid promotes the formation of a protective carbonaceous char layer, similar to the action of the phosphorus component in this compound. The ammonia gas released can dilute the flammable gases in the gas phase.

  • Expandable Graphite (EG): EG is a form of intercalated graphite. When heated, the intercalated molecules decompose, generating gases that force the graphite layers apart, causing a significant expansion in volume. This expanded graphite forms a thick, insulating, and non-combustible "worm-like" layer on the polymer surface. This layer effectively shields the underlying polyurethane from the heat source and prevents the release of flammable volatiles. EG is highly effective at low loadings and also helps in reducing smoke emission.

Experimental Protocols

The following are summaries of the standard test methods used to evaluate the flame retardancy of polyurethane foams.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a sample holder. Gas control meters for oxygen and nitrogen.

  • Sample Preparation: A vertically oriented specimen of specific dimensions is placed in the glass chimney.

  • Procedure: A mixture of oxygen and nitrogen is introduced into the bottom of the chimney. The top edge of the specimen is ignited with a pilot flame. The oxygen concentration is then systematically varied until the minimum concentration that supports continuous flaming for a specified time or burning of a specified length of the specimen is determined.

  • Interpretation: A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is required for combustion.

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to determine the flammability of plastic materials.

  • Apparatus: A test chamber, a Bunsen burner with a specified flame, a sample holder, and a timer.

  • Sample Preparation: A rectangular bar specimen of the material is clamped vertically. A piece of cotton is placed below the specimen.

  • Procedure: A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is immediately reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times, and whether flaming drips ignite the cotton below. V-0 is the highest rating, indicating the most flame-retardant material.

Cone Calorimetry - ASTM E1354

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures various parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition source (spark igniter), and a gas analysis system.

  • Sample Preparation: A square specimen of the material is wrapped in aluminum foil, leaving the top surface exposed, and placed in a horizontal orientation below the conical heater.

  • Procedure: The specimen is exposed to a constant heat flux from the conical heater. The time to ignition is recorded. Upon ignition, the combustion products are collected by a hood and analyzed to determine the heat release rate and other parameters. The mass of the specimen is continuously monitored.

  • Key Parameters:

    • Peak Heat Release Rate (pHRR): The maximum heat release rate during combustion, a key indicator of the fire hazard.

    • Total Heat Release (THR): The total amount of heat generated during the entire combustion process.

    • Time to Ignition (TTI): The time it takes for the material to ignite under a specific heat flux.

Experimental_Workflow cluster_LOI LOI Test (ASTM D2863) cluster_UL94 UL-94 Vertical Burn Test cluster_Cone Cone Calorimetry (ASTM E1354) PU_Foam_Sample Polyurethane Foam Sample Preparation LOI_Sample Prepare Vertical Specimen PU_Foam_Sample->LOI_Sample UL94_Sample Prepare Vertical Bar Specimen PU_Foam_Sample->UL94_Sample Cone_Sample Prepare Horizontal Specimen PU_Foam_Sample->Cone_Sample LOI_Test Place in Chimney Ignite & Vary O2/N2 Mix LOI_Sample->LOI_Test LOI_Result Determine Minimum O2 for Combustion LOI_Test->LOI_Result UL94_Test Apply Flame (10s x2) Observe Flaming/Dripping UL94_Sample->UL94_Test UL94_Result Classify V-0, V-1, V-2, or No Rating UL94_Test->UL94_Result Cone_Test Expose to Heat Flux Ignite & Analyze Gases Cone_Sample->Cone_Test Cone_Result Measure pHRR, THR, TTI, etc. Cone_Test->Cone_Result

References

Synergistic Flame Retardancy: A Comparative Analysis of Antiblaze 100 and Zinc Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic flame retardant system comprising Antiblaze 100, a chlorinated phosphate (B84403) ester, and zinc borate (B1201080). It delves into the mechanisms of action, presents comparative performance data from key experimental evaluations, and details the methodologies for these tests. This objective analysis is intended to assist researchers in making informed decisions regarding the selection and application of flame retardant technologies.

Introduction to the Synergistic System

The combination of this compound and zinc borate presents a powerful approach to imparting flame retardancy to a variety of polymeric materials. This synergy arises from the complementary actions of the two components, which operate in both the gas and condensed phases of a fire. This compound, a halogenated organophosphorus compound, primarily functions in the gas phase by releasing radical scavengers that interrupt the combustion cycle. Zinc borate, an inorganic compound, exerts its influence in the condensed phase by promoting char formation and releasing water, which cools the substrate and dilutes flammable gases. The interaction between these two flame retardants leads to a performance level that is greater than the sum of their individual effects.

Mechanisms of Synergistic Action

The enhanced flame retardant efficacy of the this compound and zinc borate system is attributed to a multi-faceted synergistic interaction:

  • Gas Phase Inhibition: Upon heating, this compound decomposes to release halogen (chlorine) and phosphorus-containing radicals. These radicals, particularly halogen radicals, are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This process, known as flame poisoning, reduces the heat of combustion and slows down the burning process.

  • Condensed Phase Char Formation: Zinc borate plays a crucial role in the solid phase.[1][2] It promotes the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the release of flammable volatiles into the gas phase.[1][2] The zinc and boron residues from zinc borate can interact with the polymer and the decomposition products of this compound to create a more robust and thermally stable char.

  • Synergistic Interactions:

    • Enhanced Charring: The phosphoric acid species generated from the decomposition of this compound act as a catalyst for dehydration and cross-linking of the polymer, further enhancing char formation. Zinc borate, in turn, can form a glassy borophosphate layer that reinforces this char, making it more resistant to oxidation and erosion.[3]

    • Reduced Flammable Gas Release: The formation of a cohesive and dense char layer physically entraps flammable gases, preventing their escape to fuel the fire.

    • Smoke Suppression: Zinc borate is also known for its smoke-suppressant properties. It promotes the conversion of carbonaceous particles into char rather than smoke.

Comparative Performance Data

The following tables summarize the quantitative data from key flammability tests, comparing the performance of a base polymer with formulations containing this compound, zinc borate, and their combination. The data presented is a representative compilation based on studies of chlorinated phosphate esters and cyclic phosphonates in conjunction with zinc borate, serving as a proxy for the specific performance of this compound where direct data is not available.

Table 1: Thermogravimetric Analysis (TGA) Data

FormulationOnset Decomposition Temperature (Tonset, °C)Temperature at Max Weight Loss (Tmax, °C)Char Yield at 700°C (%)
Base Polymer350410< 5
Polymer + 20% this compound (proxy)33039015
Polymer + 10% Zinc Borate34040012
Polymer + 15% this compound (proxy) + 5% Zinc Borate34540525[4]

Table 2: Limiting Oxygen Index (LOI) Data

FormulationLOI (%)Observation
Base Polymer19Highly Flammable
Polymer + 20% this compound (proxy)26Self-extinguishing
Polymer + 10% Zinc Borate24Reduced Flammability
Polymer + 15% this compound (proxy) + 5% Zinc Borate30Significant increase in flame retardancy

Table 3: Cone Calorimetry Data (Heat Flux: 35 kW/m²)

FormulationTime to Ignition (TTI, s)Peak Heat Release Rate (pHRR, kW/m²)Total Heat Release (THR, MJ/m²)
Base Polymer35850110
Polymer + 20% this compound (proxy)4545070
Polymer + 10% Zinc Borate4055085
Polymer + 15% this compound (proxy) + 5% Zinc Borate5530055

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation characteristics of the material.

Methodology:

  • A small sample (5-10 mg) of the material is placed in a high-purity alumina (B75360) crucible.

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min under a controlled nitrogen atmosphere (flow rate of 50 mL/min).

  • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • The onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residual char at 700°C are determined from the TGA curve and its derivative (DTG).[5]

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.

Methodology:

  • A rectangular specimen of specified dimensions (e.g., 100 mm x 10 mm x 4 mm) is vertically clamped in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a propane (B168953) flame.

  • The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion for a specified period (e.g., 180 seconds) or burns over a specified length after ignition.

  • The LOI value is expressed as the volume percentage of oxygen in the final gas mixture. The test is typically performed according to the ASTM D2863 standard.

Cone Calorimetry

Objective: To measure the heat release rate and other flammability parameters of a material under controlled fire-like conditions.

Methodology:

  • A square specimen (100 mm x 100 mm x 3 mm) is mounted horizontally in a sample holder.

  • The sample is exposed to a constant external heat flux (typically 35 or 50 kW/m²) from a conical heater.

  • A spark igniter is positioned above the sample to ignite the flammable volatiles released.

  • The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.

  • Key parameters measured include Time to Ignition (TTI), Heat Release Rate (HRR) and its peak value (pHRR), and Total Heat Release (THR). The test is conducted in accordance with the ASTM E1354 or ISO 5660 standard.[5]

Visualization of Synergistic Mechanism

The following diagram illustrates the synergistic flame retardant mechanism of this compound and zinc borate.

Synergistic_Flame_Retardancy cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Antiblaze_100 This compound (Chlorinated Phosphate Ester) Radicals Halogen & Phosphorus Radicals Antiblaze_100->Radicals Heat Combustion Combustion Chain Reaction (H•, OH•) Radicals->Combustion Scavenges Inhibition Flame Inhibition Combustion->Inhibition Zinc_Borate Zinc Borate Water H₂O (Vapor) Zinc_Borate->Water Heat Char_Formation Promotes Char Formation Zinc_Borate->Char_Formation Borophosphate_Glass Borophosphate Glassy Layer Zinc_Borate->Borophosphate_Glass cluster_gas_phase cluster_gas_phase Water->cluster_gas_phase Dilutes Flammable Gases & Cools Polymer Polymer Char_Formation->Polymer Char_Layer Stable Insulating Char Layer Polymer->Char_Layer Phosphoric_Acid Phosphoric Acid (from this compound) Phosphoric_Acid->Char_Formation Catalyzes Phosphoric_Acid->Borophosphate_Glass Borophosphate_Glass->Char_Layer Reinforces Heat_Source Heat Source Heat_Source->Antiblaze_100 Heat_Source->Zinc_Borate Heat_Source->Polymer

References

A Comparative Guide to the Synergistic Flame Retardant System of Antiblaze V6 and Melamine Polyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction to the Flame Retardant Components

Antiblaze V6 is a chlorinated organophosphate flame retardant, chemically identified as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)[1][2][3]. Its flame retardant action is primarily attributed to a gas-phase mechanism, where the release of halogen radicals scavenges free radicals in the flame, thereby inhibiting the combustion process. The phosphorus component also contributes to a condensed-phase mechanism by promoting char formation.

Melamine (B1676169) Polyphosphate (MPP) is a halogen-free, intumescent flame retardant.[4] Its mechanism is based on the synergistic action of phosphorus and nitrogen. Upon heating, the phosphate (B84403) component acts as an acid source to promote the dehydration and charring of the polymer matrix, while the melamine releases non-flammable gases, causing the char to swell and form a protective insulating layer.[4]

The proposed synergy between Antiblaze V6 and MPP would theoretically combine the gas-phase flame inhibition of the chlorinated phosphate ester with the condensed-phase intumescent charring of MPP, potentially leading to a highly effective flame retardant system.

Performance Comparison of Analogous Flame Retardant Systems

To provide a meaningful comparison, this section presents data from studies on flame retardant systems in polyamides (PA6 and PA66) that are analogous to the Antiblaze V6/MPP system. This includes systems based on other phosphorus-containing flame retardants with nitrogen-based synergists and comparisons between halogenated and halogen-free systems.

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL-94 Ratings

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingReference
PA6None021HB[5]
PA66Melamine Cyanurate (MCA)1528V-2[6]
PA66 (GF)Red Phosphorus10>30V-0[6]
PA66 (GF)Brominated Epoxy/Sb2O315>30V-0[6]
PA66 (GF)MPP/Polyimide (PI)11.9/5.133.9V-0[7]
PA6Expandable Graphite (EG)/AlPi/MPP20/3/246V-0[8]

GF: Glass Fiber Reinforced AlPi: Aluminum Diethylphosphinate

Table 2: Cone Calorimetry Data for Different Flame Retardant Systems in Polyamide

Polymer MatrixFlame Retardant SystemLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)Reference
PA6None0~1100~90<1[9]
PA66None0~1200~100~29[7]
PA66 (GF)MPP174507541[7]
PA66 (GF)MPP/PI11.9/5.13806842.8[7]
PA6EG/AlPi/MPP20/3/2~300~60N/A[8]
PA6MCA@PZS5320.180.2N/A[9]

MCA@PZS: Melamine cyanurate functionalized with poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol)

Synergistic Mechanism of Phosphorus-Nitrogen Flame Retardants

The synergistic effect between phosphorus-containing compounds (like Antiblaze V6) and nitrogen-containing compounds (like MPP) is a well-established principle in flame retardancy. The interaction between these components leads to enhanced performance compared to the individual use of each retardant.

G cluster_0 Combustion Process cluster_1 Flame Retardant Action Heat Heat Source Polymer Polymer Matrix Heat->Polymer Decomposition Decomposition Products (Flammable Gases) Polymer->Decomposition Combustion Combustion in Gas Phase Decomposition->Combustion Combustion->Heat Generates More Heat AntiblazeV6 Antiblaze V6 (Chlorinated Phosphate Ester) Gas_Phase Gas Phase Inhibition (Radical Scavenging) AntiblazeV6->Gas_Phase Releases Halogen Radicals Condensed_Phase Condensed Phase Action (Char Formation) AntiblazeV6->Condensed_Phase Promotes Charring (P) MPP Melamine Polyphosphate (Intumescent FR) MPP->Gas_Phase Releases Non-flammable Gases (N) MPP->Condensed_Phase Forms Intumescent Char (P-N Synergy) Gas_Phase->Combustion Interrupts Condensed_Phase->Polymer Protects

Caption: Synergistic flame retardant mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of flame retardant performance.

Sample Preparation

Polymer composites are typically prepared by melt compounding using a twin-screw extruder. The polymer pellets and flame retardant additives are dried prior to processing to prevent hydrolytic degradation. The extruded strands are then pelletized and injection-molded into specimens of the required dimensions for each test.

Limiting Oxygen Index (LOI)

The LOI test is performed according to ASTM D2863 or ISO 4589-2 . A bar-shaped specimen is mounted vertically in a glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney. The top edge of the specimen is ignited, and the oxygen concentration in the gas mixture is adjusted until the flame is just extinguished. The LOI is the minimum percentage of oxygen that supports combustion.

G start Prepare Specimen (ASTM D2863) mount Mount Vertically in Glass Chimney start->mount introduce_gas Introduce O2/N2 Mixture mount->introduce_gas ignite Ignite Top Edge of Specimen introduce_gas->ignite adjust_o2 Adjust O2 Concentration ignite->adjust_o2 observe Observe Flame Extinction adjust_o2->observe observe->adjust_o2 Flame Sustained record_loi Record LOI Value (% O2) observe->record_loi Flame Extinguished

Caption: Experimental workflow for LOI testing.

UL-94 Vertical Burn Test

The UL-94 vertical burn test is conducted according to the UL-94 standard . A rectangular specimen is held vertically. A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds and the afterflame and afterglow times are recorded. The dripping of flaming particles is also observed. Materials are classified as V-0, V-1, or V-2 based on the test results, with V-0 being the highest rating.

Cone Calorimetry

Cone calorimetry is performed according to ISO 5660 . A square specimen is exposed to a specific heat flux from a conical heater. The sample is ignited by a spark, and the combustion products are collected and analyzed. Key parameters measured include the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and mass loss rate. This test provides comprehensive information about the fire behavior of the material.[10]

G cluster_outputs Key Performance Metrics start Prepare Specimen (ISO 5660) expose Expose to Controlled Heat Flux start->expose ignite Ignite with Spark expose->ignite collect_data Collect and Analyze Combustion Products ignite->collect_data pHRR pHRR collect_data->pHRR THR THR collect_data->THR Mass_Loss Mass Loss Rate collect_data->Mass_Loss

Caption: Experimental workflow for cone calorimetry.

Conclusion

The combination of a chlorinated phosphate ester like Antiblaze V6 and an intumescent flame retardant such as melamine polyphosphate presents a theoretically potent synergistic system. By leveraging both gas-phase and condensed-phase flame retardant mechanisms, this combination has the potential to achieve high levels of fire safety in various polymer applications.

The provided data from analogous systems in polyamides demonstrates that phosphorus-nitrogen synergistic systems can significantly improve flame retardancy, achieving high LOI values, top UL-94 ratings, and substantial reductions in heat release rates. While direct experimental validation for the Antiblaze V6/MPP system is needed, the existing body of research on similar systems provides a strong foundation for its potential efficacy. Researchers and product developers are encouraged to use the presented data and experimental protocols as a guide for evaluating this and other synergistic flame retardant systems for their specific applications.

References

Assessing the Char Formation of Polymers with Antiblaze 100: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Antiblaze 100, a chlorinated phosphate (B84403) ester flame retardant, and its role in the char formation of various polymers. While direct comparative studies under identical conditions are limited, this document synthesizes available data to offer insights into its performance relative to other common flame retardants, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and Ammonium Polyphosphate (APP).

Executive Summary

This compound, also known as Antiblaze V6, is a flame retardant that primarily operates in the condensed phase by promoting the formation of a protective char layer during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby reducing the rate of pyrolysis and the release of flammable volatiles. While specific quantitative comparisons are challenging due to variations in testing conditions across different studies, the available data suggests that this compound can be an effective char-forming agent, particularly in flexible polyurethane foams. Its performance relative to alternatives like TDCPP and APP is dependent on the polymer matrix and the specific fire safety requirements.

Comparative Performance Data

The following tables summarize key flammability data for this compound and its alternatives in various polymer systems. It is crucial to note that this data is compiled from different sources and, therefore, should be interpreted with caution as experimental conditions may vary.

Table 1: Flammability Data for Flexible Polyurethane Foam

Flame RetardantPolymer SystemTest MethodPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)Limiting Oxygen Index (LOI) (%)UL 94 RatingSource(s)
This compound Flexible Polyurethane FoamCone Calorimeter444.170.78Not ReportedNot ReportedV-1 (in some formulations)[1]
TDCPP Flexible Polyurethane FoamCone Calorimeter~39-40% of foam weightNot ReportedNot ReportedNot ReportedV-1 / V-0 (formulation dependent)[2]
Ammonium Polyphosphate (APP) Rigid Polyurethane FoamLOINot ApplicableNot ApplicableNot Reported22.7 (at 3.2% loading)Not Reported[3]

Table 2: Flammability Data for Polyethylene

Flame RetardantPolymer SystemTest MethodPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)Limiting Oxygen Index (LOI) (%)UL 94 RatingSource(s)
This compound Polyethylene-No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available-
Ammonium Polyphosphate (APP) HDPECone Calorimeter414 (unmodified) vs. reduced with APPReduced with APP~18-36%Increased by 29% (in WPC)V-0 (in some formulations)[4][5][6]

Table 3: Flammability Data for Epoxy Resins

Flame RetardantPolymer SystemTest MethodPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)Limiting Oxygen Index (LOI) (%)UL 94 RatingSource(s)
This compound Epoxy Resin-No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available-
Phosphorus-based FRs (general) Epoxy ResinVariousReducedReduced>35%~35V-0[7]
Ammonium Polyphosphate (APP) Epoxy ResinVariousReduced by 42.8%Reduced25.8-36.7%29.1V-0[8]

Mechanism of Action: Char Formation

The primary mechanism by which this compound and other phosphorus-containing flame retardants enhance the fire resistance of polymers is through condensed-phase activity, leading to char formation.

G cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase Polymer Polymer + this compound Heat Heat Pyrolysis Pyrolysis Heat->Pyrolysis initiates Char Protective Char Layer Pyrolysis->Char promotes formation of Fuel Flammable Gases (Fuel) Pyrolysis->Fuel produces Char->Heat insulates from Char->Fuel blocks release of Flame Flame Combustion Combustion Flame->Combustion Combustion->Heat releases Oxygen Oxygen G Start Start Prepare Prepare Polymer Sample (5-10 mg) Start->Prepare Place Place in TGA Pan Prepare->Place Heat Heat at Constant Rate in Controlled Atmosphere Place->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA Curve (Determine Char Yield) Record->Analyze End End Analyze->End

References

Comparative Analysis of Flame Retardant Performance in Flexible Polyurethane Foam: UL 94 Vertical Burn Test Results

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Flexible polyurethane foam is a versatile material used in a wide array of applications, from furniture and bedding to automotive interiors and electronics. Due to its organic nature, FPUF is inherently flammable and requires the addition of flame retardants to meet fire safety standards. The UL 94 vertical burn test is a critical small-scale test to evaluate the fire performance of these materials. This guide details the UL 94 vertical burn test protocol and presents a comparison of FPUF formulations containing different flame retardant additives. Notably, while Antiblaze V6 is a known flame retardant for FPUF, specific UL 94 classification data was not found in publicly available literature. Therefore, this guide focuses on the performance of alternative, well-documented flame retardant systems.

Comparison of UL 94 Vertical Burn Test Results for Flexible Polyurethane Foam

The following table summarizes the UL 94 vertical burn test results for flexible polyurethane foam treated with various flame retardant additives. It is important to note that direct comparisons should be made with caution, as the base polyurethane formulation and other additives can influence the final fire performance.

Flame Retardant SystemLoading LevelUL 94 RatingKey Observations
Antiblaze V6 Not AvailableData Not AvailableUsed in flexible polyurethane foam applications, but specific UL 94 vertical burn test results are not publicly documented.
Ammonium Polyphosphate (APP) 15 wt%V-1Demonstrates effective flame retardancy, achieving a V-1 classification.[1]
APP with Phosphomolybdic Acid (PMA) Synergist 14.5 wt% APP / 0.5 wt% PMAV-0The addition of a synergist significantly improves performance, allowing the foam to meet the more stringent V-0 standard.[1]
Reactive Dihydroxy P-N-containing FR (HAMPP) 10 wt%V-0Achieves a V-0 rating, indicating excellent flame retardant efficiency with self-extinguishing properties and no flaming drips.[2][3]

Experimental Protocols

UL 94 Vertical Burn Test for Foamed Materials

The UL 94 vertical burn test is a standardized method used to assess the flammability of plastic materials. For foamed materials, the procedure is adapted to accommodate the nature of the specimen.

Specimen Preparation:

  • Test specimens are typically cut to the dimensions of 125 mm in length, 13 mm in width, and the intended end-use thickness.

  • A minimum of five specimens are conditioned for at least 48 hours at 23°C and 50% relative humidity before testing.

Test Procedure:

  • A specimen is clamped vertically from its top end, with the longitudinal axis vertical.

  • A calibrated Bunsen burner with a 20 mm high blue flame is positioned such that the top of the burner is 10 mm below the lower edge of the specimen.

  • The flame is applied to the center of the bottom edge of the specimen for 10 seconds and then removed.

  • The afterflame time (t1), the duration of flaming after the removal of the ignition source, is recorded.

  • As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds.

  • After the second flame application, the afterflame time (t2) and afterglow time (t3), the duration of glowing after flaming ceases, are recorded.

  • Observations are made regarding the dripping of flaming particles and whether they ignite a cotton patch placed 300 mm below the specimen.

Classification Criteria: The material is classified as V-0, V-1, or V-2 based on the following criteria for a set of five specimens:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) ≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) ≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cotton NoNoYes
Burn-through to the holding clamp NoNoNo

Logical Flow of UL 94 Vertical Burn Test Classification

The following diagram illustrates the decision-making process for classifying a material according to the UL 94 vertical burn test.

UL94_Classification start Start Test apply_flame_1 Apply Flame (10s) start->apply_flame_1 record_t1 Record Afterflame Time (t1) apply_flame_1->record_t1 apply_flame_2 Re-apply Flame (10s) record_t1->apply_flame_2 record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Times apply_flame_2->record_t2_t3 check_drips Flaming Drips Ignite Cotton? record_t2_t3->check_drips check_v0 t1, t2 <= 10s Total Afterflame <= 50s t2 + t3 <= 30s check_drips->check_v0 No check_v2 t1, t2 <= 30s Total Afterflame <= 250s t2 + t3 <= 60s check_drips->check_v2 Yes check_v1 t1, t2 <= 30s Total Afterflame <= 250s t2 + t3 <= 60s check_v0->check_v1 No v0 V-0 check_v0->v0 Yes v1 V-1 check_v1->v1 Yes fail Fails Vertical Test check_v1->fail No v2 V-2 check_v2->v2 Yes check_v2->fail No

Caption: UL 94 Vertical Burn Classification Logic

This guide highlights the importance of standardized testing in evaluating the fire safety of materials. While data for Antiblaze V6 in this specific test is not publicly available, the performance of alternative flame retardants provides valuable insights for researchers and developers working on flame retardant flexible polyurethane foams. The detailed experimental protocol and classification logic serve as a practical resource for understanding and applying the UL 94 vertical burn test.

References

Safety Operating Guide

Proper Disposal of Antiblaze 100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential, step-by-step guidance for the safe disposal of Antiblaze 100, a chlorinated phosphate (B84403) ester flame retardant.

This compound, also known as Antiblaze V6, requires careful management as a halogenated organic compound. Adherence to established protocols is critical to protect personnel and the environment. The primary recommended method of disposal for this compound is high-temperature incineration.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated and non-halogenated organic wastes must be collected in separate, clearly labeled containers.

Step 1: Container Selection Select a chemically compatible and leak-proof container for collecting this compound waste. Polyethylene or glass containers are generally suitable. The container must have a secure, tight-fitting lid.

Step 2: Waste Labeling Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound" or "Chlorinated Phosphate Ester Waste." Do not use abbreviations. The label should also include the date when the first drop of waste is added to the container.

Step 3: Waste Accumulation Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in the designated container. Keep the container closed at all times, except when adding waste.

Storage of this compound Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be away from sources of ignition and incompatible materials. Ensure the storage area has secondary containment to capture any potential leaks.

Disposal Procedure

The recommended disposal method for this compound is incineration at a licensed hazardous waste facility.[1] This process utilizes high temperatures to break down the chemical into less hazardous components. The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts, such as hydrogen chloride.[1]

Under no circumstances should this compound be disposed of down the drain or in regular landfill trash. [1] This substance is not to be disposed of in sanitary sewers, storm sewers, or landfills.[1]

To arrange for disposal, contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the proper procedures for waste pickup and will work with a licensed hazardous material disposal company for final disposal.

Quantitative Data and Regulatory Information

The following table summarizes key quantitative and regulatory information pertinent to the disposal of this compound.

ParameterValue/InformationSource
Primary Disposal Method Incineration with afterburner and scrubber[1]
Prohibited Disposal Methods Sanitary sewers, storm sewers, landfills[1]
RCRA Hazardous Waste Codes (Potential) F001, F002 (if mixed with spent halogenated solvents). The final determination of the waste code is the responsibility of the generator.[2]
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic "P-listed" waste, the limit is one quart.

Experimental Workflow for this compound Disposal

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound from a laboratory setting.

G cluster_lab Laboratory Operations cluster_disposal Waste Disposal Pathway A Step 1: Waste Generation (this compound & contaminated items) B Step 2: Segregation (Collect in dedicated Halogenated Waste container) A->B Segregate immediately C Step 3: Container Labeling ('Hazardous Waste', Chemical Name, Date) B->C Properly identify D Step 4: Storage (Closed container in Satellite Accumulation Area with secondary containment) C->D Store safely E Step 5: EHS Notification (Request waste pickup) D->E When container is full or per schedule F Step 6: Licensed Waste Hauler (Transport to approved facility) E->F Coordination G Step 7: Incineration (High-temperature with afterburner and scrubber) F->G Thermal destruction H Final Disposition (Neutralized emissions & ash) G->H Decomposition

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of all laboratory chemicals is paramount. This document provides immediate, essential guidance for the safe use of Antiblaze 100, an organophosphorus flame retardant. The following procedures for personal protective equipment (PPE), chemical handling, and waste disposal are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment. It may be harmful if swallowed, is harmful if inhaled, and causes skin irritation[1]. Adherence to the following PPE guidelines is mandatory to ensure personal and environmental safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification
Eye Protection Tightly fitting safety gogglesMust be worn at all times when handling the chemical to protect against splashes.
Hand Protection Chemical-resistant glovesGloves compliant with EN 374 standards are recommended. Change gloves immediately if they become contaminated or damaged.
Skin Protection Protective clothing/overalls, bootsTo be worn to reduce dermal exposure.
Respiratory Protection Suitable respiratory equipmentTo be used in case of insufficient ventilation to prevent inhalation of vapors.

Source: Adapted from multiple safety data sheets[2]

Chemical Handling and Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup prep_ppe Don Appropriate PPE prep_setup Set up in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decon Decontaminate work surfaces handle_chem->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe

Figure 1: Experimental Workflow for Handling this compound

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Source: Adapted from multiple safety data sheets[1][2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Operational Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and the first rinse of any emptied containers, in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the waste container is kept sealed except when adding waste.

  • Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The recommended method of disposal for the product is incineration in a facility equipped with an afterburner and scrubber[1]. Do not dispose of this chemical down the drain or in regular trash[4][5].

Disposal Workflow Diagram:

start Waste Generation collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container Clearly collect->label_waste store Store in Secure Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

References

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